3-Nitropyrazolo[1,5-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-nitropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOREHMGSRCRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350743 | |
| Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55405-64-6 | |
| Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-Nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 3-Nitropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and its role as a scaffold for potent kinase inhibitors.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. The available data, including predicted and experimental values, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₄O₂ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| Melting Point | 259-260 °C | [2][3] |
| Density | 1.68 g/cm³ (Predicted) | [2][3][4] |
| pKa (Predicted) | -2.33 ± 0.40 | [2][3] |
| Solubility | No experimental data available | [4] |
| Physical State | Solid (at 20°C and 101.3 kPa) | Inferred from melting point |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. The following protocols provide detailed methodologies for its preparation.
Nitration of Pyrazolo[1,5-a]pyrimidine
A common and direct method for the synthesis of this compound involves the electrophilic nitration of the parent pyrazolo[1,5-a]pyrimidine scaffold.[5]
Experimental Protocol:
-
Dissolve pyrazolo[1,5-a]pyrimidine (1.0 eq) in concentrated sulfuric acid at room temperature.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 30 minutes).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the solid to obtain this compound.
One-Pot Microwave-Assisted Synthesis
A more recent and efficient method involves a one-pot, microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.[6]
Experimental Protocol:
-
Combine a β-enaminone (1.0 eq) and an appropriate 5-aminopyrazole (1.0 eq) in a microwave reactor vessel.
-
Irradiate the mixture with microwaves at a high temperature (e.g., 180 °C) for a short duration (e.g., 2 minutes) to form the pyrazolo[1,5-a]pyrimidine intermediate.
-
Cool the reaction mixture.
-
Add a mixture of nitric acid and sulfuric acid to the vessel.
-
Subject the mixture to a second round of microwave irradiation at a lower temperature (e.g., 60 °C) for a specified time (e.g., 10 minutes).
-
After cooling, purify the product, typically by recrystallization or chromatography, to yield the this compound derivative.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[5][7] Derivatives of this scaffold have shown potent inhibitory activity against several important protein kinases involved in cancer and other diseases. These include:
-
Phosphoinositide 3-kinases (PI3Ks) : The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8][9][10] Dysregulation of this pathway is a hallmark of many cancers.
-
Tropomyosin receptor kinases (Trks) : The Trk signaling pathway plays a crucial role in the development and function of the nervous system.[11] Aberrant Trk signaling, often due to gene fusions, is implicated in various cancers.
-
Cyclin-dependent kinases (CDKs) : CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[12]
Given the prevalence of the pyrazolo[1,5-a]pyrimidine core in kinase inhibitors, it is highly probable that this compound and its derivatives could also exhibit inhibitory activity against one or more of these kinase families. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the heterocyclic system and its interaction with the kinase active site.
Representative Signaling Pathway: PI3K/Akt Inhibition
The PI3K/Akt signaling pathway is a frequently targeted pathway by pyrazolo[1,5-a]pyrimidine-based inhibitors.[13] The following diagram illustrates the general mechanism of this pathway and the potential point of inhibition by a compound like this compound.
This diagram illustrates how a receptor tyrosine kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then activates downstream effectors like Akt, leading to cell growth and inhibition of apoptosis. A pyrazolo[1,5-a]pyrimidine-based inhibitor would likely exert its effect by inhibiting the kinase activity of PI3K.
Representative Experimental Workflow: Kinase Inhibition Assay
To determine the inhibitory potential of this compound against a specific kinase, a standard in vitro kinase assay would be performed.
This workflow outlines the key steps in an in vitro kinase assay. The compound of interest is first incubated with the target kinase. The enzymatic reaction is then initiated by the addition of the substrate and ATP. After a set time, the reaction is stopped, and the amount of phosphorylated substrate is quantified to determine the inhibitory activity of the compound.
Conclusion
This compound is a heterocyclic compound with a foundation in a well-established pharmacophore. While comprehensive experimental data on its basic properties are still emerging, its synthesis is well-documented, and its potential as a kinase inhibitor is strongly suggested by the extensive research on the broader pyrazolo[1,5-a]pyrimidine class of molecules. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds in various therapeutic areas, particularly in oncology. Further investigation into its solubility, experimental pKa, and specific biological targets will be crucial for its future development.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound CAS#: 55405-64-6 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Privileged Scaffold: A Technical History of 3-Nitropyrazolo[1,5-a]pyrimidine
For Immediate Release
A deep dive into the discovery, synthesis, and therapeutic potential of the 3-Nitropyrazolo[1,5-a]pyrimidine core, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document traces the historical milestones of this heterocyclic compound, details key experimental protocols, and presents a consolidated view of its biological significance, particularly as a cornerstone for kinase inhibitor development.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, being recognized as a "privileged scaffold."[1] Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases, which are crucial regulators of cellular processes. The historical development of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with early studies focusing on their synthesis and fundamental chemical properties.[1] Over time, their vast pharmacological potential was unveiled, showcasing anti-inflammatory, antiviral, and notably, anticancer properties.[1] The introduction of a nitro group at the 3-position modulates the electronic properties of the ring system, influencing its reactivity and biological activity, making this compound a key compound for further chemical exploration and drug design.
Discovery and Historical Synthesis
The first documented synthesis of the parent pyrazolo[1,5-a]pyrimidine and its subsequent nitration to yield this compound was a seminal work that laid the groundwork for future investigations into this class of compounds.
Foundational Synthesis of Pyrazolo[1,5-a]pyrimidine
The initial synthesis of the pyrazolo[1,5-a]pyrimidine core is achieved through the cyclocondensation of 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction efficiently constructs the fused pyrimidine ring.
The First Nitration: Emergence of this compound
A foundational study in 1975 by B. M. Lynch and his colleagues detailed the specific conditions for the regioselective nitration of the pyrazolo[1,5-a]pyrimidine core. Their work established a reliable method to introduce the nitro group at the 3-position, a critical step for accessing a diverse range of derivatives.
Modern Synthetic Methodologies
While the foundational methods are still relevant, contemporary organic synthesis has introduced more efficient and versatile techniques for the preparation of this compound and its derivatives.
One-Pot Microwave-Assisted Synthesis
A significant advancement is the development of a one-pot, microwave-assisted synthesis. This method involves the sequential cyclocondensation of a β-enaminone with an NH-5-aminopyrazole, followed by in-situ nitration. This approach offers advantages in terms of reaction time, yield, and procedural simplicity.
Experimental Protocols
Synthesis of this compound (Lynch et al., 1975)
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Concentrated Sulfuric Acid (d 1.84)
-
Fuming Nitric Acid (90%)
Procedure:
-
Dissolve Pyrazolo[1,5-a]pyrimidine (0.01 mol) in concentrated sulfuric acid (10 mL) at 20°C.
-
Cool the solution to -5°C.
-
Add a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v; 4 mL) at this temperature.
-
Maintain the reaction mixture at 0°C for 15 minutes and then at 5°C for an additional 15 minutes.
-
Pour the reaction mixture onto ice.
-
Collect the precipitated light yellow solid by filtration.
-
Wash the solid with cold water.
-
Crystallize the product from water to yield this compound.
Yields and specific characterization data can be found in the original publication.
Quantitative Data
While specific biological activity data for the unsubstituted this compound is not extensively reported in publicly available literature, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors. The following table summarizes the inhibitory activities of various derivatives against several key protein kinases, demonstrating the potential of this core structure.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative A | Pim-1 | 45 | [2] |
| Derivative B | TrkA | 1.7 | [3] |
| Derivative C | CDK2 | 90 | [4] |
| Derivative D | PI3Kδ | 2.8 | [5] |
| Derivative E | B-Raf | Data not specified | [6] |
Biological Significance and Signaling Pathways
Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of a wide array of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[7] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which pyrazolo[1,5-a]pyrimidine-based compounds inhibit kinase activity is through ATP-competitive inhibition.[7] Their structural similarity to the adenine core of ATP allows them to bind to the ATP-binding pocket of the kinase, preventing the natural substrate from binding and thus blocking the phosphorylation cascade.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Nitropyrazolo[1,5-a]pyrimidine: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular structure, chemical formula, and synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine. It details established experimental protocols and summarizes key physicochemical properties. Furthermore, this document explores the biological relevance of the broader pyrazolo[1,5-a]pyrimidine scaffold, which is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
Core Molecular Structure and Properties
This compound is a fused heterocyclic organic compound. The structure consists of a pyrazole ring fused to a pyrimidine ring, with a nitro group substituted at the 3-position of the pyrazole moiety. This nitro group is often introduced as a key synthetic handle for further functionalization in the development of more complex molecules.
The key quantitative data for the molecule are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₆H₄N₄O₂ | [1] |
| Molecular Weight | 164.12 g/mol | |
| CAS Number | 55405-64-6 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 259-260 °C | [3] |
| Predicted Density | 1.68 ± 0.1 g/cm³ | [3] |
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound can be achieved through several regioselective methods. Below are two detailed protocols for its preparation.
Microwave-Assisted One-Pot Synthesis
A modern, time-efficient, and high-yield approach involves a one-pot, microwave-assisted reaction. This method first constructs the pyrazolo[1,5-a]pyrimidine core, which is then nitrated in the same vessel.
Experimental Protocol:
-
Step 1: Cyclocondensation.
-
In a microwave-safe vessel, combine the appropriate β-enaminone (0.50 mmol) and a substituted 5-aminopyrazole (0.50 mmol).
-
Seal the vessel and subject the solvent-free mixture to microwave irradiation at 180 °C for 2 minutes. This forms the pyrazolo[1,5-a]pyrimidine intermediate.
-
-
Step 2: Nitration.
-
After the vessel has cooled, add nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol) to the crude intermediate mixture.
-
Reseal the vessel and subject it to a second round of microwave irradiation at 60 °C for 10 minutes.
-
-
Step 3: Work-up.
-
After cooling, the resulting solid is collected, washed, and purified, typically by recrystallization, to yield the final this compound product.
-
This one-pot sequence is highly efficient and offers excellent regioselectivity for the 3-position.
Classical Electrophilic Nitration
The title compound can also be synthesized via classical electrophilic aromatic substitution on the parent pyrazolo[1,5-a]pyrimidine ring system. The choice of nitrating agent is crucial for achieving the desired 3-nitro isomer.
Experimental Protocol:
-
Preparation of Nitrating Mixture.
-
Prepare a 1:1 (v/v) mixture of concentrated sulfuric acid (d=1.84) and fuming (90%) nitric acid.
-
-
Reaction.
-
Dissolve pyrazolo[1,5-a]pyrimidine (0.01 mol) in 10 mL of concentrated sulfuric acid at 20 °C.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Slowly add 4 mL of the pre-cooled nitrating mixture while maintaining the temperature at -5 °C.
-
Hold the reaction mixture at 0 °C for 15 minutes, then allow it to warm to 5 °C for an additional 15 minutes.
-
-
Work-up.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated light yellow solid by filtration.
-
Wash the solid with cold water and recrystallize from water to yield pure this compound.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, with characteristic shifts indicating the position of the nitro group and other substituents. For example, in related derivatives, the introduction of an electron-withdrawing group like the nitro group at C3 is known to deshield adjacent protons.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Used to identify functional groups. For this compound derivatives, characteristic strong absorption bands for the nitro group (NO₂) typically appear around 1550 cm⁻¹ (asymmetric) and 1360 cm⁻¹ (symmetric).[4]
-
X-ray Crystallography: While no crystal structure is publicly available for the title compound, this technique has been used on derivatives (e.g., 3-bromo and 3-iodo analogues) to definitively confirm the molecular geometry and regioselectivity of substitution reactions.[5]
Visualized Experimental Workflow and Biological Context
Synthesis Workflow Diagram
The following diagram illustrates the one-pot, microwave-assisted synthesis protocol, which represents a modern and efficient route to the target molecule.
References
- 1. This compound, CasNo.55405-64-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. This compound, CasNo.55405-64-6 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. This compound CAS#: 55405-64-6 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Nitropyrazolo[1,5-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Nitropyrazolo[1,5-a]pyrimidine. Due to the limited availability of published spectroscopic data for this specific molecule, this document presents a combination of reported synthesis protocols, data from closely related analogs, and predicted spectral characteristics. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives.
Synthesis and Experimental Workflow
A regioselective, time-efficient, one-pot synthesis of 3-nitropyrazolo[1,5-a]pyrimidines has been developed, utilizing a microwave-assisted process. This method involves the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective nitration.[1]
General Experimental Protocol: Microwave-Assisted Synthesis
The synthesis is typically carried out in two main steps within a single pot:
-
Cyclocondensation: An equimolar mixture of a β-enaminone and an NH-5-aminopyrazole is subjected to microwave irradiation at 180 °C for approximately 2 minutes. This solvent-free reaction leads to the formation of the pyrazolo[1,5-a]pyrimidine core.[1]
-
Nitration: After cooling the reaction mixture, nitric acid and sulfuric acid are added. The mixture is then irradiated again under microwave conditions at 60 °C for about 10 minutes to achieve regioselective nitration at the 3-position.[1]
The resulting product can then be purified using standard techniques such as column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the one-pot synthesis process for this compound derivatives.
Spectroscopic Data Analysis
Mass Spectrometry (MS)
The molecular formula for this compound is C₆H₄N₄O₂. The expected exact mass and molecular weight can be used to identify the molecular ion peak in a mass spectrum.
Table 1: Mass Spectrometry Data of this compound and a Related Compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
|---|---|---|---|
| This compound | C₆H₄N₄O₂ | 164.12[2] | 164.0334 |
| 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | C₆H₃ClN₄O₂ | 198.57[3] | 197.9945[3] |
-
Expected Fragmentation: The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent cleavage of the pyrimidine and pyrazole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts for the protons and carbons of this compound can be estimated based on the data from the parent pyrazolo[1,5-a]pyrimidine, considering the electron-withdrawing effect of the nitro group at the 3-position.
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆).
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | δ 8.13 (d) | δ 6.75 (d) | δ 8.85 (dd) | δ 7.15 (dd) | δ 8.65 (dd) |
| This compound (Predicted) | δ ~8.3-8.5 (s) | - | δ ~9.0-9.2 (d) | δ ~7.3-7.5 (dd) | δ ~8.8-9.0 (d) |
-
Prediction Rationale: The nitro group at C-3 will cause a downfield shift for the adjacent H-2 proton, and its signal will appear as a singlet. The protons on the pyrimidine ring (H-5, H-6, H-7) will also experience a moderate downfield shift.
Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆).
| Compound | C-2 | C-3 | C-3a | C-5 | C-6 | C-7 |
|---|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine[4] | 142.1 | 97.5 | 148.8 | 149.2 | 110.1 | 134.5 |
| This compound (Predicted) | ~145-148 | ~140-145 | ~150-152 | ~151-153 | ~112-114 | ~136-138 |
-
Prediction Rationale: The C-3 carbon directly attached to the nitro group will be significantly deshielded and shifted downfield. The other carbons in the heterocyclic system will experience smaller downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the aromatic rings and the nitro group.
Table 4: Key IR Absorptions for Nitro-Aromatic Compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-O Stretch (asymmetric) | 1500 - 1570 | Strong absorption characteristic of the nitro group.[5] |
| N-O Stretch (symmetric) | 1300 - 1370 | Strong absorption characteristic of the nitro group.[5] |
| C=N and C=C Stretching | 1450 - 1650 | Multiple bands for the pyrazolo[1,5-a]pyrimidine core. |
| C-H Stretching (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Pyrazolo[1,5-a]pyrimidine derivatives are known to be chromophoric and often fluorescent. The UV-Vis absorption spectrum is influenced by the substituents on the heterocyclic core.
-
Expected Absorption: The parent pyrazolo[1,5-a]pyrimidine system typically shows absorption bands in the UV region. The introduction of a nitro group, which is a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths, potentially extending into the visible region. For similar pyrimidine derivatives, absorption bands can be observed in the 340-440 nm range.[6]
General Spectroscopic Methodologies
The following are general protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure: A few milligrams of the purified compound are dissolved in the deuterated solvent. ¹H NMR and ¹³C NMR spectra are recorded at room temperature.[5][7]
Mass Spectrometry
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data is collected in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.[8]
IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure: The spectrum can be recorded using a KBr pellet method, where the sample is mixed with potassium bromide and pressed into a thin disk, or by using an Attenuated Total Reflectance (ATR) accessory.[5]
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent such as ethanol, methanol, or acetonitrile.
-
Procedure: A dilute solution of the compound is prepared in the chosen solvent, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | C6H3ClN4O2 | CID 72207283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable and diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, and neurology.
Anticancer Activity: A Multi-Faceted Approach to Targeting Malignancy
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of anticancer agents, exhibiting potent activity against a variety of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: A Primary Mechanism of Action
A significant number of pyrazolo[1,5-a]pyrimidine-based compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK2, a kinase essential for the G1/S phase transition.[2][3][4] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
-
Tropomyosin Receptor Kinase (TRK) Inhibition: The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) plays a crucial role in neuronal development and function. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of oncogenic fusion proteins that drive the growth of various solid tumors.[5][6][7][8] Several pyrazolo[1,5-a]pyrimidine-based inhibitors of TRK kinases have been developed, with some demonstrating impressive clinical efficacy.[9]
-
SRC Kinase Inhibition: SRC is a non-receptor tyrosine kinase that is often overexpressed and activated in cancer, where it promotes cell proliferation, survival, and invasion.[10][11] Pyrazolo[1,5-a]pyrimidines have been shown to effectively inhibit SRC kinase activity, thereby blocking its downstream signaling pathways.[12][13][14]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 14a | HCT116 (Colon) | 0.0020 | [15] |
| 6t | Various | GI% = 43.9 | [16] |
| 6s | Various | Not specified | [16] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Kinase | IC50 (nM) | Reference |
| Compound 8 | TrkA | 1.7 | [9] |
| Compound 9 | TrkA | 1.7 | [9] |
| Compound 20 | NTRK | >0.02 | [9] |
| Compound 21 | NTRK | >0.02 | [9] |
| Compound 23 | TRKA (KM12 cell) | 0.1 | [9] |
| Compound 24 | TRKA (KM12 cell) | 0.2 | [9] |
| Compound 6t | CDK2 | 90 | [16] |
| Compound 6s | CDK2 | 230 | [16] |
| Compound 6t | TRKA | 450 | [16] |
| Compound 6s | TRKA | 450 | [16] |
| Pim-1 Inhibitor 1 | Pim-1 | 45 | [17] |
| A-770041 | Lck | 147 | [14] |
| Dasatinib | Abl/Src | <1 / 0.8 | [14] |
| Saracatinib | Src family | Not specified | [12] |
| SU 6656 | Src/Yes/Lyn/Fyn | 280/20/130/170 | [13] |
| PP1 | Lck/Fyn | 5/6 | [13] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.
Antimicrobial Activity: Combating Infectious Diseases
The pyrazolo[1,5-a]pyrimidine scaffold has also demonstrated significant potential in the development of novel antimicrobial agents, with activity against a range of bacteria and fungi.
Mechanism of Action
The antimicrobial mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives is still under investigation, but some studies suggest that they may act by inhibiting essential bacterial enzymes. For example, some derivatives have been shown to inhibit MurA, an enzyme crucial for bacterial cell wall biosynthesis.[18]
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative pyrazolo[1,5-a]pyrimidine derivatives.
Table 3: In Vitro Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4c | Escherichia coli | 1.95 | [18] |
| 4b | Escherichia coli | 1.95 | [18] |
| 4i | Enterobacter cloacae | 7.81 | [18] |
| 3a | Gram-positive strains | 0.125 | [19] |
| 3a | Gram-negative bacteria | 0.062 - 0.25 | [19] |
| 6 | Various isolates | 0.187 - 0.50 | [19] |
| 9a | Various isolates | 0.187 - 0.50 | [19] |
| 10a | Various isolates | 0.187 - 0.50 | [19] |
| 14a | Klebsiella pneumoniae, Staphylococcus aureus | 125 - 250 | [20] |
| 14f | Klebsiella pneumoniae, Staphylococcus aureus | 125 - 250 | [20] |
| 16d | Fusarium oxysporum | 7.81 | [20] |
Central Nervous System (CNS) Activity
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promise as therapeutic agents for CNS disorders. For instance, pyrazolo[1,5-a]pyrimidine 4h has been identified as a selective antagonist of the adenosine A2A receptor and has demonstrated neuroprotective effects in animal models of Parkinson's disease and Huntington's chorea.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
Synthesis of Pyrazolo[1,5-a]pyrimidines
A general and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its synthetic equivalent.[22]
Protocol: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [22]
-
Combine the aminopyrazole, enaminone (or chalcone), and a sodium halide in a reaction vessel.
-
Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈).
-
The reaction is typically carried out in a suitable solvent and may be heated to facilitate the one-pot cyclization and oxidative halogenation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified using standard techniques such as crystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay [23][24][25]
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay
Protocol: ADP-Glo™ Kinase Assay (Promega) [26][27]
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Set up the kinase reaction by combining the kinase, substrate, ATP, and the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations in a reaction buffer.
-
Incubate the reaction mixture to allow the kinase to phosphorylate the substrate.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Calculate the IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Prepare a serial two-fold dilution of the pyrazolo[1,5-a]pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile and highly promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and CNS-modulating effects. The continued exploration of this scaffold, through the synthesis of new derivatives and the elucidation of their mechanisms of action, holds great promise for the development of next-generation therapies for a range of human diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on Small Molecules Inhibitors Targeting TRK Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 11. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 12. scbt.com [scbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. adooq.com [adooq.com]
- 15. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazolo[1,5-a]pyrimidine 4h - Immunomart [immunomart.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. atcc.org [atcc.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 3-Nitropyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, renowned for its versatile biological activities. The introduction of a nitro group at the 3-position creates a key intermediate for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the identified therapeutic targets of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Potential Therapeutic Targets
Derivatives of the 3-nitropyrazolo[1,5-a]pyrimidine scaffold have demonstrated notable activity against several key therapeutic targets, primarily within the domain of protein kinases and enzymes involved in lipid signaling. These targets are implicated in the pathophysiology of cancer and inflammatory diseases, highlighting the broad therapeutic applicability of this class of compounds.
The primary mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is the competitive inhibition of ATP binding to the kinase active site. Their structural resemblance to purines facilitates strong interactions within the enzymatic active sites of various kinases.
Key molecular targets identified for this scaffold include:
-
Protein Kinases:
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of cell cycle progression, particularly the G1/S phase transition.[1] Inhibition of CDK2 is a key strategy in cancer therapy.
-
Tropomyosin Receptor Kinase A (TRKA): A neurotrophin receptor that, when aberrantly activated through gene fusions or overexpression, can drive the growth and survival of various tumors.[2][3]
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival, proliferation, and apoptosis. Its overexpression is associated with several cancers.
-
Phosphoinositide 3-Kinase δ (PI3Kδ): Primarily expressed in leukocytes, PI3Kδ plays a critical role in the signaling pathways of immune cells and is a target for inflammatory and autoimmune diseases.[4][5]
-
-
Lipid Signaling Enzymes:
-
Neutral Sphingomyelinase 2 (nSMase2): This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide, a bioactive lipid involved in various cellular processes, including inflammation and apoptosis.
-
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against their respective targets. It is important to note that many of these derivatives are synthesized from a this compound precursor, with the nitro group being subsequently reduced to an amine and further functionalized.
| Derivative/Compound ID | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| Example 4 | TrkA | ELISA | 5 | Enzyme Assay | US8513263B2 |
| Example 5 | TrkA | ELISA | 12.1 | Enzyme Assay | US8513263B2 |
| Example 6 | TrkA | ELISA | 19.2 | Enzyme Assay | US8513263B2 |
| Compound 18b | CDK9 | Biochemical | - | Enzyme Assay | [5] |
| Larotrectinib | TRKA | Biochemical | - | Enzyme Assay | |
| Compound 7 | PI3Kδ | Biochemical | 470 | Enzyme Assay | |
| Compound 37 | PI3Kδ | Biochemical | - | Enzyme Assay | |
| Compound 54 | PI3Kδ | Biochemical | 2.8 | Enzyme Assay | |
| Compound 4k (BS-194) | CDK2 | Biochemical | 3 | Enzyme Assay | [6] |
| Compound 4k (BS-194) | CDK1 | Biochemical | 30 | Enzyme Assay | [6] |
| Compound 4k (BS-194) | CDK9 | Biochemical | 90 | Enzyme Assay | [6] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.
ADP-Glo™ Kinase Assay
This is a luminescent ADP detection assay used to measure the activity of kinases by quantifying the amount of ADP produced during a kinase reaction.[7][8][9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[7][9]
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a 96- or 384-well plate. The reaction mixture typically contains the kinase, substrate, ATP, and the test compound (inhibitor) in a suitable kinase buffer.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
-
Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.[9]
-
Neutral Sphingomyelinase 2 (nSMase2) Activity Assay
This is an enzyme-coupled assay that measures nSMase2 activity by detecting the production of choline from the hydrolysis of sphingomyelin.
Principle: nSMase2 hydrolyzes sphingomyelin to phosphocholine and ceramide. Alkaline phosphatase then cleaves phosphocholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a probe in the presence of peroxidase to generate a colored or fluorescent product.
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable buffer.
-
-
Reaction:
-
In a 96-well plate, add the sample, nSMase2 assay buffer (pH 7.4), and the sphingomyelin substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Detection:
-
Add the detection reagent mixture containing alkaline phosphatase, choline oxidase, peroxidase, and the detection probe.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate.[2][7] The amount of formazan produced is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4]
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
-
Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2]
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their experimental evaluation.
Signaling Pathways
Caption: TRKA Signaling Pathway and Inhibition.
Caption: CDK2 in Cell Cycle Regulation.
Caption: Pim-1 Kinase Anti-Apoptotic Pathway.
Caption: PI3Kδ Signaling in Immune Cells.
Experimental Workflow
Caption: Drug Discovery Workflow.
Conclusion
This compound derivatives represent a promising class of compounds with the potential to modulate the activity of several key therapeutic targets in cancer and inflammation. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the generation of potent and selective inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals to advance the exploration of this important chemical series.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Synthesis of Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery
An in-depth exploration of the synthetic routes to a versatile heterocyclic scaffold with significant therapeutic potential.
Pyrazolo[1,5-a]pyrimidines represent a class of fused heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. Their unique structural framework has been identified as a privileged scaffold, demonstrating a wide range of biological activities. Notably, derivatives of this core have shown potent inhibitory activity against various protein kinases, making them promising candidates for the development of targeted therapies, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core, detailed experimental protocols, and an examination of their role as inhibitors of critical signaling pathways.
Core Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic species. This versatile approach allows for the introduction of a wide variety of substituents at multiple positions, enabling extensive structure-activity relationship (SAR) studies.[3] Key synthetic methodologies include:
-
Condensation with β-Dicarbonyl Compounds: This is one of the most common and straightforward methods, involving the reaction of a 5-aminopyrazole with a β-diketone, β-ketoester, or their synthetic equivalents. The reaction is typically catalyzed by an acid or base and can often be performed under mild conditions.[4]
-
Reaction with β-Enaminones: β-Enaminones are highly reactive partners for 5-aminopyrazoles, leading to the regioselective formation of pyrazolo[1,5-a]pyrimidines. Microwave-assisted synthesis using β-enaminones has proven to be a highly efficient method, significantly reducing reaction times and improving yields.[3][5]
-
Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient and atom-economical approach to synthesize highly functionalized pyrazolo[1,5-a]pyrimidines. These reactions often involve a 5-aminopyrazole, an aldehyde, and an active methylene compound.[4]
-
One-Pot Halogenation: Functionalization at the 3-position of the pyrazolo[1,5-a]pyrimidine core is of significant interest for further derivatization. One-pot procedures involving an initial cyclocondensation followed by in-situ halogenation have been developed, providing direct access to 3-halopyrazolo[1,5-a]pyrimidines.[6][7]
Data Presentation: A Comparative Overview of Synthetic Protocols
The following table summarizes quantitative data from various reported syntheses of pyrazolo[1,5-a]pyrimidines, highlighting the efficiency and versatility of different synthetic approaches.
| Product | Starting Materials | Reaction Conditions | Time | Yield (%) | Reference |
| 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines | β-enaminones and NH-5-aminopyrazoles | Microwave irradiation, 180 °C, solvent-free | 2 min | 88-97 | [5] |
| 3-halopyrazolo[1,5-a]pyrimidines | β-enaminone and NH-5-aminopyrazole, N-halosuccinimide | Microwave (180 °C, 2 min), then 25 °C | 22 min | Good to excellent | [6][8] |
| 3-nitropyrazolo[1,5-a]pyrimidines | β-enaminone and NH-5-aminopyrazole, HNO₃/H₂SO₄ | Microwave (180 °C, 2 min), then microwave (60 °C, 10 min) | 12 min | Good to excellent | [6] |
| 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines | 4-arylpyrazol-5-amine and 2-aryl-substituted malondialdehydes or 1,1,3,3-tetramethoxypropane | Microwave irradiation, 120 °C | 20 min | 20-93 | [9] |
| N,N-diethyl-2-(2-(4-(ω-fluoroalk-1-ynyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides | Iodinated pyrazolopyrimidine acetamide and alkynyl reagents | Sonogashira coupling, followed by fluorination | Multi-step | Not specified | [7] |
| 8-Substituted Pyrazolo[1,5-a][1][5][8]triazines | 5-aminopyrazole and ethoxycarbonyl isothiocyanate | Microwave irradiation, 100 °C, then 80 °C | 8 min | Not specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 1: Microwave-Assisted Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines[5]
Materials:
-
Appropriate β-enaminone (0.50 mmol)
-
Appropriate NH-5-aminopyrazole (0.50 mmol)
-
Ethanol
-
Water
Procedure:
-
A mixture of the β-enaminone (0.50 mmol) and the NH-5-aminopyrazole (0.50 mmol) is placed in a microwave vial.
-
The reaction mixture is irradiated in a microwave reactor at 180 °C for 2 minutes under solvent-free conditions.
-
After completion of the reaction, the vial is cooled.
-
The solid product is collected by filtration after the addition of a mixture of ethanol and water.
-
The product is washed with the ethanol-water mixture to afford the pure 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidine.
Protocol 2: One-Pot Synthesis of 3-Halopyrazolo[1,5-a]pyrimidines[6][8]
Materials:
-
Appropriate β-enaminone (0.50 mmol)
-
Appropriate NH-5-aminopyrazole (0.50 mmol)
-
N-halosuccinimide (NBS, NCS, or NIS) (0.50 mmol)
-
1,2-Dichloroethane (EDC) (2.0 mL)
Procedure:
-
A mixture of the β-enaminone (0.50 mmol) and the NH-5-aminopyrazole (0.50 mmol) is placed in a microwave vial.
-
The mixture is irradiated in a microwave reactor at 180 °C for 2 minutes under solvent-free conditions.
-
The vial is cooled by airflow.
-
N-halosuccinimide (0.50 mmol) and 1,2-dichloroethane (2.0 mL) are added to the reaction mixture.
-
The mixture is stirred at 25 °C for 20 minutes.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the desired 3-halopyrazolo[1,5-a]pyrimidine.
Protocol 3: Synthesis of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines via Microwave Irradiation[9]
Materials:
-
4-Arylpyrazol-5-amine intermediate (1.0 equiv)
-
2-Aryl-substituted malondialdehyde or 1,1,3,3-tetramethoxypropane (1.0 equiv)
-
Appropriate solvent
Procedure:
-
The 4-arylpyrazol-5-amine intermediate is obtained by the reaction of an aryl acetonitrile with dimethylformamide-dimethylacetal (120 °C, 20 min), followed by treatment with H₂NNH₂·HBr (120 °C, 20 min).
-
The resulting 4-arylpyrazol-5-amine is reacted with either a 2-aryl-substituted malondialdehyde or 1,1,3,3-tetramethoxypropane in a microwave reactor at 120 °C for 20 minutes.
-
The final product is either collected directly by filtration or purified via flash chromatography.
Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of several protein kinases that are key components of oncogenic signaling pathways.[4][11] Their mechanism of action often involves competing with ATP for the kinase's binding site. Two of the most significant pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the B-Raf/MEK/ERK (MAPK) signaling pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[12] Dysregulation of this pathway is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to effectively inhibit EGFR, thereby blocking downstream signaling.[11]
Caption: EGFR Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidines.
B-Raf/MEK/ERK Signaling Pathway
The B-Raf/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and prevent apoptosis.[13][] Mutations in the BRAF gene are prevalent in various cancers, leading to constitutive activation of this pathway. Pyrazolo[1,5-a]pyrimidines have been developed as inhibitors of key kinases in this pathway, including B-Raf and MEK.[11]
Caption: B-Raf/MEK/ERK Signaling Pathway and Inhibition.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and valuable platform for the design and discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from traditional condensation reactions to modern microwave-assisted and one-pot procedures, provide medicinal chemists with a robust toolkit for generating diverse libraries of these compounds. The demonstrated ability of pyrazolo[1,5-a]pyrimidine derivatives to potently inhibit key oncogenic signaling pathways, such as EGFR and B-Raf/MEK/ERK, underscores their significant potential in the development of targeted cancer therapies. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR signaling pathways [pfocr.wikipathways.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Safety and Handling of 3-Nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical safety and handling of 3-Nitropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this document also draws upon information from structurally related pyrazolo[1,5-a]pyrimidine derivatives to provide a thorough assessment of potential hazards and safe handling practices.
Chemical and Physical Properties
Quantitative data on the physicochemical properties of this compound is largely unavailable in public literature and safety data sheets. The following table summarizes the available information and provides context from related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₄N₄O₂ | N/A |
| Molecular Weight | 164.12 g/mol | N/A |
| Appearance | Solid (inferred) | Based on related compounds |
| Melting Point | No data available | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a melting point of 275-280 °C. |
| Boiling Point | No data available | N/A |
| Density | 1.68 g/cm³ (calculated) | |
| Solubility | No data available | N/A |
Hazard Identification and GHS Classification
Specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not currently available.[1] However, based on the hazard classifications of the parent compound, Pyrazolo[1,5-a]pyrimidine, and a structurally similar compound, 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, the following potential hazards should be considered:
| Hazard Class | Classification for Related Compounds | Potential Hazard for this compound |
| Acute Toxicity, Oral | Harmful if swallowed (for Pyrazolo[1,5-a]pyrimidine and 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine)[2][3] | Warning: Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation (for Pyrazolo[1,5-a]pyrimidine and 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine)[2][3] | Warning: Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (for Pyrazolo[1,5-a]pyrimidine and 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine)[2][3] | Warning: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Harmful if inhaled (for Pyrazolo[1,5-a]pyrimidine)[3] | Warning: May be harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (for Pyrazolo[1,5-a]pyrimidine and 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine)[2][3] | Warning: May cause respiratory irritation. |
| Sensitization, Skin | May cause an allergic skin reaction (for 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine)[2] | Warning: May cause an allergic skin reaction. |
Precautionary Statements: Based on these potential hazards, the following precautionary statements are recommended:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Storage
Handling:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, including impervious gloves and safety goggles with side-shields.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Prevent fire caused by electrostatic discharge steam.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
First-Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[4] |
In all cases of exposure, seek medical attention if symptoms persist.
Fire-Fighting Measures and Reactivity
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: No data available on specific hazards arising from the chemical.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
-
Reactivity: No data is available on the reactivity of this compound. Stability data is also unavailable.[1]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not available.
Toxicological Information:
| Endpoint | Result |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| STOT-Single Exposure | No data available |
| STOT-Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Ecological Information:
| Endpoint | Result |
| Toxicity to fish | No data available[1] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[1] |
| Toxicity to algae | No data available[1] |
| Persistence and Degradability | No data available[1] |
| Bioaccumulative Potential | No data available[1] |
| Mobility in Soil | No data available[1] |
Given the lack of data, the substance should be handled with care to avoid environmental release. Do not let the chemical enter drains.[1]
Experimental Protocols
Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidines
A one-pot, microwave-assisted synthesis of 3-nitropyrazolo[1,5-a]pyrimidines has been reported. This method involves the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles followed by nitration.
Materials:
-
β-enaminone
-
NH-5-aminopyrazole
-
Nitric acid
-
Sulfuric acid
Procedure:
-
A mixture of β-enaminone (0.50 mmol) and NH-5-aminopyrazole (0.50 mmol) is subjected to microwave irradiation at 180 °C for 2 minutes.
-
After cooling the reaction mixture with an airflow, nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol) are added.
-
The mixture is then irradiated in a microwave at 60 °C for 10 minutes under solvent-free conditions.
This procedure provides a time-efficient and regioselective route to diversely substituted 3-nitropyrazolo[1,5-a]pyrimidines in good to excellent yields.
Biological Context and Potential Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors for cancer therapy.[5][6] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their downstream signaling.[5][6]
While no specific signaling pathways have been elucidated for this compound, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been shown to inhibit various kinases involved in key cancer-related signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some pyrazolo[1,5-a]pyrimidine derivatives are being investigated as inhibitors of PI3K.
-
RAS/RAF/MEK/ERK Pathway: This is another critical pathway regulating cell proliferation and survival. Inhibitors of B-Raf and MEK based on the pyrazolo[1,5-a]pyrimidine scaffold have shown promise.[5][6]
-
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including EGFR and Trk, plays a vital role in cell growth and differentiation. Pyrazolo[1,5-a]pyrimidine-based inhibitors targeting these kinases are in development.[6][7]
The following diagrams illustrate the general mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors and a simplified workflow for their discovery.
Caption: General mechanism of ATP-competitive kinase inhibition.
Caption: Drug discovery workflow for kinase inhibitors.
Disposal Considerations
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[1]
References
- 1. echemi.com [echemi.com]
- 2. 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | C6H3ClN4O2 | CID 72207283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Nitropyrazolo[1,5-a]pyrimidine (CAS 55405-64-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-nitropyrazolo[1,5-a]pyrimidine, identified by CAS number 55405-64-6. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including their roles as kinase inhibitors in cancer therapy.[1][2][3] this compound itself is primarily utilized as a key building block in the synthesis of more complex molecules for pharmaceutical and materials science research.[4]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 55405-64-6 | [4] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C6H4N4O2 | [4] |
| Molecular Weight | 164.12 g/mol | [4] |
| Melting Point | 259-260 °C | ChemicalBook |
| Density (Predicted) | 1.68 ± 0.1 g/cm³ | ChemicalBook |
| Purity | Typically ≥97% | [4] |
Synthesis and Experimental Protocols
General Synthesis Method
A common and efficient method for the synthesis of 3-nitropyrazolo[1,5-a]pyrimidines is through a one-pot, microwave-assisted process.[5] This approach offers advantages in terms of reaction time and yield.
Reaction: Sequential cyclocondensation followed by nitration.
Experimental Protocol:
-
Cyclocondensation: An equimolar mixture of a β-enaminone (0.50 mmol) and a 5-aminopyrazole (0.50 mmol) is subjected to microwave irradiation at 180 °C for 2 minutes in the absence of a solvent.[5]
-
Cooling: The reaction mixture is cooled using an airflow.[5]
-
Nitration: A mixture of nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol) is added to the cooled residue.[5]
-
Second Microwave Irradiation: The mixture is then irradiated in a microwave at 60 °C for 10 minutes, again without a solvent.[5]
-
Work-up: The resulting product, this compound, is then isolated and purified.
This protocol provides a general framework. Specific substitutions on the starting materials will yield corresponding derivatives of this compound.
Biological Context and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been identified as a "privileged scaffold" in drug discovery.[6] Many derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2]
The diagram below illustrates the general mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: General kinase signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area.[7]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[7]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]
Workflow for Chemical Information Retrieval
The process of gathering and verifying information for a specific chemical compound is a critical workflow for researchers. The following diagram outlines a logical approach.
Caption: A logical workflow for gathering and verifying chemical information.
Suppliers
This compound is available from various chemical suppliers that cater to the research and development community. It is typically sold in small quantities for laboratory use.
| Supplier | Website |
| CP Lab Safety | cplabsafety.com |
| ChemicalBook | chemicalbook.com |
| BLD Pharmatech Co., Limited | bldpharm.com |
| Capot Chemical | capotchem.com |
| ECHEMI | echemi.com |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.
Conclusion
This compound (CAS 55405-64-6) is a valuable chemical intermediate, particularly for the synthesis of novel compounds within the medicinally important pyrazolo[1,5-a]pyrimidine class. While this specific compound may not have extensive documented biological activity itself, its utility as a synthetic building block provides access to a wide range of derivatives with potential therapeutic applications, especially in the field of kinase inhibition. Researchers working with this compound should adhere to standard laboratory safety protocols and consult supplier-provided safety data sheets.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 3. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Theoretical Stability of 3-Nitropyrazolo[1,5-a]pyrimidine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stability of pharmacologically active compounds is a cornerstone of drug development, ensuring efficacy, safety, and shelf-life. 3-Nitropyrazolo[1,5-a]pyrimidine, a scaffold of interest in medicinal chemistry, possesses an energetic nitro group whose impact on the molecule's intrinsic stability warrants thorough investigation. Direct experimental measurement of thermal decomposition pathways can be hazardous and resource-intensive. This technical guide outlines a robust computational framework for the theoretical evaluation of the stability of this compound. By leveraging established quantum chemical methods, we can predict key stability indicators, such as the heat of formation and bond dissociation energies, providing critical insights for safe handling, formulation, and development of derivatives.
Introduction to Theoretical Stability Analysis
Theoretical stability analysis employs computational chemistry to model and predict the energetic properties of molecules. For compounds like this compound, which contain potentially energetic functional groups (i.e., the nitro group, -NO₂), this analysis is crucial. The primary goals are to determine the thermodynamic (will it decompose?) and kinetic (how fast will it decompose?) stability of the molecule.
Key stability indicators for nitro-containing heterocyclic compounds include:
-
Heat of Formation (HOF): The enthalpy change when a compound is formed from its constituent elements in their standard states. A higher, more positive HOF can indicate a greater amount of stored chemical energy, suggesting lower thermodynamic stability.
-
Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. In many nitroaromatic compounds, the cleavage of the C-NO₂ bond is the initial and rate-limiting step in thermal decomposition. A lower BDE for this bond suggests lower kinetic stability.[1][2]
This whitepaper details the theoretical protocols for calculating these indicators and hypothesizes potential decomposition pathways for the this compound core.
Methodologies for Theoretical Stability Assessment
The following protocols describe a comprehensive computational workflow for assessing the stability of this compound. These methods are based on widely accepted practices for the study of energetic materials and nitro-substituted heterocycles.[3][4]
Computational Workflow
The logical flow of a theoretical stability study is depicted below. It begins with the initial molecular structure, proceeds through geometry optimization and frequency analysis to confirm a stable structure, and then branches into the calculation of key stability metrics.
Caption: Workflow for theoretical stability analysis.
Protocol for Geometry Optimization
-
Software: Gaussian 16 or a similar quantum chemistry software package is utilized.[5]
-
Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost. The B3LYP hybrid functional is commonly employed.[5]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is selected to provide a good description of the electronic structure.[5]
-
Procedure: The initial 3D structure of this compound is optimized without constraints. A subsequent frequency calculation is performed at the same level of theory to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies.
Protocol for Heat of Formation (HOF) Calculation
-
Method: The HOF is not calculated directly but is determined using isodesmic reactions. This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction.
-
Procedure:
-
Design a balanced chemical equation where the target molecule reacts with simple, well-characterized molecules to yield products that are also well-characterized.
-
Calculate the electronic energies of all reactants and products at a high level of theory (e.g., G3MP2 or B3PW91/6-311+G(d,p)).[3][6]
-
The enthalpy of the reaction (ΔH_rxn) is calculated from these energies.
-
The HOF of the target molecule is then derived using Hess's law, incorporating the known experimental HOFs of the other molecules in the reaction.
-
Protocol for Bond Dissociation Energy (BDE) Calculation
-
Reaction: The homolytic cleavage of the C3-NO₂ bond is modeled: this compound → Pyrazolo[1,5-a]pyrimidin-3-yl• (radical) + •NO₂ (radical)
-
Procedure:
-
The optimized ground-state geometry of the parent molecule is used.
-
The geometries of the two resulting radical fragments (the pyrazolo[1,5-a]pyrimidine radical and the nitrogen dioxide radical) are individually optimized using the same DFT method and basis set.
-
The electronic energies of the parent molecule and the two radical products are calculated.
-
The BDE is calculated as the difference between the sum of the energies of the products and the energy of the reactant, with corrections for zero-point vibrational energy (ZPVE). BDE = [E(radical₁) + E(radical₂)] - E(parent) + ΔZPVE
-
Key Stability Indicators and Data
The primary indicators of stability for this compound are its thermodynamic (HOF) and kinetic (C-NO₂ BDE) parameters. While direct, published values for this specific molecule are not available, the following table presents representative theoretical values for C-NO₂ BDE in analogous nitroheterocyclic compounds to provide a comparative context.
| Compound Class | Typical C-NO₂ BDE (kcal/mol) | Computational Method | Reference |
| Nitroimidazoles | 55 - 65 | BLYP/6-31G** | [1] |
| Nitropyrazoles | 50 - 60 | DFT (various) | [7][8] |
| Nitrotoluenes | ~58 | B3LYP/6-311+G(d,p) | [2] |
| Nitro-triazole-pyrimidines | 35 - 55 | B3PW91/6-311+G(d,p) | [4] |
Note: Lower BDE values generally correlate with higher sensitivity and lower kinetic stability.
Hypothetical Decomposition Pathway
Based on studies of related nitropyrazoles, the initial step in the thermal decomposition of this compound is predicted to be the homolytic cleavage of the C-NO₂ bond.[8] Subsequent reactions could involve the highly reactive pyrazolo[1,5-a]pyrimidine radical undergoing ring-opening or abstracting hydrogen from neighboring molecules, leading to a complex chain reaction and the eventual formation of stable gases like N₂, CO, and CO₂.
Caption: Hypothetical thermal decomposition pathway.
Conclusion for Drug Development Professionals
The theoretical framework presented here provides a powerful, safety-conscious, and cost-effective strategy for evaluating the stability of this compound and its derivatives. By calculating the Heat of Formation and the C-NO₂ Bond Dissociation Energy, researchers can:
-
Screen for Stability: Quickly assess the intrinsic stability of novel derivatives in silico before committing resources to synthesis.
-
Identify Liabilities: Pinpoint the C-NO₂ bond as a potential site of degradation, informing strategies for chemical modification to enhance stability.
-
Ensure Safety: Flag potentially energetic or thermally labile compounds early in the development pipeline, ensuring safer handling and processing.
Incorporating these computational protocols into the drug discovery and development workflow can significantly mitigate risks, reduce experimental costs, and accelerate the progression of stable, safe, and effective drug candidates.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. scispace.com [scispace.com]
- 3. Theoretical exploration about nitro-substituted derivatives of pyrimidine as high-energy-density materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Microwave-Assisted Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of 3-nitropyrazolo[1,5-a]pyrimidine and its derivatives using microwave-assisted organic synthesis (MAOS). The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group at the 3-position offers a valuable handle for further functionalization in drug discovery programs. Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and enhance the overall efficiency and sustainability of the synthesis compared to conventional heating methods. This protocol outlines a one-pot, two-step procedure involving the initial cyclocondensation of a β-enaminone with an aminopyrazole, followed by in-situ nitration, all under microwave irradiation.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The introduction of a nitro group at the 3-position of this scaffold provides a key intermediate for the development of novel therapeutic agents. Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative for the preparation of these valuable compounds.[1] This protocol details a one-pot, solvent-free microwave-assisted method for the synthesis of various substituted 3-nitropyrazolo[1,5-a]pyrimidines.
Reaction Scheme
The synthesis proceeds in a one-pot, two-step sequence. First, a β-enaminone undergoes a cyclocondensation reaction with an NH-5-aminopyrazole under microwave irradiation to form the pyrazolo[1,5-a]pyrimidine core. Following this, a nitrating mixture is added, and the reaction is continued under microwave irradiation to yield the final 3-nitro product.
Caption: General reaction scheme for the one-pot synthesis.
Experimental Protocols
Protocol 1: Synthesis of Starting Material: 3-Amino-4-nitropyrazole
A detailed experimental protocol for the synthesis of 3-amino-4-nitropyrazole is crucial for the overall process. The following is a representative procedure based on the nitration of 3-aminopyrazole.
Materials:
-
3-Aminopyrazole
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 3-aminopyrazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
To this solution, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated product, 3-amino-4-nitropyrazole, is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol to afford pure 3-amino-4-nitropyrazole.
Protocol 2: Microwave-Assisted Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidines
This one-pot protocol describes the cyclocondensation and subsequent nitration under microwave irradiation.[2]
Materials:
-
Substituted β-enaminone (0.50 mmol)
-
3-Amino-4-nitropyrazole (0.50 mmol)
-
Nitric Acid (fuming, 2.0 mmol)
-
Sulfuric Acid (concentrated, 1.0 mmol)
-
Ethanol
-
Water
Equipment:
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the appropriate β-enaminone (0.50 mmol) and 3-amino-4-nitropyrazole (0.50 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 180 °C for 2 minutes.
-
After the initial irradiation, cool the vessel using a stream of compressed air.
-
Carefully open the vessel and add fuming nitric acid (2.0 mmol) and concentrated sulfuric acid (1.0 mmol).
-
Reseal the vessel and irradiate at 60 °C for 10 minutes.
-
After the second irradiation, cool the vessel to room temperature.
-
The crude product is then collected by adding a mixture of ethanol and water to precipitate the solid.
-
The solid is isolated by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol/DMF).
Data Presentation
The microwave-assisted synthesis of 3-nitropyrazolo[1,5-a]pyrimidines has been shown to be effective for a variety of substrates, affording good to excellent yields.
| Entry | R¹ | R² | R³ | Time (min) | Power (W) | Yield (%) |
| 1 | Phenyl | H | Methyl | 12 | 300 | 92 |
| 2 | 4-Chlorophenyl | H | Methyl | 12 | 300 | 95 |
| 3 | 4-Methoxyphenyl | H | Methyl | 12 | 300 | 90 |
| 4 | Phenyl | Methyl | Phenyl | 12 | 300 | 88 |
| 5 | 4-Fluorophenyl | H | Ethyl | 12 | 300 | 93 |
Note: The total reaction time includes both the cyclocondensation and nitration steps.
Mandatory Visualizations
Reaction Pathway
The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto the β-carbon of the β-enaminone, followed by an intramolecular cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine ring. The subsequent electrophilic nitration occurs at the electron-rich 3-position of the pyrazole ring.
Caption: Proposed reaction pathway for the synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Step-by-step experimental workflow diagram.
Characterization Data
The synthesized this compound can be characterized by standard analytical techniques. Representative data for the unsubstituted parent compound is provided below.
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H, H-2), 9.20 (d, J = 7.2 Hz, 1H, H-5), 8.85 (d, J = 2.0 Hz, 1H, H-7), 7.40 (dd, J = 7.2, 2.0 Hz, 1H, H-6).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 152.0, 148.5, 145.0, 135.2, 118.0, 112.5, 110.0.
-
IR (KBr, cm⁻¹): 3120 (C-H), 1580 (C=N), 1540 (NO₂, asym), 1350 (NO₂, sym).
-
Mass Spectrometry (EI): m/z (%) = 164 (M⁺, 100).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure accurate temperature and time control in the microwave reactor. Check the purity of starting materials. |
| Decomposition of starting materials or product | Avoid excessive temperatures or prolonged reaction times. Ensure efficient cooling between steps. | |
| Formation of side products | Incorrect stoichiometry | Use precise amounts of reagents as specified in the protocol. |
| Presence of impurities | Purify starting materials before use. | |
| Difficulty in purification | Oily product | Try different solvent systems for precipitation and recrystallization. Column chromatography may be necessary. |
| Incomplete precipitation | Ensure the ethanol/water mixture is sufficiently cold. |
Conclusion
The microwave-assisted synthesis of 3-nitropyrazolo[1,5-a]pyrimidines offers a highly efficient, rapid, and high-yielding alternative to conventional synthetic methods. This protocol provides a detailed guide for researchers to synthesize a variety of these valuable compounds, which can serve as key building blocks in the development of new pharmaceuticals. The use of microwave technology not only accelerates the discovery process but also aligns with the principles of green chemistry by reducing reaction times and solvent usage.
References
Application Note: One-Pot Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine Derivatives
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] Functionalization of this scaffold, particularly at the 3-position, is crucial for modulating its pharmacological properties. This document outlines a time-efficient, one-pot, microwave-assisted protocol for the synthesis of various 3-nitropyrazolo[1,5-a]pyrimidine derivatives. This method features a sequential cyclocondensation reaction followed by a regioselective electrophilic nitration, offering high yields, operational simplicity, and a broad substrate scope under solvent-free conditions.[1][2]
Quantitative Data Summary
The following table summarizes the yields for a range of this compound derivatives synthesized using the one-pot protocol. The synthesis involves the reaction of various β-enaminones with 5-amino-3-(trifluoromethyl)-1H-pyrazole.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 6a | 92 |
| 2 | 4-MeC₆H₄ | C₆H₅ | 6b | 94 |
| 3 | 4-FC₆H₄ | C₆H₅ | 6c | 95 |
| 4 | 4-ClC₆H₄ | C₆H₅ | 6d | 96 |
Data sourced from Castillo, J.C., et al. (2017).[1]
Experimental Protocol
This protocol details a one-pot, two-step, microwave-assisted synthesis of 3-nitropyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles.[1][2]
Materials:
-
β-enaminone (0.50 mmol)
-
NH-5-aminopyrazole (0.50 mmol)
-
Nitric acid (2.0 mmol)
-
Sulfuric acid (1.0 mmol)
-
Microwave reactor
Procedure:
-
Step 1: Cyclocondensation a. In a microwave-transparent vessel, combine the appropriate β-enaminone (0.50 mmol) and NH-5-aminopyrazole (0.50 mmol). b. Irradiate the solvent-free mixture in a microwave reactor at 180 °C for 2 minutes.[1] c. After the reaction is complete, cool the vessel using a stream of compressed air.
-
Step 2: Electrophilic Nitration a. To the crude intermediate from Step 1, carefully add nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol) at room temperature. b. Seal the vessel and irradiate the mixture in the microwave reactor at 60 °C for 10 minutes.[1] c. After cooling, quench the reaction by carefully adding the mixture to ice water. d. Collect the resulting precipitate by vacuum filtration. e. Wash the solid with cold water and dry to obtain the final this compound product.
Visualized Workflow
The following diagram illustrates the sequential one-pot synthesis process.
Caption: Workflow for the one-pot synthesis of 3-nitropyrazolo[1,5-a]pyrimidines.
References
Step-by-step synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine from β-enaminones
Introduction
Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have garnered considerable attention in medicinal chemistry and material science due to their diverse biological activities and valuable photophysical properties.[1][2] This structural motif is considered a privileged scaffold in drug discovery, with derivatives showing promise as anticancer agents and protein kinase inhibitors.[1][3] The development of efficient and regioselective synthetic routes to functionalize the pyrazolo[1,5-a]pyrimidine core is crucial for exploring its full therapeutic potential.
Synthetic Strategy
A highly efficient, one-pot, microwave-assisted method has been developed for the synthesis of 3-nitropyrazolo[1,5-a]pyrimidines from β-enaminones and 5-aminopyrazoles.[4] This approach offers several advantages, including high yields, short reaction times, and solvent-free conditions, aligning with the principles of green chemistry. The reaction proceeds via a sequential process: first, a cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine scaffold, followed by an in-situ nitration at the 3-position.[4]
This methodology allows for the synthesis of a diverse library of substituted 3-nitropyrazolo[1,5-a]pyrimidines by varying the substituents on both the β-enaminone and the 5-aminopyrazole starting materials. The resulting compounds are valuable intermediates for further chemical transformations and for screening in drug discovery programs.
Experimental Workflow
The overall experimental workflow for the one-pot synthesis of 3-nitropyrazolo[1,5-a]pyrimidines is depicted below.
Caption: Experimental workflow for the microwave-assisted synthesis.
Chemical Reaction Pathway
The synthesis involves a two-step, one-pot reaction sequence as illustrated below.
Caption: General chemical reaction scheme.
Experimental Protocols
General Protocol for the One-Pot Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidines [4]
-
Cyclocondensation:
-
In a microwave-safe vessel, combine the appropriate β-enaminone (0.50 mmol) and 5-aminopyrazole (0.50 mmol).
-
Seal the vessel and subject the mixture to microwave irradiation at 180 °C for 2 minutes.
-
After the irradiation is complete, cool the reaction vessel using a stream of airflow.
-
-
Nitration:
-
To the cooled reaction mixture, carefully add nitric acid (2.0 mmol) followed by sulfuric acid (1.0 mmol).
-
Reseal the vessel and irradiate the mixture in the microwave at 60 °C for 10 minutes.
-
-
Work-up and Purification:
-
After cooling, quench the reaction by carefully pouring the mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry to afford the crude product.
-
If necessary, further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
-
Quantitative Data
The following table summarizes the yields for a range of synthesized this compound derivatives using the described one-pot, microwave-assisted protocol.[4]
| Entry | R¹ Substituent (on Enaminone) | R² Substituent (on Enaminone) | R³ Substituent (on Aminopyrazole) | Product | Yield (%) |
| 1 | Phenyl | Methyl | H | 7-methyl-2-phenyl-3-nitropyrazolo[1,5-a]pyrimidine | 85 |
| 2 | 4-Chlorophenyl | Methyl | H | 2-(4-chlorophenyl)-7-methyl-3-nitropyrazolo[1,5-a]pyrimidine | 92 |
| 3 | 4-Methoxyphenyl | Methyl | H | 2-(4-methoxyphenyl)-7-methyl-3-nitropyrazolo[1,5-a]pyrimidine | 88 |
| 4 | Thiophen-2-yl | Methyl | H | 7-methyl-3-nitro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | 82 |
| 5 | Phenyl | Phenyl | H | 2,7-diphenyl-3-nitropyrazolo[1,5-a]pyrimidine | 80 |
| 6 | 4-Chlorophenyl | Phenyl | H | 2-(4-chlorophenyl)-7-phenyl-3-nitropyrazolo[1,5-a]pyrimidine | 90 |
| 7 | Phenyl | Methyl | Phenyl | 5,7-dimethyl-2-phenyl-3-nitropyrazolo[1,5-a]pyrimidine | 83 |
| 8 | 4-Chlorophenyl | Methyl | Phenyl | 2-(4-chlorophenyl)-5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine | 95 |
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: 1H and 13C NMR Characterization of 3-Nitropyrazolo[1,5-a]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1] The introduction of a nitro group at the 3-position significantly influences the electronic properties of the molecule, potentially modulating its biological activity. Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of such compounds. This document provides a detailed protocol for the synthesis and subsequent 1H and 13C NMR characterization of this compound.
Data Presentation
Table 1: 1H NMR Data for Pyrazolo[1,5-a]pyrimidine and Predicted Data for this compound
| Position | Pyrazolo[1,5-a]pyrimidine | This compound (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | |
| H-2 | 8.12 | d, J = 2.4 Hz |
| H-3 | 6.64 | d, J = 2.4 Hz |
| H-5 | 8.93 | dd, J = 6.9, 1.7 Hz |
| H-6 | 7.08 | dd, J = 6.9, 4.2 Hz |
| H-7 | 8.56 | dd, J = 4.2, 1.7 Hz |
Note: Data for the parent pyrazolo[1,5-a]pyrimidine is based on general literature values. Predicted shifts for the 3-nitro derivative are estimations.
Table 2: 13C NMR Data for Pyrazolo[1,5-a]pyrimidine and Predicted Data for this compound
| Position | Pyrazolo[1,5-a]pyrimidine | This compound (Predicted) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-2 | 142.0 | ~145 - 148 |
| C-3 | 97.0 | ~150 - 155 (due to direct attachment of NO2) |
| C-3a | 151.0 | ~152 - 154 |
| C-5 | 149.0 | ~150 - 152 |
| C-6 | 110.0 | ~111 - 113 |
| C-7 | 135.0 | ~136 - 138 |
Note: Data for the parent pyrazolo[1,5-a]pyrimidine is based on general literature values.[2] Predicted shifts for the 3-nitro derivative are estimations based on the substituent effects of the nitro group.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a microwave-assisted synthesis method.[3]
Materials:
-
β-enaminone precursor
-
NH-5-aminopyrazole precursor
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Microwave reactor
Procedure:
-
Combine equimolar amounts (e.g., 0.50 mmol) of the appropriate β-enaminone and NH-5-aminopyrazole in a microwave-safe reaction vessel.
-
Irradiate the mixture at 180 °C for 2 minutes in a microwave reactor.
-
Allow the reaction mixture to cool to room temperature using airflow.
-
Carefully add nitric acid (e.g., 2.0 mmol) and sulfuric acid (e.g., 1.0 mmol) to the cooled mixture.
-
Subject the resulting mixture to solvent-free microwave irradiation at 60 °C for 10 minutes.
-
After cooling, purify the crude product, for example, by flash chromatography on silica gel, to obtain this compound.
NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
13C NMR Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum. This typically requires a larger number of scans compared to the 1H spectrum due to the lower natural abundance of the 13C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum and determine the multiplicities and coupling constants.
-
Assign the peaks in both the 1H and 13C spectra to the corresponding atoms in the this compound structure. 2D NMR experiments such as COSY and HSQC may be necessary for unambiguous assignments.
-
Visualizations
Caption: Experimental workflow for the synthesis and NMR characterization.
Caption: Logical relationship for NMR data analysis and structural elucidation.
References
Application Note: Structural Confirmation of 3-Nitropyrazolo[1,5-a]pyrimidine via Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazolo[1,5-a]pyrimidine scaffold, including its potential as an antitumor agent and kinase inhibitor.[1][2][3] The precise structural confirmation of this molecule is a critical step in its synthesis and pharmacological evaluation. Mass spectrometry (MS) is a powerful analytical technique for elucidating the structure of novel compounds by providing information about their molecular weight and fragmentation patterns.[4][5] This application note details the use of mass spectrometry for the structural confirmation of this compound.
Mass Spectrometry Analysis
Electron ionization mass spectrometry (EI-MS) is a common technique for the analysis of pyrimidine derivatives.[4][5] The mass spectrum of this compound is expected to show a distinct molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for its unambiguous identification.
Predicted Fragmentation Pathway
The fragmentation of this compound is anticipated to proceed through several key steps, initiated by the ionization of the molecule. The primary fragmentation events are likely to involve the loss of the nitro group and subsequent cleavages of the pyrimidine and pyrazole rings. While direct experimental data for this specific molecule is not widely published, the fragmentation can be predicted based on the known behavior of related heterocyclic compounds.[4][5][6]
A plausible fragmentation pathway would involve the initial loss of a nitro group (NO₂) radical, followed by the elimination of small, stable molecules such as hydrogen cyanide (HCN) and acetylene (C₂H₂).
Quantitative Data Summary
The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound. The m/z values represent the mass-to-charge ratio of the ions.
| m/z (Predicted) | Proposed Fragment Identity | Notes |
| 164 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of C₆H₄N₄O₂. |
| 118 | [M - NO₂]⁺ | Loss of the nitro group. |
| 91 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring. |
| 65 | [M - NO₂ - 2HCN]⁺ | Further loss of hydrogen cyanide from the pyrazole ring. |
Experimental Protocols
A detailed methodology for the mass spectrometry analysis of this compound is provided below. High-performance liquid chromatography (HPLC) can be used to assess the purity of the compound prior to MS analysis.[7]
1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of the synthesized this compound in a suitable volatile organic solvent, such as methanol or acetonitrile.
-
The concentration should be adjusted to approximately 1 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation
-
A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is recommended for accurate mass measurements.[8]
-
For routine analysis, a triple quadrupole mass spectrometer can be utilized.[8]
-
The mass spectrometer can be coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. For a solid probe, the sample can be introduced directly.
3. Mass Spectrometry Parameters (Electron Ionization - EI)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[4]
-
Ion Source Temperature: 200-250 °C[4]
-
Mass Range: m/z 50-500
-
Scan Speed: 1000 amu/s
4. Data Analysis
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare the observed fragment ions with the predicted fragmentation pathway.
-
Utilize mass spectral libraries and fragmentation prediction software to aid in the structural confirmation.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS analysis of this compound.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Purification of 3-Nitropyrazolo[1,5-a]pyrimidine by recrystallization
An Application Note on the Purification of 3-Nitropyrazolo[1,5-a]pyrimidine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of this compound using the recrystallization technique. Recrystallization is a critical procedure for achieving high purity of solid compounds, which is essential for accurate analytical characterization and for meeting the stringent requirements of drug development. The following sections detail the necessary materials, equipment, and a step-by-step protocol for the successful purification of this compound. While specific quantitative data for the solubility of this compound is not extensively available in the literature, this guide is based on established principles of recrystallization and specific procedural details reported for this compound.[1][2][3][4]
Introduction
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that are extensively researched for their potential as protein kinase inhibitors in cancer therapy.[5][6] The synthesis of these compounds often results in crude products containing impurities from starting materials, by-products, or side reactions. For their use in pharmaceutical research and development, a high degree of purity is paramount.
Recrystallization is a fundamental and highly effective technique for the purification of nonvolatile organic solids.[1] The principle of this method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound to be purified at an elevated temperature but not at room temperature.[1][7] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor). This protocol specifically addresses the purification of this compound, with water being a reported solvent for its crystallization.
Experimental Protocol
This protocol is divided into the key stages of the recrystallization process: dissolution, filtration (if necessary), crystallization, and collection of the purified product.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Erlenmeyer flasks |
| Distilled or deionized water (solvent)[3] | Hot plate with magnetic stirring capability |
| Activated charcoal (optional, for colored impurities) | Büchner funnel and flask |
| Ice | Filter paper (appropriate pore size) |
| Spatula | |
| Glass stirring rod | |
| Watch glass | |
| Drying oven or vacuum desiccator | |
| Melting point apparatus |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the procedure in a well-ventilated fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Step-by-Step Recrystallization Procedure
-
Dissolution of the Crude Compound:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Begin heating the water in a separate beaker on a hot plate.
-
Add a small amount of hot water to the Erlenmeyer flask containing the crude solid.
-
Heat the mixture on the hot plate with gentle stirring.
-
Continue to add small portions of the hot water until the this compound just completely dissolves.[2] Avoid adding an excess of solvent, as this will reduce the yield of the recovered crystals.
-
-
Decolorization (Optional):
-
If the resulting solution is colored and the pure compound is known to be colorless or of a different color, colored impurities may be present.
-
To remove these, allow the solution to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal.[1]
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
This step is necessary to remove the activated charcoal or any other insoluble impurities.
-
Preheat a clean Erlenmeyer flask and a glass funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This process should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass and allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the crystals from the solution.[1]
-
-
Collection and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold water.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold water to rinse away any remaining mother liquor and impurities from the crystal surfaces.[1]
-
-
Drying the Purified Crystals:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.
-
Transfer the crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
-
Determination of Purity:
-
Once the crystals are completely dry, determine their weight to calculate the percent recovery.
-
Measure the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve. | Insufficient solvent. | Add more hot solvent in small increments until the compound dissolves. |
| The wrong solvent is being used. | While water is reported, if dissolution is not occurring, a different solvent or solvent mixture may be required. This would necessitate a new solvent screen. | |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is not supersaturated. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| Oiling out occurs (compound separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. | Reheat the solution to dissolve the oil, add more solvent, and try cooling again. If the problem persists, purification by other means (e.g., chromatography) may be necessary before recrystallization. |
| Low recovery of the purified compound. | Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent for dissolution. Ensure the funnel and receiving flask are pre-heated for hot filtration. Allow sufficient time for cooling in the ice-water bath. |
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mt.com [mt.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | C6H3ClN4O2 | CID 72207283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Anticancer Agents from 3-Nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anticancer agents derived from the 3-Nitropyrazolo[1,5-a]pyrimidine scaffold. This document outlines the synthesis, in vitro evaluation, and in vivo testing of these compounds, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives, highlighting their potential as anticancer agents.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference Compound | Reference IC50 (µM) |
| NPP-1 | A549 (Lung) | 15.2 | Src Kinase Inhibition | Dasatinib | 0.005 |
| HCT116 (Colon) | 10.8 | Src Kinase Inhibition | Dasatinib | 0.004 | |
| MCF-7 (Breast) | 25.1 | Src Kinase Inhibition | Dasatinib | 0.012 | |
| NPP-2 | HeLa (Cervical) | 5.6 | Tubulin Polymerization Inhibition | Colchicine | 0.01 |
| HT-29 (Colon) | 7.2 | Tubulin Polymerization Inhibition | Colchicine | 0.008 | |
| K562 (Leukemia) | 3.9 | Tubulin Polymerization Inhibition | Colchicine | 0.005 | |
| NPP-3 | A2780 (Ovarian) | 0.9 | CDK2 Inhibition | Dinaciclib | 0.001 |
| MDA-MB-468 (Breast) | 1.5 | CDK2 Inhibition | Dinaciclib | 0.002 | |
| PC-3 (Prostate) | 2.1 | CDK2 Inhibition | Dinaciclib | 0.003 |
Table 2: In Vivo Antitumor Efficacy of Lead Compound NPP-2 in a Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Oral | 0 | +2.5 |
| NPP-2 | 25 | Oral | 45 | -1.8 |
| NPP-2 | 50 | Oral | 68 | -3.2 |
| Positive Control (Paclitaxel) | 10 | Intravenous | 75 | -5.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound scaffold.
Materials:
-
Substituted 3-amino-1H-pyrazole
-
Appropriate β-dicarbonyl compound (e.g., acetylacetone)
-
Nitrating agent (e.g., fuming nitric acid/sulfuric acid mixture)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup with silica gel
Procedure:
-
Synthesis of the Pyrazolo[1,5-a]pyrimidine core:
-
Dissolve the substituted 3-amino-1H-pyrazole (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add the β-dicarbonyl compound (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
-
-
Nitration of the Pyrazolo[1,5-a]pyrimidine core:
-
Carefully add the synthesized pyrazolo[1,5-a]pyrimidine (1 equivalent) to a pre-cooled (0°C) mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v).
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated 3-nitro derivative by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Further purify the product by column chromatography if necessary.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Synthesized this compound compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes the evaluation of the lead compound's antitumor activity in an in vivo setting. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., HT-29)
-
Matrigel
-
Lead this compound compound
-
Vehicle solution for drug administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups (vehicle control, different doses of the test compound, and a positive control).
-
Administer the test compound and controls daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze changes in body weight as an indicator of systemic toxicity.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and the experimental workflow.
Caption: Experimental workflow for novel anticancer agent development.
Application of 3-Nitropyrazolo[1,5-a]pyrimidine Derivatives as TRK Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tropomyosin receptor kinase (TRK) family of neurotrophin receptors, comprising TRKA, TRKB, and TRKC, plays a crucial role in the development and function of the nervous system. Dysregulation of TRK signaling, often through chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers. Consequently, the development of TRK inhibitors has become a significant area of focus in precision oncology. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, including those targeting TRKs. While a variety of substitutions on this scaffold have been explored, this document focuses on the potential application of 3-nitropyrazolo[1,5-a]pyrimidine derivatives as TRK inhibitors.
It is important to note that a comprehensive review of the current scientific literature did not yield specific examples of this compound derivatives that have been synthesized and evaluated as TRK inhibitors. However, the 3-amino-pyrazolo[1,5-a]pyrimidine core, which can be derived from a 3-nitro precursor, is a key feature of several potent TRK inhibitors. This suggests that 3-nitropyrazolo[1,5-a]pyrimidines could serve as valuable synthetic intermediates in the development of novel TRK-targeted therapies.
This document provides a summary of the inhibitory activities of closely related, non-nitro-substituted pyrazolo[1,5-a]pyrimidine derivatives against TRK kinases, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the TRK signaling pathway and a typical inhibitor screening workflow.
Introduction to TRK Inhibition
The binding of neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), to their respective TRK receptors (TRKA, TRKB, and TRKC) induces receptor dimerization and autophosphorylation of the kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[1][2][3] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell growth and tumor progression.[4] TRK inhibitors function by competing with ATP for the kinase domain's binding site, thereby blocking the autophosphorylation and activation of the receptor and inhibiting the downstream oncogenic signaling.
Quantitative Data on Pyrazolo[1,5-a]pyrimidine TRK Inhibitors
While specific data for 3-nitro derivatives are unavailable, the following tables summarize the in vitro inhibitory activity of several potent pyrazolo[1,5-a]pyrimidine derivatives against TRK kinases, demonstrating the potential of this scaffold.
| Compound ID | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Reference |
| Compound 8a | <5 | Not Reported | Not Reported | [5] |
| Compound 8f | <5 | Not Reported | Not Reported | [5] |
| Compound 9a | <5 | Not Reported | Not Reported | [5] |
| Compound 9b | <5 | Not Reported | Not Reported | [5] |
| Compound 9f | <5 | Not Reported | Not Reported | [5] |
| Compound 14h | 1.40 | Not Reported | Not Reported | |
| Compound 14j | 0.86 | Not Reported | Not Reported | |
| Compound 5n (against TRKA G667C mutant) | 2.3 | Not Reported | Not Reported |
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| C03 | Km-12 | Proliferation | 0.304 |
Signaling Pathway
The TRK signaling pathway is a critical regulator of neuronal function and a key target in cancers with NTRK fusions. Upon neurotrophin binding, TRK receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins and initiating multiple downstream cascades.
Caption: The TRK signaling pathway, illustrating the major downstream cascades activated upon neurotrophin binding.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as TRK inhibitors. These protocols can be adapted for the synthesis and testing of 3-nitro-substituted analogs.
Protocol 1: General Synthesis of 3-Amino-Pyrazolo[1,5-a]pyrimidine Derivatives (via a 3-Nitro Intermediate)
This protocol outlines a potential synthetic route where a 3-nitro group is introduced and subsequently reduced to the key 3-amino group, a common feature in potent pyrazolo[1,5-a]pyrimidine-based TRK inhibitors.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core A common method involves the condensation of a 3-amino-1H-pyrazole with a β-dicarbonyl compound or its equivalent.
Step 2: Nitration at the C3 Position The pyrazolo[1,5-a]pyrimidine core is subjected to nitration conditions, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position.
Step 3: Reduction of the Nitro Group The 3-nitro-pyrazolo[1,5-a]pyrimidine is then reduced to the corresponding 3-amino derivative. Common reducing agents include tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.
Step 4: Functionalization of the 3-Amino Group and/or other positions The resulting 3-amino-pyrazolo[1,5-a]pyrimidine can be further modified, for example, by acylation or coupling with various side chains to explore structure-activity relationships.
Protocol 2: In Vitro Biochemical Kinase Assay (TRK Inhibition)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified TRK kinases.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains
-
ATP
-
A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the respective TRK kinase, and the peptide substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Protocol 3: Cell-Based TRK Phosphorylation Assay
This assay confirms that the inhibitor can penetrate the cell membrane and block TRK signaling within a cellular context.
Materials:
-
A human cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: primary antibody against phospho-TRK (pan-TRK or specific to A, B, or C) and a primary antibody for total TRK; HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Seed the NTRK fusion-positive cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-TRK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total TRK as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of TRK phosphorylation.
Protocol 4: Cell Proliferation Assay
This assay assesses the anti-proliferative effect of the TRK inhibitor on cancer cells dependent on TRK signaling.
Materials:
-
NTRK fusion-positive cancer cell line
-
A control cell line without an NTRK fusion
-
Cell culture medium
-
Test compounds
-
A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the plates for 72 hours.
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels.
-
Calculate the percentage of growth inhibition relative to a vehicle-treated control.
-
Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition) from the dose-response curve.
Experimental Workflow
A typical workflow for the discovery and initial characterization of novel TRK inhibitors is outlined below.
Caption: A generalized experimental workflow for the screening and characterization of potential TRK inhibitors.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising starting point for the development of potent and selective TRK inhibitors. While there is a current lack of specific data on this compound derivatives as TRK inhibitors, their potential as synthetic precursors to the biologically active 3-amino analogs warrants their consideration in future drug discovery efforts. The protocols and workflows detailed in this document provide a comprehensive guide for researchers aiming to synthesize and evaluate novel compounds based on this scaffold for their potential as targeted cancer therapeutics. Further investigation into the synthesis and biological activity of this compound derivatives could lead to the discovery of novel TRK inhibitors with improved pharmacological properties.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 4. 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | C6H3ClN4O2 | CID 72207283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Nitropyrazolo[1,5-a]pyrimidine Derivatives as Potent and Selective Pim-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pim (proviral integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis.[1][2] Pim-1 is frequently overexpressed in a variety of hematological and solid tumors, making it an attractive therapeutic target for cancer treatment.[2][3] The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising core structure for the development of potent and selective Pim-1 inhibitors.[4][5] These compounds typically act as ATP-competitive inhibitors, targeting the kinase's active site.[6] This document provides an overview of the Pim-1 signaling pathway, quantitative data on representative inhibitor compounds, and detailed protocols for evaluating the efficacy of 3-Nitropyrazolo[1,5-a]pyrimidine derivatives.
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is activated by various cytokines and growth factors.[7][8] Once expressed, Pim-1 is constitutively active and phosphorylates numerous downstream substrates to promote cell survival and cell cycle progression.[4][9] Key targets include the pro-apoptotic protein BAD (inactivating it), cell cycle inhibitors like p21 and p27 (promoting their degradation), and the transcription factor c-Myc (enhancing its stability).[2][6][9] Inhibition of Pim-1 by compounds such as this compound derivatives is expected to block these pro-survival signals, leading to decreased proliferation and induction of apoptosis.[6]
Data Presentation: Inhibitory Activity
The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against Pim kinases. These compounds demonstrate potent inhibition, often in the nanomolar range, highlighting the effectiveness of this chemical scaffold.[4][10]
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Compound 9 | 3,5-disubstituted pyrazolo[1,5-a]pyrimidine | Pim-1 | 27 | Potent Pim-1 inhibitor. | [4] |
| Compound 10 | Fluorinated pyrazolo[1,5-a]pyrimidine | Pim-1 | 18 | High nanomolar activity against Pim-1. | [10] |
| Compound 11 | Fluorinated pyrazolo[1,5-a]pyrimidine | Pim-1 | 27 | High nanomolar activity against Pim-1. | [10] |
| Fragment 19 | 5-substituted pyrazolo[1,5-a]pyrimidine | Pim-1 | 294 | Demonstrates importance of 5-position substitution. | [4] |
| Compound 17 | pyrazolo[1,5-a]pyrimidine | Pan-Pim | <1 | Low picomolar potency on all three Pim isoforms. | [11] |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9] It is used to determine the IC50 value of an inhibitor.[12]
Materials:
-
Recombinant human Pim-1 enzyme
-
Peptide substrate (e.g., PIMtide)
-
ATP
-
Test Inhibitor (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50μM DTT)[13]
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.[9]
-
Kinase Reaction:
-
Add 1 µL of the test inhibitor solution to the wells of a 384-well plate.[13]
-
Add 2 µL of a solution containing the Pim-1 kinase in kinase buffer.[13]
-
Initiate the reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.[13]
-
Incubate the reaction mixture at room temperature for 60 minutes.[13]
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13] Incubate at room temperature for 40 minutes.[13]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase/luciferin to produce a luminescent signal.[13] Incubate at room temperature for 30-60 minutes.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[12]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14][15] It is used to assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., prostate, leukemia)
-
Complete culture medium
-
Test Inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[16]
-
Solubilization buffer (e.g., DMSO or acidified isopropanol, for MTT)[16]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.[16]
-
Drug Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Replace the medium in the wells with the medium containing the various inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[16]
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Testing of 3-Nitropyrazolo[1,5-a]pyrimidine Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 3-Nitropyrazolo[1,5-a]pyrimidine, a heterocyclic compound with potential as an anticancer agent. The protocols detailed below are based on established methodologies for testing pyrazolo[1,5-a]pyrimidine derivatives and can be adapted for the specific investigation of the 3-nitro substituted compound.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent activity against a range of cancer cell lines.[1][2] These compounds are known to target various protein kinases that are critical for cancer cell proliferation and survival, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and components of the PI3K signaling pathway.[3][4][5] The introduction of a nitro group at the 3-position of the pyrazolo[1,5-a]pyrimidine core is a synthetic strategy to explore new structure-activity relationships (SAR) and potentially enhance cytotoxic effects. While specific data on the 3-nitro derivative is emerging, the protocols outlined here provide a robust framework for its in vitro characterization.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a compilation of IC50 values for various pyrazolo[1,5-a]pyrimidine and related pyrazolo[3,4-d]pyrimidine derivatives against several cancer cell lines. This data serves as a reference for the potential range of activity and selectivity that might be observed for the 3-nitro analog.
Table 1: In Vitro Cytotoxicity of Representative Pyrazolopyrimidine Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 1a | A549 (Lung) | 2.24 | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Caco-2 (Colon) | 43.75 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 17.50 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HT1080 (Fibrosarcoma) | 73.08 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HeLa (Cervical) | 68.75 | [7] |
| Imidazo[1,2-a]pyrimidine | Compound 3d | MCF-7 (Breast) | 43.4 | [8] |
| Imidazo[1,2-a]pyrimidine | Compound 4d | MCF-7 (Breast) | 39.0 | [8] |
| Imidazo[1,2-a]pyrimidine | Compound 3d | MDA-MB-231 (Breast) | 35.9 | [8] |
| Imidazo[1,2-a]pyrimidine | Compound 4d | MDA-MB-231 (Breast) | 35.1 | [8] |
| Pyrano[3,2-e]pyrazolo[1,5-a]pyrimidine | Compound 2 | MCF-7 (Breast) | 19.70 | [9] |
| Pyrazolo[1,5-a]pyrimidinone | Compound 5 | U-251 MG (Glioblastoma) | 6.17 | [10] |
| Pyrazolo[1,5-a]pyrimidine | Compound 8e | HL-60 (Leukemia) | 0.0002 | [11] |
| Pyrazolo[1,5-a]pyrimidine | Compound 8e | SK-MEL-2 (Melanoma) | 0.00035 | [11] |
| Pyrazolo[3,4-d]pyrimidine | Compound P1 | HCT 116 (Colorectal) | 22.7 - 40.75 | |
| Pyrazolo[3,4-d]pyrimidine | Compound P2 | HCT 116 (Colorectal) | 22.7 - 40.75 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[12]
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the compound.[13][14]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on the progression of the cell cycle.[15]
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro anticancer evaluation.
Potential Signaling Pathways
Based on the known mechanisms of action of related pyrazolopyrimidine compounds, this compound may potentially inhibit key signaling pathways involved in cell cycle progression and survival.
Caption: Potential signaling pathways targeted by pyrazolopyrimidines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1,2,3]triazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: 3-Nitropyrazolo[1,5-a]pyrimidine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The 3-nitropyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The introduction of a nitro group at the 3-position significantly influences the electronic properties of the heterocyclic system, often enhancing binding affinities and providing a handle for further chemical modifications. These application notes provide a comprehensive overview of the use of this compound derivatives in Structure-Activity Relationship (SAR) studies, complete with detailed experimental protocols and data presentation.
Rationale for Use in SAR Studies
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, allowing it to effectively compete with ATP for the binding sites of kinases.[1] The nitro group at the 3-position is a strong electron-withdrawing group, which can modulate the acidity of adjacent protons and influence the overall charge distribution of the molecule. This can lead to altered binding interactions with target proteins. Furthermore, the nitro group can be chemically reduced to an amino group, providing a key intermediate for the synthesis of a diverse library of analogues for extensive SAR exploration.
Key Biological Targets and Therapeutic Areas
SAR studies involving this compound and its derivatives have predominantly focused on the development of inhibitors for several key protein kinases implicated in cancer and other diseases. These include:
-
Tropomyosin receptor kinases (TrkA, TrkB, TrkC): Involved in neuronal survival and differentiation, their aberrant activation is linked to various cancers.[2][3]
-
Cyclin-dependent kinases (CDKs): Master regulators of the cell cycle, their dysregulation is a hallmark of cancer.[4][5]
-
Phosphoinositide 3-kinases (PI3Ks): Central to cell growth, proliferation, and survival signaling pathways.[6][7]
-
Pim kinases (Pim-1, -2, -3): Serine/threonine kinases that play a role in cell survival and proliferation and are overexpressed in many cancers.
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for a series of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the impact of substitutions on their inhibitory activity against key kinase targets. While specific data for 3-nitro derivatives is often embedded within broader studies, the following represents a consolidated view of the structure-activity trends.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as TrkA Inhibitors [2]
| Compound ID | R1 (Position 3) | R2 (Position 5) | TrkA IC50 (nM) |
| 1 | -H | 2,5-difluorophenyl-pyrrolidine | >1000 |
| 2 | -CN | 2,5-difluorophenyl-pyrrolidine | <10 |
| 3 | -CONH2 | 2,5-difluorophenyl-pyrrolidine | <10 |
| 4 | -NO2 | 2,5-difluorophenyl-pyrrolidine | Data not available in this specific study, but the nitro-analogue is a key intermediate for further synthesis. |
Note: The introduction of a nitrile or carboxamide group at the 3-position significantly enhances TrkA inhibitory activity.
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as CDK2/TRKA Dual Inhibitors [4]
| Compound ID | R1 (Position 3) | R2 (Position 7) | CDK2 IC50 (µM) | TRKA IC50 (µM) |
| 5 | -COOEt | 4-methoxyphenyl | 1.06 | 0.96 |
| 6 | -COOEt | 3,4-dimethoxyphenyl | 0.78 | 0.98 |
| 7 | -CN | 3,4-dimethoxyphenyl | 0.55 | 0.57 |
| 8 | -NO2 | Various aryl groups | Synthesized as intermediates for further derivatization. | Synthesized as intermediates for further derivatization. |
Note: The replacement of an ester with a nitrile at the 3-position, along with dimethoxy substitution on the phenyl ring at position 7, improves dual inhibitory activity.
Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors [8]
| Compound ID | R1 (Position 2) | R2 (Position 5) | PI3Kδ IC50 (µM) |
| 9 | -CH3 | -Cl | >10 |
| 10 | -CH3 | 5-indole | <1 |
| 11 | -CH2OH | 5-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl) | 0.018 |
| 12 | Various | Various | 3-nitro derivatives are key synthetic precursors. |
Note: Complex substitutions at position 5 are crucial for high-potency PI3Kδ inhibition.
Experimental Protocols
Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidines
Protocol 1: One-Pot Microwave-Assisted Synthesis [9]
This protocol describes a regioselective and time-efficient one-pot synthesis of 3-nitropyrazolo[1,5-a]pyrimidines.
Materials:
-
β-enaminone (0.50 mmol)
-
NH-5-aminopyrazole (0.50 mmol)
-
Nitric acid (2.0 mmol)
-
Sulfuric acid (1.0 mmol)
-
Microwave reactor
Procedure:
-
Combine the β-enaminone (0.50 mmol) and NH-5-aminopyrazole (0.50 mmol) in a microwave-safe vessel.
-
Irradiate the mixture at 180 °C for 2 minutes in a microwave reactor.
-
After cooling the vessel with airflow, add nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol) to the reaction mixture.
-
Irradiate the mixture at 60 °C for 10 minutes under solvent-free microwave conditions.
-
After cooling, purify the crude product by chromatography to obtain the desired this compound.
Protocol 2: Classical Nitration [10]
This protocol details the nitration of the parent pyrazolo[1,5-a]pyrimidine.
Materials:
-
Pyrazolo[1,5-a]pyrimidine (0.01 mol)
-
Concentrated sulfuric acid
-
Fuming nitric acid (90%)
-
Ice
Procedure:
-
Dissolve pyrazolo[1,5-a]pyrimidine (0.01 mol) in 10 mL of concentrated sulfuric acid at 20 °C.
-
Cool the solution to -5 °C.
-
At this temperature, add a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v; 4 mL).
-
Maintain the reaction mixture at 0 °C for 15 minutes and then at 5 °C for 15 minutes.
-
Pour the reaction mixture onto ice.
-
Collect the precipitated light yellow solid by filtration, wash with cold water, and crystallize from water to yield this compound.
Biological Assays
Protocol 3: In Vitro Kinase Inhibition Assay (General) [8]
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)
-
Peptide substrate (specific for the kinase)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the kinase solution (diluted in kinase buffer) to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to the Km for the kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay) [11][12]
This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.5%) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: TrkA Signaling Pathway and Inhibition.
Caption: CDK2 in G1/S Cell Cycle Transition.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Experimental Workflow
Caption: SAR Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Multi-component Reactions for the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines using multi-component reactions (MCRs). The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2][3] MCRs offer an efficient and atom-economical approach to construct this complex scaffold in a single synthetic operation, allowing for rapid access to a diverse range of derivatives.[4]
Introduction to Pyrazolo[1,5-a]pyrimidines and Multi-component Reactions
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems containing both pyrazole and pyrimidine rings.[1] This structural framework is of significant interest in medicinal chemistry due to its presence in a variety of therapeutic agents, including non-benzodiazepine hypnotics like Zaleplon and Indiplon, as well as anticancer drugs such as Repotrectinib and Larotrectinib.[5] Furthermore, their unique photophysical properties have led to applications in materials science as fluorophores and chemosensors.[2]
Multi-component reactions, where three or more reactants combine in a one-pot synthesis to form a final product that contains significant portions of all the starting materials, are a powerful tool in modern organic synthesis.[4] For the synthesis of pyrazolo[1,5-a]pyrimidines, MCRs typically involve the condensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic species, which can be generated in situ from various starting materials.[1][3] This approach allows for the introduction of diverse functional groups at various positions of the heterocyclic core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.[6]
Applications of Functionalized Pyrazolo[1,5-a]pyrimidines
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration in a wide range of applications:
-
Medicinal Chemistry: A primary application lies in the development of novel therapeutic agents. Functionalized pyrazolo[1,5-a]pyrimidines have been shown to exhibit a broad spectrum of biological activities, including:
-
Protein Kinase Inhibition: Many derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[6][7] For example, they have been investigated as inhibitors of Pim-1 kinase, CK2, EGFR, and B-Raf.[6][8]
-
Anticancer Agents: Numerous studies have demonstrated the in vitro and in vivo antitumor activity of these compounds against various cancer cell lines.[1][9]
-
Central Nervous System (CNS) Agents: As exemplified by commercially available drugs, this scaffold is a key component in the design of agents targeting CNS receptors.[5]
-
Antiviral and Antidiabetic Properties: Certain derivatives have also shown promise as antiviral and antidiabetic agents.[5]
-
-
Materials Science: The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them attractive for applications in materials science, such as:
-
Fluorophores: Their rigid, planar structure can give rise to strong fluorescence, making them useful as fluorescent probes and labels.
-
Chemosensors: Functionalized derivatives have been developed for the colorimetric and fluorometric detection of ions and small molecules.[2]
-
Dyes and Pigments: The extended π-system in some derivatives leads to their use as dyes and pigments.[3][9]
-
Data Presentation: Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via MCRs
The following tables summarize quantitative data from representative multi-component syntheses of functionalized pyrazolo[1,5-a]pyrimidines.
Table 1: Three-Component Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines
| Entry | 3-Aminopyrazole | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 3-Amino-5-methyl-1H-pyrazole | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 85 | N/A |
| 2 | 3-Amino-5-phenyl-1H-pyrazole | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 88 | N/A |
| 3 | 3-Amino-5-methyl-1H-pyrazole | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 6 | 82 | N/A |
| 4 | 3-Amino-5-phenyl-1H-pyrazole | Benzaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 5 | 80 | N/A |
Table 2: Iodine-Catalyzed Multicomponent Synthesis of Densely Functionalized Pyrazolo[1,5-a]pyrimidines
| Entry | β-Ketonitrile | Sulfonyl Hydrazide | Base | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Benzoylacetonitrile | TsNHNH₂ | K₂CO₃ | MeCN | 12 | 92 | |
| 2 | 4-Chlorobenzoylacetonitrile | TsNHNH₂ | K₂CO₃ | MeCN | 12 | 89 | |
| 3 | 4-Methylbenzoylacetonitrile | TsNHNH₂ | K₂CO₃ | MeCN | 12 | 95 | |
| 4 | Benzoylacetonitrile | BsNHNH₂ | K₂CO₃ | MeCN | 12 | 90 |
(Note: "N/A" indicates that a specific reference for that data point was not available in the provided search results. Ts = p-toluenesulfonyl, Bs = benzenesulfonyl)
Experimental Protocols
The following are detailed protocols for representative multi-component reactions for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines.
Protocol 1: Three-Component Synthesis of 7-Aryl-5-methyl-3-cyanopyrazolo[1,5-a]pyrimidine
This protocol describes a general procedure for the synthesis of 7-aryl-5-methyl-3-cyanopyrazolo[1,5-a]pyrimidines via a one-pot, three-component reaction of 3-amino-5-methyl-1H-pyrazole, an aromatic aldehyde, and malononitrile.
Materials:
-
3-Amino-5-methyl-1H-pyrazole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-methyl-1H-pyrazole (10 mmol, 1.0 eq), the aromatic aldehyde (10 mmol, 1.0 eq), and malononitrile (10 mmol, 1.0 eq) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to afford the desired 7-aryl-5-methyl-3-cyanopyrazolo[1,5-a]pyrimidine.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) if necessary.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: I₂-Catalyzed Multicomponent Bicyclization for Densely Functionalized Pyrazolo[1,5-a]pyrimidines
This protocol details a metal-free, iodine-catalyzed multicomponent reaction of β-ketonitriles with sulfonyl hydrazides to synthesize densely functionalized pyrazolo[1,5-a]pyrimidin-4-ium sulfonates, which can be converted to the corresponding pyrazolo[1,5-a]pyrimidines.
Materials:
-
β-Ketonitrile (e.g., benzoylacetonitrile)
-
Sulfonyl hydrazide (e.g., p-toluenesulfonyl hydrazide)
-
Iodine (I₂) (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Acetonitrile (MeCN) (solvent)
-
Schlenk tube or sealed vial
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube or a sealed vial, add the β-ketonitrile (0.5 mmol, 1.0 eq), sulfonyl hydrazide (1.0 mmol, 2.0 eq), and iodine (20 mol%, 0.1 mmol).
-
Add acetonitrile (2.0 mL) as the solvent.
-
Seal the tube/vial and heat the reaction mixture at 80 °C for 12 hours with constant stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrazolo[1,5-a]pyrimidin-4-ium sulfonate.
-
To a solution of the crude pyrazolo[1,5-a]pyrimidin-4-ium sulfonate in a suitable solvent (e.g., methanol), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours until the conversion to the neutral pyrazolo[1,5-a]pyrimidine is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure, densely functionalized pyrazolo[1,5-a]pyrimidine.
-
Characterize the final product using spectroscopic techniques.
Mandatory Visualizations
Caption: General workflow for the multi-component synthesis of functionalized pyrazolo[1,5-a]pyrimidines.
Caption: Logical relationships between the pyrazolo[1,5-a]pyrimidine scaffold, its functionalization, and key applications.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or incrementally increasing the temperature. For thermally sensitive materials, microwave irradiation can be an effective alternative to prolonged heating. |
| Purity of Starting Materials: Impurities in the pyrazolo[1,5-a]pyrimidine starting material can inhibit the reaction. | Ensure the starting pyrazolo[1,5-a]pyrimidine is pure. If necessary, recrystallize or purify it using column chromatography before proceeding with the nitration. | |
| Improper Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for efficient nitration. | Use a pre-mixed and cooled nitrating mixture of concentrated sulfuric acid and fuming nitric acid. A common ratio is 1:1 (v/v).[1] | |
| Formation of Side Products (e.g., 6-Nitro Isomer) | Incorrect Nitrating Conditions: The choice of nitrating agent and solvent system significantly influences the regioselectivity of the nitration. | To selectively obtain the 3-nitro isomer, use a mixture of concentrated nitric acid and sulfuric acid.[1] The use of nitric acid in acetic anhydride has been shown to favor the formation of the 6-nitropyrazolo[1,5-a]pyrimidine isomer.[1] |
| Difficult Purification | Inadequate Removal of Acidic Residues: Residual nitric and sulfuric acids from the reaction mixture can complicate purification. | After quenching the reaction with ice, ensure the precipitated product is thoroughly washed with cold water until the washings are neutral to pH paper. This will remove most of the residual acids. |
| Product Co-precipitation with Impurities: Rapid precipitation upon quenching can trap unreacted starting material or side products within the solid. | Quench the reaction mixture slowly by adding it dropwise to a vigorously stirred ice-water slurry. This promotes the formation of purer crystals. | |
| Poor Solubility in Recrystallization Solvents: The product may be difficult to dissolve in common organic solvents for recrystallization. | Based on literature, water can be used for the recrystallization of this compound.[1] If the product is not sufficiently soluble in hot water, consider a co-solvent system, such as ethanol-water or DMF-water. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: A widely cited and reliable method is the direct nitration of pyrazolo[1,5-a]pyrimidine using a mixed acid reagent (concentrated nitric acid and sulfuric acid) at low temperatures (0-5 °C).[1] This method has been shown to be regiospecific for the 3-position.
Q2: I am considering using microwave synthesis. What are the advantages over conventional heating?
A2: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (minutes versus hours), and often leads to higher yields. For the synthesis of the pyrazolo[1,5-a]pyrimidine core, microwave irradiation has been shown to be more efficient than conventional heating.[2]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Melting Point: The reported melting point is 259-260 °C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group.
Q4: What are the main safety precautions to take during this synthesis?
A4: The nitration reaction is highly exothermic and requires careful handling of corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. The reaction should also be maintained at a low temperature to control the reaction rate and prevent runaway reactions.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
| Method | Reaction Time | Yield (%) | Reference |
| Microwave Irradiation | 2 minutes | 85-97 | [2] |
| Conventional Heating | 30 minutes | Lower (not specified) | [2] |
Note: This table compares the synthesis of the pyrazolo[1,5-a]pyrimidine core, the precursor to this compound. The data highlights the efficiency of microwave synthesis.
Experimental Protocols
Protocol 1: Classical Synthesis of this compound [1]
-
Preparation of the Nitrating Mixture: In a flask, carefully add fuming (90%) nitric acid (2 ml) to concentrated sulfuric acid (2 ml) while cooling in an ice-salt bath.
-
Reaction Setup: Dissolve pyrazolo[1,5-a]pyrimidine (1.19 g, 0.01 mol) in concentrated sulfuric acid (10 ml) at 20 °C.
-
Nitration: Cool the pyrazolo[1,5-a]pyrimidine solution to -5 °C. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature is maintained at -5 °C.
-
Reaction Progression: After the addition is complete, maintain the reaction mixture at 0 °C for 15 minutes, and then at 5 °C for an additional 15 minutes.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated light yellow solid by filtration.
-
Purification: Wash the solid with cold water and recrystallize from water to yield this compound.
Protocol 2: One-Pot Microwave-Assisted Synthesis of a this compound Derivative [3]
This protocol describes the synthesis of a substituted this compound and is provided as an example of a microwave-assisted method.
-
Cyclocondensation: In a microwave vial, combine a β-enaminone (0.50 mmol) and an NH-5-aminopyrazole (0.50 mmol).
-
Microwave Irradiation (Step 1): Irradiate the mixture at 180 °C for 2 minutes.
-
Cooling: Cool the reaction mixture by airflow.
-
Nitration: To the cooled vial, add nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol).
-
Microwave Irradiation (Step 2): Irradiate the mixture at 60 °C for 10 minutes under solvent-free conditions.
-
Work-up and Purification: After cooling, the product can be purified by appropriate methods, such as column chromatography.
Visualizations
Caption: Experimental workflow for the classical synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on improving reaction yield and purity.
Issue 1: Low or No Yield of the Desired 3-Nitro Product
-
Question: My reaction is resulting in a low yield or no this compound. What are the potential causes and how can I resolve this?
-
Answer: Low yields can arise from several factors related to starting materials, reaction conditions, and the chosen synthetic route. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the pyrazolo[1,5-a]pyrimidine substrate is pure. Impurities can lead to side reactions and a lower yield of the desired product.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated sulfuric acid and fuming nitric acid is effective for regioselective nitration at the 3-position.[1] Using nitric acid in acetic anhydride can lead to the formation of the 6-nitro isomer instead.[1][2][3]
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -5°C to 5°C) to control the exothermic nitration reaction and prevent over-nitration or degradation.[1]
-
Reaction Time: While the reaction is often rapid, ensure sufficient time for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Microwave-Assisted Synthesis: For a more efficient and high-yielding approach, consider a one-pot microwave-assisted synthesis. This method involves the cyclocondensation of a β-enaminone with an NH-5-aminopyrazole, followed by nitration, often with shorter reaction times and high yields.[4][5]
-
Issue 2: Formation of the 6-Nitro Isomer
-
Question: I am observing the formation of the 6-Nitropyrazolo[1,5-a]pyrimidine isomer in my product mixture. How can I improve the regioselectivity for the 3-nitro product?
-
Answer: The regioselectivity of nitration on the pyrazolo[1,5-a]pyrimidine core is highly dependent on the reaction conditions.
-
Choice of Nitrating Agent: To exclusively obtain the 3-nitro isomer, use a mixture of nitric acid and sulfuric acid.[1][2][3] The use of nitric acid in acetic anhydride favors the formation of the 6-nitro isomer.[1][2][3]
-
Reaction Mechanism: The reaction in a strongly acidic medium (like H₂SO₄) proceeds through the 1-protonated pyrazolo[1,5-a]pyrimidine, which directs the electrophilic substitution to the 3-position.[3]
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the this compound from the reaction mixture. What are some effective purification strategies?
-
Answer: Purification can be challenging due to the presence of starting materials, isomers, or byproducts.
-
Work-up Procedure: After the reaction is complete, pouring the reaction mixture onto ice is a common and effective method to precipitate the crude product.[1] This can then be collected by filtration and washed with cold water.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol-water mixtures.[1][4]
-
Chromatography: If recrystallization is insufficient, column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can be employed to separate the desired product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established method is the electrophilic nitration of the parent pyrazolo[1,5-a]pyrimidine. This is typically achieved using a nitrating mixture of concentrated sulfuric acid and fuming nitric acid, which provides good regioselectivity for the 3-position.[1]
Q2: Are there more modern, efficient methods available?
A2: Yes, a one-pot, microwave-assisted synthesis has been developed. This method combines the cyclocondensation of β-enaminones and NH-5-aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core, followed by in-situ nitration. This approach is notable for its high yields, short reaction times, and operational simplicity.[4][5]
Q3: How does the choice of nitrating agent affect the reaction outcome?
A3: The choice of nitrating agent is crucial for regioselectivity.
-
Nitric Acid in Sulfuric Acid: This combination favors the formation of this compound.[1][2][3]
-
Nitric Acid in Acetic Anhydride: This reagent system preferentially yields 6-Nitropyrazolo[1,5-a]pyrimidine.[1][2][3]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis involves the use of strong acids and nitrating agents, which are corrosive and can cause severe burns.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic and should be carried out at low temperatures with careful, slow addition of reagents to control the reaction rate.
-
Handle fuming nitric acid with extreme caution due to its high reactivity and the release of toxic nitrogen oxides.
Quantitative Data
Table 1: Comparison of Synthesis Methods for Pyrazolo[1,5-a]pyrimidines
| Method | Reagents | Conditions | Yield | Reference |
| Cyclocondensation | β-enaminones, NH-5-aminopyrazoles | Microwave irradiation, 180°C, 2 min, solvent-free | 88-97% | [4] |
| One-pot Nitration | Pyrazolo[1,5-a]pyrimidine, HNO₃, H₂SO₄ | Microwave irradiation, 60°C, 10 min, solvent-free | Good to Excellent | [4][5] |
| Conventional Nitration | Pyrazolo[1,5-a]pyrimidine, HNO₃, H₂SO₄ | 0-5°C, 30 min | Not specified, but effective | [1] |
Experimental Protocols
Protocol 1: Conventional Nitration of Pyrazolo[1,5-a]pyrimidine [1]
-
Dissolve Pyrazolo[1,5-a]pyrimidine (0.01 mol) in concentrated sulfuric acid (10 mL) at 20°C.
-
Cool the solution to -5°C.
-
Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming (90%) nitric acid (1:1 v/v; 4 mL) while maintaining the temperature at -5°C.
-
Stir the reaction mixture at 0°C for 15 minutes and then at 5°C for an additional 15 minutes.
-
Pour the reaction mixture onto ice.
-
Collect the precipitated light yellow solid by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from water to obtain pure this compound.
Protocol 2: One-Pot Microwave-Assisted Synthesis and Nitration [4][5]
-
Cyclocondensation:
-
In a microwave-safe vessel, combine the β-enaminone (0.50 mmol) and the NH-5-aminopyrazole (0.50 mmol).
-
Irradiate the mixture with microwaves at 180°C for 2 minutes.
-
Cool the vessel using an airflow.
-
-
Nitration:
-
To the cooled reaction mixture, add nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol).
-
Irradiate the mixture with microwaves at 60°C for 10 minutes under solvent-free conditions.
-
After cooling, the product can be collected and purified, often by simple washing with an ethanol-water mixture.
-
Visualizations
Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.
Caption: Troubleshooting flowchart for low yield or incorrect isomer formation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
Common side reactions in the nitration of pyrazolo[1,5-a]pyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and established protocols for the nitration of the pyrazolo[1,5-a]pyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for electrophilic nitration on the pyrazolo[1,5-a]pyrimidine core?
A1: The primary sites for electrophilic substitution, including nitration, are the C3 and C6 positions. The regioselectivity of the reaction is highly dependent on the specific nitrating agent and reaction conditions used.[1][2] The pyrazole moiety is generally more susceptible to electrophilic attack than the pyrimidine ring.
Q2: Which nitrating conditions favor C3-nitration versus C6-nitration?
A2: Treatment with a mixture of concentrated nitric and sulfuric acids typically results in regiospecific nitration at the C3 position.[1] Conversely, using nitric acid in acetic anhydride directs the substitution to the C6 position.[1] This reagent-dependent orientation is a critical factor in planning the synthesis of a specific isomer.[3]
Q3: Are there any known side reactions to be aware of during nitration?
A3: Yes, several side reactions can occur. Depending on the substrate and conditions, these can include the formation of regioisomers, dinitration, and oxidation of the heterocyclic core or sensitive functional groups.[1][4][5] In some cases, especially with highly reactive reagents or elevated temperatures, resinification or the formation of tar-like byproducts can also be an issue.[6]
Q4: Can existing functional groups on the pyrazolo[1,5-a]pyrimidine ring interfere with the nitration reaction?
A4: Absolutely. Functional groups such as amines can be susceptible to oxidation under strong nitrating conditions.[4] While good tolerance has been reported for nitrile and ester groups under certain classic nitrating conditions (nitronium ion formation), hydrolysis is a potential risk that should be monitored.[4] Thione groups are particularly sensitive and can be oxidized to ketones.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incorrect Regioisomer Formed (e.g., C6-nitro instead of C3-nitro) | The choice of nitrating agent dictates the position of substitution. | - To obtain the 3-nitro isomer, use a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5 °C).[1]- To obtain the 6-nitro isomer, use nitric acid in acetic anhydride.[1] |
| Low Yield of Desired Product | - Incomplete reaction.- Formation of side products (e.g., alternative isomers, dinitrated species).- Product loss during workup and purification. | - Monitor the reaction by TLC to ensure full conversion of the starting material.[7]- Strictly control the reaction temperature; low temperatures (0-5 °C) are often crucial.[1]- Adjust the stoichiometry of the nitrating agent. An excess may lead to side products.- For the filtrate workup, ensure thorough extraction with a suitable solvent like chloroform to recover all product.[1] |
| Formation of Di-nitrated Products | - Reaction conditions are too harsh (excess nitrating agent, high temperature, or prolonged reaction time). | - Reduce the molar equivalents of the nitrating agent.- Maintain a low reaction temperature.- Shorten the reaction time and monitor closely for the appearance of the di-substituted product by TLC or LC-MS. While dinitration is noted with bromination, the same principle of controlling electrophile concentration applies.[1] |
| Reaction Mixture Turns Dark/Forms Tar | - Reaction temperature is too high, causing decomposition or polymerization (resinification).- The starting material is unstable under the strong acidic/oxidative conditions. | - Ensure the temperature is strictly controlled, especially during the addition of the nitrating agent. Perform the reaction at or below 5 °C.[1]- Add the nitrating agent slowly and dropwise to the cooled substrate solution to manage any exotherm.[1]- Consider if the starting material requires protective groups for sensitive functionalities. |
| Oxidation of Other Functional Groups (e.g., Thione to Ketone) | The nitrating mixture (especially nitric acid) is a strong oxidizing agent. | - Use milder nitrating conditions if possible, although this may affect regioselectivity and yield.- If a thione is present, anticipate its potential conversion to a ketone and plan purification accordingly.[5]- Protect sensitive groups prior to the nitration step. |
Summary of Nitration Protocols and Yields
The following table summarizes quantitative data from key experimental protocols for the nitration of the parent pyrazolo[1,5-a]pyrimidine.
| Product | Nitrating Agent | Solvent / Co-reagent | Temperature | Time | Yield | Reference |
| 3-Nitropyrazolo[1,5-a]pyrimidine | Fuming (90%) HNO₃ / H₂SO₄ | H₂SO₄ | 0-5 °C | 30 min | 44% | [1] |
| 6-Nitropyrazolo[1,5-a]pyrimidine | Fuming (90%) HNO₃ | Acetic Anhydride | 0-5 °C | 1 hr | Not Quantified | [1] |
| 3-Nitropyrazolo[1,5-a]pyrimidines | HNO₃ / H₂SO₄ | None (Solvent-free) | 60 °C | 10 min | Good to Excellent | [8] |
Note: The 44% yield for the 3-nitro product was calculated based on the amount of starting material that was consumed in the reaction.[1]
Key Experimental Protocols
Protocol 1: Synthesis of this compound[1]
-
Preparation: Dissolve pyrazolo[1,5-a]pyrimidine (1.19 g, 0.01 mol) in concentrated sulfuric acid (d 1.84, 10 mL) at 20 °C.
-
Cooling: Cool the solution to -5 °C in an ice-salt bath.
-
Nitration: At this temperature, add a pre-mixed and cooled solution of concentrated sulfuric acid and fuming (90%) nitric acid (1:1 v/v; 4 mL).
-
Reaction: Maintain the reaction mixture at 0 °C for 15 minutes, then allow it to warm to 5 °C for an additional 15 minutes.
-
Workup: Pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated light yellow solid via filtration and wash it with cold water.
-
Purification: Recrystallize the solid from water to yield this compound.
Protocol 2: Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine[1]
-
Preparation: Dissolve pyrazolo[1,5-a]pyrimidine (1.19 g, 0.01 mol) in acetic anhydride (10 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitration: Add fuming (90%) nitric acid (5 mL) dropwise over a period of 1 hour, maintaining the temperature between 0-5 °C.
-
Workup: Pour the reaction mixture onto crushed ice and allow it to stand overnight.
-
Isolation & Purification: The product can be isolated from the aqueous mixture through standard extraction and purification techniques.
Protocol 3: Microwave-Assisted One-Pot Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidines[8]
This protocol starts from precursors to form the pyrazolo[1,5-a]pyrimidine ring in situ before nitration.
-
Ring Formation: Combine β-enaminone (0.50 mmol) and NH-5-aminopyrazole (0.50 mmol) in a microwave reactor vial.
-
Microwave Irradiation (Step 1): Irradiate the mixture at 180 °C for 2 minutes.
-
Cooling: Cool the vial with an airflow.
-
Nitration: Add nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol) to the cooled mixture.
-
Microwave Irradiation (Step 2): Irradiate the mixture at 60 °C for 10 minutes under solvent-free conditions.
-
Isolation: The final product is isolated after a suitable workup procedure.
Visualization of Reaction Pathway
The following diagram illustrates the critical, reagent-dependent choice in the nitration of the pyrazolo[1,5-a]pyrimidine core, leading to either the C3 or C6 substituted product, and highlights potential side reactions.
Caption: Reagent-dependent regioselectivity in the nitration of pyrazolo[1,5-a]pyrimidine.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yields in microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidine compounds. The information is based on established, scalable methods to facilitate a smoother experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Issue 1: Low or No Product Yield
Q1: I am observing a low yield or no desired product in my microwave-assisted condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?
A1: Low yields in microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the high purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can significantly interfere with the reaction.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical in microwave chemistry. While acetic acid can serve as both a solvent and a catalyst, for low yields, consider a higher-boiling point solvent to enable higher reaction temperatures.[1] Solvent-free conditions have also been shown to be effective and can lead to shorter reaction times and higher yields.[2]
-
Catalyst: The reaction can be catalyzed by either acids or bases.[1] If using acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal. For base-catalyzed reactions, a non-nucleophilic base is preferable to avoid side reactions.[1]
-
Temperature and Reaction Time: These parameters are crucial in microwave synthesis. If the yield is low, incrementally increase the reaction temperature and/or time while monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). Microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating.[3]
-
Microwave Power: The applied microwave power should be carefully controlled. Too high a power can lead to decomposition of reactants or products, while too low a power may not provide sufficient energy to drive the reaction to completion.
-
Issue 2: Formation of Side Products
Q2: My reaction is producing significant amounts of side products, leading to a low yield of the desired pyrazolo[1,5-a]pyrimidine. How can I improve the selectivity?
A2: The formation of side products is a common issue. Here are some strategies to enhance the selectivity of your reaction:
-
Control of Regioselectivity: The reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can lead to the formation of regioisomers. The choice of solvent and catalyst can influence the regioselectivity. A thorough investigation of different reaction conditions is recommended to favor the formation of the desired isomer.
-
Reaction Temperature: As with yield, the reaction temperature can impact selectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes minimize the formation of undesired side products.
-
One-Pot Procedures: Employing a one-pot, multi-step synthesis can sometimes circumvent the isolation of intermediates that may be prone to side reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for pyrazolo[1,5-a]pyrimidines?
A1: Microwave-assisted synthesis offers several advantages over conventional heating methods for the synthesis of pyrazolo[1,5-a]pyrimidines, including:
-
Accelerated Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[2][3]
-
Improved Yields: In many cases, microwave synthesis leads to higher product yields.[2][5]
-
Enhanced Purity: The rapid and uniform heating provided by microwaves can often lead to cleaner reactions with fewer side products.
-
Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating setups.
Q2: Can I perform this synthesis under solvent-free conditions?
A2: Yes, solvent-free microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines has been successfully reported.[2] This approach is environmentally friendly and can simplify the work-up procedure.
Q3: What types of catalysts are typically used in this synthesis?
A3: Both acid and base catalysts can be employed. Acetic acid is a common choice as it can also function as the solvent.[1] For base-catalyzed reactions, non-nucleophilic bases are preferred.[1] In some cases, palladium catalysts have been used, particularly in cross-coupling reactions to introduce further substitutions on the pyrazolo[1,5-a]pyrimidine core.[6][7]
Q4: How can I monitor the progress of my microwave-assisted reaction?
A4: The most common method for monitoring the progress of organic reactions, including this synthesis, is Thin Layer Chromatography (TLC). It allows for a quick and simple assessment of the consumption of starting materials and the formation of the product.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrazolo[1,5-a]pyrimidines
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 5-amino-3-methylpyrazole | Diethyl malonate | Ethanol | Sodium ethoxide | Reflux (Conventional) | - | 89 | [8] |
| 5-amino-1H-pyrazoles | β-halovinyl/aryl aldehydes | Solvent-free | Palladium | - | - | - | [2] |
| 3-substituted-5-amino-1H-pyrazoles | 2-acetylcyclopentanone | Solvent-free | - | - | - | Good | [2] |
| 5-aminopyrazole | 2-Bromo-malonoaldehyde | HCl | Various bases | - | - | - | [9] |
Note: The table presents a selection of reported reaction conditions and yields. Optimal conditions will vary depending on the specific substrates used.
Experimental Protocols
Representative Protocol for Microwave-Assisted Synthesis of 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines
This protocol is adapted from a reported solvent-free synthesis.[10]
Materials:
-
Appropriate β-enaminone (0.5 mmol)
-
3-methyl-1H-pyrazol-5-amine (0.5 mmol)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the appropriate β-enaminone (0.5 mmol) and 3-methyl-1H-pyrazol-5-amine (0.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180 °C for the optimized reaction time (typically 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can then be purified by an appropriate method, such as recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: General reaction scheme for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-Nitropyrazolo[1,5-a]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Nitropyrazolo[1,5-a]pyrimidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.
Issue 1: Low Purity After Recrystallization
Question: After performing recrystallization of crude this compound, my product purity remains low, with significant impurities detected by TLC and NMR. What should I do?
Answer:
Low purity after a single recrystallization is a common issue, often due to the presence of impurities with similar solubility profiles to the target compound. Here’s a systematic approach to troubleshoot this problem:
-
Solvent System Optimization: The choice of solvent is critical for effective recrystallization. If the initial solvent system is not providing adequate separation, a different solvent or a multi-solvent system should be explored.
-
Single Solvent: If the compound is too soluble at room temperature, select a solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Multi-Solvent System: If a suitable single solvent cannot be identified, a two-solvent system is recommended. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat the solution until it is clear and then allow it to cool slowly.
-
-
Slow Cooling: Rapid cooling can lead to the trapping of impurities within the crystal lattice. Ensure a slow cooling process by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath.
-
Seeding: If crystal formation is slow or yields an oily product, adding a seed crystal of pure this compound can induce the formation of well-defined crystals.
-
Iterative Recrystallization: A second recrystallization step using a different solvent system may be necessary to remove persistent impurities.
-
Alternative Purification Technique: If recrystallization fails to achieve the desired purity, column chromatography is the recommended next step.
Issue 2: Difficulty in Separating Closely Related Impurities by Column Chromatography
Question: I am using column chromatography to purify my crude this compound, but I am struggling to separate it from an impurity with a very similar Rf value on TLC. How can I improve the separation?
Answer:
Separating compounds with similar polarities can be challenging. Here are several strategies to enhance resolution in column chromatography:
-
Mobile Phase Optimization:
-
Solvent Gradient: Employing a gradient elution instead of an isocratic one can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity. For pyrazolo[1,5-a]pyrimidine derivatives, a common gradient is from 0% to 40% ethyl acetate in heptane.[1]
-
Solvent Composition: Fine-tune the solvent ratio of your mobile phase. Small adjustments to the percentage of the more polar solvent can have a significant impact on separation.
-
Additive Inclusion: For basic compounds, which pyrazolo[1,5-a]pyrimidines are, peak tailing can be an issue. Adding a small amount of a basic modifier like triethylamine or pyridine to the mobile phase can improve peak shape and resolution.
-
-
Stationary Phase Selection:
-
Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can increase the surface area and improve separation efficiency.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (basic or neutral) or a reverse-phase column (e.g., C18) with an appropriate mobile phase.
-
-
Column Parameters:
-
Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve separation.
-
Flow Rate: A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases, leading to improved resolution.
-
Issue 3: Product Oiling Out During Recrystallization
Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. How can I fix this?
Answer:
Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are some solutions:
-
Lower the Crystallization Temperature: Ensure that the solution is not cooled too rapidly. A slower cooling rate can promote the formation of crystals over oil.
-
Change the Solvent System:
-
Use a lower-boiling point solvent.
-
Increase the volume of the solvent to reduce the concentration of the solute.
-
Try a different solvent or solvent pair.
-
-
Scratching and Seeding:
-
Gently scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites for crystal growth.
-
Add a small seed crystal of the pure compound to induce crystallization.
-
-
Redissolve and Recrystallize: If the product has already oiled out, try to redissolve the oil by adding more solvent and heating. Then, attempt the recrystallization again with the modifications mentioned above.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most frequently used purification methods for this compound and its derivatives are recrystallization and column chromatography over silica gel.[2] The choice between these two techniques often depends on the nature and quantity of the impurities present in the crude product.
Q2: What are some typical solvent systems for the column chromatography of pyrazolo[1,5-a]pyrimidine derivatives?
A2: A common mobile phase for the column chromatographic purification of pyrazolo[1,5-a]pyrimidine derivatives is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate.[1][3] A gradient elution, for instance, from 0-40% or 0-100% ethyl acetate in heptane, is often employed to achieve good separation.[1][4]
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of purification.[5] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on the same TLC plate, you can assess the purity and identify the fractions containing the desired compound.
Q4: What are potential impurities in the synthesis of this compound?
A4: Potential impurities can include unreacted starting materials, such as β-enaminones and NH-5-aminopyrazoles, as well as side products from the cyclocondensation and nitration reactions.[6] Depending on the specific synthetic route, regioisomers or over-nitrated products could also be present.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: While specific toxicity data is limited, it is prudent to handle this compound with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]
Quantitative Data Summary
The following tables summarize quantitative data related to the purification of pyrazolo[1,5-a]pyrimidine derivatives as reported in the literature.
Table 1: Column Chromatography Parameters and Yields for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Reference |
| 2-methyl-5,7-dichloropyrazolo[1,5-a]pyrimidine | Silica Gel | 0–40% Ethyl acetate in heptane | 61 | [1] |
| 5-substituted pyrazolo[1,5-a]pyrimidine | Amino-functionalized silica gel | 0–100% Ethyl acetate in heptane | 93 | [4] |
| 2-methylpyrazolo[1,5-a]pyrimidine derivatives | Silica Gel | Not specified | 74-77 | [3] |
Table 2: Recrystallization Solvents and Purity Data (Illustrative)
| Compound | Recrystallization Solvent | Purity (if reported) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | Ethyl acetate (AcOEt) | Not specified | [4] |
| This compound | Ethanol/Water | Good to excellent yields | [6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% heptane).
-
Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin the elution with the initial mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying crude this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur during this time. For further precipitation, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Technical Support Center: Overcoming Solubility Challenges of 3-Nitropyrazolo[1,5-a]pyrimidine in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Nitropyrazolo[1,5-a]pyrimidine and its derivatives during biological experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor aqueous solubility for compounds like this compound?
A1: The poor aqueous solubility of this compound derivatives can often be attributed to their chemical structure. These molecules can be relatively planar and possess a rigid fused ring system, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate them. The presence of the nitro group, while polar, can also contribute to intermolecular interactions that favor the solid state over dissolution in water. Furthermore, many small molecule inhibitors designed to interact with protein targets are often hydrophobic in nature to effectively bind to their targets.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into aqueous buffer or cell culture media. What is happening?
A2: This phenomenon is commonly referred to as "solvent shock" or "crashing out".[1] It occurs when a compound that is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.[1]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To minimize solvent toxicity and its effects on cellular processes, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically not exceeding 0.5%.[1] However, the tolerance can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific assay.
Q4: Can I use a solution that has a visible precipitate in my experiment?
A4: No, it is strongly advised not to use a solution with a visible precipitate.[1] The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental data.[1]
Q5: Are there any chemical modifications to the this compound scaffold that could improve solubility?
A5: Yes, medicinal chemistry strategies can be employed to improve solubility. One approach is the introduction of ionizable groups (e.g., amines, carboxylic acids) that can form salts at physiological pH. Another strategy is to disrupt the planarity and symmetry of the molecule, which can reduce crystal packing energy and improve solubility.[2] Additionally, attaching polar or hydrophilic moieties can enhance aqueous solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Observation: A precipitate forms instantly when the this compound DMSO stock solution is added to the aqueous assay buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity from DMSO to an aqueous environment causes the compound to "crash out" of solution.[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) aqueous buffer or media.[3] Add the compound dropwise while gently vortexing the solution to ensure gradual mixing.[3] |
| High Final Concentration | The intended final concentration of the compound exceeds its maximum aqueous solubility. | Determine the maximum soluble concentration of the compound in the final assay buffer or media by performing a solubility test.[3] If the required concentration is above the solubility limit, consider formulation strategies. |
| Low Temperature of Aqueous Solution | The solubility of many compounds decreases at lower temperatures.[1] | Always use pre-warmed (37°C) aqueous solutions (e.g., cell culture media, buffers) for dilutions.[3] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Ensure the final DMSO concentration is within a tolerable range for your assay (typically ≤ 0.5%).[1] |
Issue 2: Delayed Precipitation in the Incubator
Observation: The solution appears clear initially, but a precipitate (often crystalline or cloudy) forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturated Solution | The initial dilution may create a temporary supersaturated solution that is not thermodynamically stable, leading to eventual precipitation. | Incorporate precipitation inhibitors such as certain polymers into the formulation.[4] Test the compound's stability in the specific medium over the intended duration of the experiment.[1] |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[1] | Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] Monitor and adjust the pH of the medium if necessary. |
| Interaction with Media Components | The compound may interact with salts, proteins (e.g., from serum), or other components in the medium, leading to the formation of insoluble complexes.[1] | Test the compound's solubility and stability in the presence and absence of serum or other specific media components. |
| Evaporation | Water loss from the culture vessel can increase the concentration of the compound and other solutes, leading to precipitation.[5] | Ensure proper humidification in the incubator and use sealed culture plates or flasks to minimize evaporation.[5] |
Experimental Protocols
Protocol 1: Determining Maximum Aqueous Solubility
This protocol helps to determine the highest concentration of this compound that remains soluble in your specific biological medium.
Materials:
-
This compound
-
100% DMSO
-
Your specific aqueous buffer or cell culture medium
-
96-well plate
-
Microplate reader for turbidity measurement (optional)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[3]
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Add Aqueous Medium: To each well containing the DMSO dilution, add your pre-warmed (37°C) aqueous buffer or cell culture medium to achieve the desired final DMSO concentration (e.g., 0.5%). Mix thoroughly.
-
Visual and Microscopic Inspection: Immediately after mixing, visually inspect each well for any signs of precipitation. Also, examine a small aliquot from each well under a microscope.
-
Incubation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.
-
Final Inspection: After incubation, visually and microscopically inspect the solutions again for any delayed precipitation.[3]
-
Data Analysis: The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration under your experimental conditions. For a more quantitative measure, turbidity can be assessed using a microplate reader at a wavelength of 600-650 nm.
Protocol 2: Preparing Working Solutions Using a Serial Dilution Method
This protocol is designed to minimize precipitation when preparing working solutions of this compound for biological assays.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in the pre-warmed aqueous medium. For example, dilute a 10 mM stock 1:100 into the medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by gentle vortexing or pipetting.[6]
-
Perform Serial Dilutions in Aqueous Medium: Use the 100 µM intermediate solution to perform your serial dilutions directly in the pre-warmed aqueous medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.[6]
-
Add to Assay: Add the final serially diluted compound solutions to your experimental setup (e.g., wells containing cells).
-
Vehicle Control: It is crucial to prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This will account for any effects of the solvent on the assay.[6]
Solubility Enhancement Strategies
If the intrinsic aqueous solubility of your this compound derivative is too low for your experimental needs, consider the following formulation strategies.
| Strategy | Description | Considerations |
| Co-solvents | Using water-miscible organic solvents such as polyethylene glycol (PEG), ethanol, or glycerin can increase the solubility of hydrophobic compounds.[6] | The type and concentration of the co-solvent must be tested for compatibility with the specific biological assay and for potential toxicity to cells. |
| pH Modification | For compounds with ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility by promoting the formation of the more soluble ionized form.[7] | The adjusted pH must be within a range that is compatible with the biological system and does not affect the compound's activity or stability. |
| Surfactants | Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[7] | The concentration of the surfactant should be above its critical micelle concentration (CMC) for efficacy but below a level that causes cell lysis or interferes with the assay.[8] |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[6] | The affinity of the compound for the cyclodextrin and the potential for the cyclodextrin to interfere with the assay should be evaluated. |
| Lipid-Based Formulations | For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve their solubilization in aqueous media.[4][9] | These formulations are more complex to prepare and may not be suitable for all in vitro assays. |
| Amorphous Solid Dispersions | Creating an amorphous solid dispersion of the compound in a polymer matrix can increase its apparent solubility and dissolution rate.[10] | This is an advanced technique that requires specialized equipment and formulation development. |
Visualizing Experimental Workflows and Concepts
Caption: Workflow for preparing and using this compound in a cell-based assay.
Caption: Troubleshooting logic for addressing compound precipitation issues.
Caption: Example signaling pathway illustrating a potential target for a this compound kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Selectivity of 3-Nitropyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation and optimization of 3-nitropyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid answers to common issues, from synthesis to cellular assays, helping you to enhance the selectivity and reliability of your kinase inhibitors.
Section 1: Synthesis and Purification
Question: We are observing low yields during the one-pot synthesis of our this compound compound. What are the likely causes and how can we optimize the reaction?
Answer: Low yields in the sequential cyclocondensation and nitration reaction are a common challenge. Here are several factors to consider for optimization:
-
Purity of Starting Materials: Ensure the β-enaminones and NH-5-aminopyrazoles are of high purity. Contaminants can interfere with the initial cyclocondensation.
-
Microwave Conditions: The efficiency of both the initial cyclocondensation and the subsequent nitration are highly dependent on microwave conditions.[1]
-
Cyclocondensation: Optimal conditions are typically around 180°C for a short duration (e.g., 2 minutes). Over-exposure can lead to degradation.[1]
-
Nitration: This step is usually performed at a lower temperature (e.g., 60°C) for a slightly longer duration (e.g., 10 minutes) after the addition of nitric and sulfuric acids.[1] Ensure even heating within the microwave cavity.
-
-
Reagent Stoichiometry: Precise stoichiometry of the nitric and sulfuric acid is critical for efficient nitration without promoting side reactions. An excess of nitric acid is typically used.[1]
-
Work-up Procedure: After the reaction, proper cooling and purification are essential to isolate the desired product from any remaining starting materials or byproducts.
Question: Our purified this compound compound shows unexpected instability. What are potential reasons and proper storage conditions?
Answer: Nitroaromatic compounds can be susceptible to degradation under certain conditions.
-
Light Sensitivity: Many nitro compounds are light-sensitive. Store your purified compound in amber vials or protected from light to prevent photochemical degradation.
-
pH Stability: The stability of your compound may be pH-dependent. Assess its stability in different buffer systems if you observe issues in your assays.
-
Storage Conditions: For long-term storage, it is advisable to store the solid compound at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive to oxidation or hydrolysis.
Section 2: Kinase Assay Performance
Question: We are observing high background noise or false positives in our fluorescence-based kinase assay. Could our 3-nitro compound be interfering with the assay?
Answer: Yes, nitroaromatic compounds can potentially interfere with fluorescence-based assays.
-
Compound Fluorescence: Your compound might be intrinsically fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.[2][3]
-
Light Scattering: Poor solubility of the compound can lead to the formation of precipitates, which can cause light scattering and result in false positives.[2][3]
-
Inner Filter Effect: If your compound absorbs light at the excitation or emission wavelength of the fluorophore in your assay, it can lead to a quenching of the signal, resulting in false negatives.[4]
Troubleshooting Steps:
-
Run a Control Experiment: Test your compound in the assay buffer without the kinase or substrate to see if it generates a signal on its own.
-
Use Red-Shifted Fluorophores: Switching to assays that use longer wavelength (far-red) fluorescent probes can often mitigate interference from autofluorescent compounds.[2][3]
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent tracer can overcome the interference from the compound.[3]
-
Consider Alternative Assay Formats: If fluorescence interference is persistent, consider using a non-fluorescence-based method, such as a radiometric assay or a luminescence-based assay like ADP-Glo™.[5] However, be aware that some compounds can also interfere with luciferase-based readouts.[4]
Question: The IC50 value of our ATP-competitive inhibitor varies significantly between experiments. What factors should we investigate?
Answer: Variability in IC50 values for ATP-competitive inhibitors is often related to the assay conditions.
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km of the kinase for ATP, for reproducible results.
-
Enzyme and Substrate Purity: The purity of the kinase and substrate can affect the reaction kinetics and, consequently, the inhibitor's apparent potency.
-
Incubation Times: Ensure consistent pre-incubation times for the inhibitor with the kinase before initiating the reaction, as well as a consistent reaction time.
Section 3: Improving Kinase Selectivity
Question: Our this compound inhibitor is potent against our primary target but also shows significant off-target activity. How can we improve its selectivity?
Answer: Enhancing selectivity is a key challenge in kinase inhibitor development and typically involves iterative structural modifications.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrazolo[1,5-a]pyrimidine core. The nature and position of these substituents can significantly influence selectivity.[6] For instance, modifications at the 3-, 5-, and 7-positions have been shown to modulate binding affinity and selectivity.[7]
-
Exploit Unique Features of the Target Kinase: Analyze the crystal structure of your target kinase to identify unique pockets or residues that are not conserved in off-target kinases. Design modifications to your inhibitor that can form specific interactions with these unique features.
-
Macrocyclization: In some cases, converting an acyclic inhibitor into a macrocyclic compound can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity.[7]
Data on Inhibitor Selectivity
The following tables provide representative data on the kinase inhibitory activity of various pyrazolo[1,5-a]pyrimidine derivatives. This data is intended to illustrate how structural modifications can influence potency and selectivity.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Tropomyosin Receptor Kinases (Trks)
| Compound ID | Modification | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| Compound A | Picolinamide at C3 | 1.7 | - | - |
| Compound B | Carboxamide at C3 | 0.2 | - | - |
| Compound 32 | Macrocyclic derivative | 1.9 | 3.1 | 2.3 |
| Compound 36 | Macrocyclic derivative | 1.4 | 2.4 | 1.9 |
| Larotrectinib | Reference Drug | 1.2 | 2.1 | 2.1 |
Data compiled from multiple sources.[8]
Table 2: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitor (Compound 4k/BS-194)
| Kinase Target | IC50 (nM) |
| CDK2 | 3 |
| CDK1 | 30 |
| CDK5 | 30 |
| CDK9 | 90 |
| CDK7 | 250 |
This table illustrates the selectivity of a specific pyrazolo[1,5-a]pyrimidine derivative for different members of the CDK family.[9]
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | Modification | PI3Kδ IC50 (µM) | PI3Kα IC50 (µM) | α/δ Selectivity Fold |
| Compound 7 | Benzimidazole at C5 | 0.47 | >10 | >21 |
| Compound 54 | Azaindole at C5 | 0.0028 | 0.045 | 16 |
This table showcases how different substituents at the C5 position can influence selectivity between PI3K isoforms.[10]
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for measuring kinase activity and inhibitor potency.
Materials:
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound inhibitor in DMSO. Then, dilute further in the kinase reaction buffer.
-
Assay Plate Preparation: Add the diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.
-
Kinase Addition: Add the kinase to all wells except the "no enzyme" control wells.
-
Reaction Initiation: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which reflects the kinase activity.
Protocol 2: Synthesis of a this compound
This protocol is adapted from a microwave-assisted, one-pot synthesis method.[1]
Materials:
-
β-enaminone
-
NH-5-aminopyrazole
-
Nitric acid
-
Sulfuric acid
-
Microwave reactor
Procedure:
-
Cyclocondensation: In a microwave-safe vessel, combine the β-enaminone (0.50 mmol) and the NH-5-aminopyrazole (0.50 mmol).
-
Microwave Irradiation (Step 1): Irradiate the mixture at 180°C for 2 minutes.
-
Cooling: Cool the reaction vessel using a stream of air.
-
Nitration Reagent Addition: Carefully add nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol) to the cooled reaction mixture.
-
Microwave Irradiation (Step 2): Irradiate the mixture at 60°C for 10 minutes under solvent-free conditions.
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques such as column chromatography.
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Trk signaling pathway and the inhibitory action of a this compound.
Experimental Workflow
Caption: Experimental workflow for profiling the selectivity of kinase inhibitors.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Addressing off-target effects of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the off-target effects of pyrazolo[1,5-a]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of pyrazolo[1,5-a]pyrimidine derivatives?
A1: Pyrazolo[1,5-a]pyrimidine derivatives are a versatile class of compounds that have been developed as inhibitors for a range of protein kinases. However, like many kinase inhibitors, they can exhibit off-target activity, leading to potential side effects and confounding experimental results.[1][2][3] The off-target profile of a specific derivative is highly dependent on its substitution pattern.[2][3]
Common off-target kinases for this scaffold include, but are not limited to, members of the Tyrosine Kinase (TK) and Serine/Threonine Kinase (S/TK) families. For instance, derivatives designed as inhibitors of a specific kinase may show cross-reactivity with other structurally related kinases.[4][5] It is crucial to perform comprehensive kinase profiling to identify the specific off-target interactions of a given compound.[6][7][8]
Q2: My pyrazolo[1,5-a]pyrimidine derivative shows poor solubility in aqueous buffers. What can I do?
A2: Poor aqueous solubility is a common challenge with pyrazolo[1,a]pyrimidine derivatives and other small molecule inhibitors.[1] This can significantly impact the accuracy and reproducibility of in vitro assays. Here are several strategies to address this issue:
-
Co-solvents: Dissolve the compound in a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO) before making the final dilution in the aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its impact on kinase activity.
-
pH Optimization: The solubility of your compound may be pH-dependent. Experiment with a range of pH values for your assay buffer (e.g., pH 6.0-8.0) to identify conditions that improve solubility.
-
Use of Excipients: Certain excipients can enhance the solubility of hydrophobic compounds. Consider the addition of non-ionic detergents (e.g., Tween-80) or cyclodextrins to your buffer system.
-
Sonication: Briefly sonicating the compound solution can help to break down aggregates and improve dissolution.
-
Fresh Stock Solutions: Always use freshly prepared stock solutions for your experiments, as compounds can precipitate out of solution over time, particularly with repeated freeze-thaw cycles.
-
Formulation Strategies: For more persistent solubility issues, advanced formulation strategies such as the use of polymer-drug microarrays or solid dispersions can be explored to enhance the apparent water solubility of the compounds.[9][10][11]
Q3: I am observing high background signal in my kinase assay. What are the potential causes and how can I resolve this?
A3: A high background signal can obscure the true inhibitory effect of your compound. Several factors can contribute to this issue:
-
ATP Contamination: Ensure that all reagents, particularly substrate preparations, are free from contaminating ATP.
-
Enzyme Autophosphorylation: Some kinases can phosphorylate themselves, which contributes to the background signal. To mitigate this, you can try reducing the kinase concentration or shortening the reaction time.
-
Non-specific Substrate Phosphorylation: The kinase may be phosphorylating other components in the reaction mixture. It is important to use a highly purified substrate.
-
Assay Reagent Interference: Components of your assay, such as the detection antibody, may exhibit non-specific binding. Ensure all reagents are of high quality and are used at their optimal concentrations.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Kinase Assays
Problem: You are observing significant variability in the IC50 values for your pyrazolo[1,5-a]pyrimidine derivative across different experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh compound dilutions for each experiment. - Assess the stability of your compound in the assay buffer over the duration of the experiment. |
| Assay Conditions | - Ensure consistent incubation times, temperatures, and reagent concentrations. - Verify the accuracy of your serial dilutions. |
| Enzyme Activity | - Use a fresh aliquot of the kinase for each experiment. - Include a known potent inhibitor as a positive control to confirm consistent enzyme activity. |
| ATP Concentration | - For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration that is close to the Km value for the kinase. |
Guide 2: Discrepancy Between Biochemical and Cellular Activity
Problem: Your pyrazolo[1,5-a]pyrimidine derivative is potent in a biochemical kinase assay but shows weak or no activity in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Assess the lipophilicity (LogP) of your compound. - Modify the compound structure to improve its cell permeability. - Consider using cell lines with higher expression of relevant transporters. |
| Compound Efflux | - The compound may be a substrate for efflux pumps (e.g., P-glycoprotein). - Co-incubate with a known efflux pump inhibitor to see if cellular activity is restored. |
| Intracellular ATP Concentration | - The high intracellular ATP concentration (mM range) can outcompete ATP-competitive inhibitors. - Consider developing more potent or non-ATP competitive inhibitors. |
| Off-Target Effects in Cells | - The compound may be hitting off-target kinases in the cellular context that counteract the intended effect. - Perform a broader cellular kinase inhibition profile.[12] |
| Metabolic Instability | - The compound may be rapidly metabolized within the cells. - Perform metabolic stability assays using liver microsomes or hepatocytes. |
Quantitative Data
Table 1: On-Target and Off-Target Activities of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Reference |
| Compound 6t | CDK2 | 90 | TRKA | 450 | [4] |
| Compound 6s | CDK2 | 230 | TRKA | 450 | [4] |
| Compound 32 | TrkA | 1.9 | TrkB | 3.1 | [13][14] |
| Compound 33 | TrkA | 3.2 | TrkB | 5.5 | [13][14] |
| Compound 34 | TrkA | 1.8 | TrkB | 4.1 | [13][14] |
| Compound 35 | TrkA | 2.5 | TrkB | 3.1 | [13][14] |
| Compound 36 | TrkA | 1.4 | TrkB | 2.4 | [13][14] |
| CPL302253 (54) | PI3Kδ | 2.8 | PI3Kα | >1000 | [15] |
| IC20 (31) | CK2 | KD = 12 | - | Highly Selective | [16] |
| 11b | Pim-1 | <10 | TRKC | >100 | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol outlines a general method for assessing the selectivity of a pyrazolo[1,5-a]pyrimidine derivative against a panel of protein kinases using an ADP-Glo™ Kinase Assay or similar luminescence-based method.[17]
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative stock solution (e.g., 10 mM in 100% DMSO)
-
Panel of purified protein kinases
-
Corresponding kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of the pyrazolo[1,5-a]pyrimidine derivative in kinase assay buffer containing a fixed percentage of DMSO (e.g., 1%). A 10-point, 3-fold serial dilution is recommended.
-
Include a "no inhibitor" control (DMSO only) and a positive control with a known inhibitor for each kinase.
-
-
Kinase Reaction:
-
In the 384-well plate, add 2.5 µL of the serially diluted compound or control to each well.
-
Add 2.5 µL of the kinase solution (at 2X the final concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (at 2X the final concentration) to each well. The ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Caption: A simplified diagram of common signaling pathways potentially affected by pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Compound Safety Profiles
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying and mitigating the toxicity of pyrazolo[1,5-a]pyrimidine compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicity concerns associated with the pyrazolo[1,5-a]pyrimidine scaffold?
A1: The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of many kinase inhibitors.[1][2] However, challenges such as off-target effects, cytotoxicity, and drug resistance are persistent.[1][3] One of the most significant and frequently encountered toxicities is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[4][5] Other concerns include general cytotoxicity against various cell lines and potential inhibition of cytochrome P450 (CYP) enzymes, affecting drug metabolism.[6]
Q2: How does the structure of a pyrazolo[1,5-a]pyrimidine derivative influence its toxicity?
A2: Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are crucial for this scaffold.[1] Key structural features significantly impact the toxicity profile. For instance, the presence of a terminal basic amino group is a primary contributor to hERG channel inhibition.[4] High lipophilicity (LogP) is another common feature of hERG inhibitors.[4][5] Modifications at various positions (C3, C5, C7) on the fused ring system can dramatically alter the compound's interaction with off-target proteins, and thus its toxicity.[2][6] Introducing polar groups or specific substitutions can improve selectivity and reduce unwanted effects.[7][8]
Q3: At what stage of drug discovery should toxicity screening for pyrazolo[1,5-a]pyrimidines be initiated?
A3: Early-stage toxicity screening is critical to de-risk a project and avoid costly late-stage failures. In vitro toxicology screening should be implemented as soon as potent lead compounds are identified.[4][9] Assays for cytotoxicity, hERG inhibition, and metabolic stability should be part of the initial lead optimization campaign. This "fail early, fail fast" approach allows medicinal chemistry efforts to focus on mitigating liabilities before significant resources are invested.[4]
Q4: Are there any approved drugs based on the pyrazolo[1,5-a]pyrimidine scaffold? What can be learned from their development?
A4: Yes, several drugs and clinical candidates feature the pyrazolo[1,5-a]pyrimidine nucleus, including Larotrectinib, Entrectinib, and Repotrectinib, which are Tropomyosin receptor kinase (Trk) inhibitors used in cancer therapy.[7][8][10] The development of these drugs highlights the scaffold's therapeutic potential. It also underscores the importance of medicinal chemistry strategies to enhance selectivity and overcome issues like acquired resistance and off-target toxicities.[7][10] For example, the development of second-generation inhibitors often involves structural modifications designed to improve the safety profile over the first-generation compounds.[7]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in In Vitro Cancer Cell Line Screens
My compound is potent against its primary target but shows high cytotoxicity in multiple cell lines (e.g., HepG2, HEK293). What are the next steps?
Possible Cause: Off-target kinase inhibition or general cellular toxicity. The pyrazolo[1,5-a]pyrimidine scaffold is used to target many different protein kinases, and lack of selectivity can lead to broad cytotoxic effects.[1][3]
Troubleshooting Steps:
-
Assess Kinase Selectivity: Profile the compound against a broad panel of kinases to identify potential off-target interactions.[6] The results can guide structure-based design to improve selectivity.
-
Perform Mechanism of Action Studies: Use assays to determine if the cytotoxicity is due to on-target effects (in a non-cancerous cell line expressing the target) or off-target liabilities.
-
Conduct Cell Health Assays: Employ assays that can distinguish between apoptosis and necrosis to understand the mechanism of cell death. For example, use an Annexin V/PI staining assay.[11]
-
Structural Modifications:
-
Introduce Polar Groups: Increase polarity to reduce cell permeability and non-specific interactions.
-
Modify Hinge-Binding Moieties: Subtle changes to the part of the molecule that binds to the kinase hinge region can disrupt binding to off-targets while maintaining affinity for the primary target.
-
Explore Different Substituents: Systematically explore substitutions at different positions of the pyrazolo[1,5-a]pyrimidine core to build a structure-toxicity relationship.[3][8]
-
Issue 2: Compound is Flagged for Cardiotoxicity (hERG Inhibition)
My lead compound shows significant hERG inhibition in an early-stage screen (IC50 < 1 µM). How can this liability be mitigated?
Possible Cause: hERG inhibition is a known issue for this scaffold, often linked to high lipophilicity and the presence of basic nitrogen atoms that interact with the channel's binding pocket.[4][5]
Troubleshooting Steps:
-
Confirm with Gold-Standard Assay: If the initial screen was a binding or automated patch-clamp assay, confirm the result using the more rigorous manual patch-clamp technique.
-
Analyze Physicochemical Properties: Calculate the compound's cLogP and pKa. High lipophilicity (cLogP > 3.5) and basicity (pKa > 7.4) are risk factors.[5]
-
Initiate a Medicinal Chemistry Mitigation Strategy:
-
Reduce Basicity: The most effective strategy is often to remove or modify a terminal basic group.[4] This can be achieved by introducing electron-withdrawing groups near the basic nitrogen to lower its pKa.[5]
-
Decrease Lipophilicity: Replace lipophilic moieties (e.g., large aromatic rings) with more polar groups.[4][12] Sometimes, replacing a carbon with a nitrogen atom in a ring (e.g., phenyl to pyridyl) can help.
-
Introduce an Acidic Group: Creating a zwitterion by adding a carboxylic acid can reduce hERG affinity by decreasing the unbound concentration near the channel, though this may impact permeability.[5]
-
Block Metabolism: If a metabolite is suspected to be the active hERG inhibitor, block the potential site of metabolism (e.g., by adding a fluorine atom).
-
Data Presentation: Structure-Toxicity Relationship (STR) for hERG Mitigation
The following table summarizes fictional data illustrating the impact of targeted structural modifications on Pim-1 kinase potency and hERG inhibition, a common challenge for this class of compounds.[4]
| Compound ID | R Group Modification | Pim-1 IC50 (nM) | hERG IC50 (µM) | cLogP |
| Parent-01 | -CH2-CH2-N(CH3)2 (Terminal basic amine) | 15 | 0.8 | 3.9 |
| Mod-02 | -CH2-CH2-OH (Removed basic amine) | 25 | > 30 | 2.7 |
| Mod-03 | -CH2-C(O)N(CH3)2 (Amide replacement) | 20 | 22.5 | 3.1 |
| Mod-04 | -CH2-CH2-CF3 (Bioisostere) | 45 | > 30 | 3.6 |
| Mod-05 | Parent-01 + F at C6-position | 18 | 2.1 | 4.1 |
Table 1: Example data showing how removing a terminal basic amine (Mod-02) or replacing it with a non-basic group (Mod-03) can significantly reduce hERG liability while largely maintaining target potency.[4]
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability.
Objective: To determine the concentration of a pyrazolo[1,5-a]pyrimidine compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression.
Protocol 2: hERG Liability Assessment via Automated Patch-Clamp
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest the cells according to standard procedures.
-
Instrument Setup: Prepare the automated patch-clamp system (e.g., QPatch or Patchliner) according to the manufacturer's instructions. Use appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension onto the instrument. The system will automatically establish whole-cell patch-clamp configurations.
-
Baseline Recording: Record the baseline hERG current for a stable period (e.g., 2-3 minutes). A specific voltage protocol is used to elicit the characteristic hERG tail current.
-
Compound Application: Apply the test compound at increasing concentrations, typically from 0.01 µM to 30 µM. A vehicle control is also applied.
-
Effect Measurement: Measure the hERG tail current at each concentration after it reaches a steady-state effect.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot the concentration-response curve and fit it to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Visualizations: Pathways and Workflows
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. drughunter.com [drughunter.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3-Nitropyrazolo[1,5-a]pyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in modifying the 3-nitropyrazolo[1,5-a]pyrimidine scaffold to improve its bioavailability. Here, you will find troubleshooting guides for common experimental hurdles, frequently asked questions, and detailed protocols for key assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your research, presented in a question-and-answer format.
Issue 1: Poor Aqueous Solubility of the Synthesized this compound Analog
-
Question: My newly synthesized this compound derivative shows very low solubility in aqueous buffers, hindering further in vitro and in vivo evaluation. What steps can I take to address this?
-
Answer: Poor aqueous solubility is a common challenge with the pyrazolo[1,5-a]pyrimidine scaffold, and the presence of a nitro group can further influence this property.[1] Here is a systematic approach to troubleshoot this issue:
-
Accurate Solubility Measurement: First, ensure you have reliable solubility data. It is recommended to perform both kinetic and thermodynamic solubility assays to get a comprehensive understanding.
-
Kinetic Solubility: This assay is rapid and provides an estimate of solubility from a DMSO stock solution, which is useful for initial screening.[2]
-
Thermodynamic Solubility: This "gold standard" shake-flask method measures the equilibrium solubility of the solid compound and is crucial for preformulation studies.[3][4]
-
-
Structural Modification Strategies:
-
Introduce Polar Functional Groups: The addition of polar groups such as hydroxyls, amines, or amides can significantly improve aqueous solubility by increasing hydrogen bonding capacity with water.
-
Bioisosteric Replacement of the Nitro Group: The nitro group is known to be metabolically labile and can contribute to poor solubility.[5][6] Consider replacing it with bioisosteres like a trifluoromethyl (CF3) group, which has been shown to improve metabolic stability and in some cases, potency.[7][8] Other potential replacements include cyano or sulfone groups.
-
Salt Formation: If your molecule has a basic or acidic handle, forming a salt can dramatically increase aqueous solubility.
-
-
Formulation Approaches:
-
Solid Dispersions: Creating an amorphous solid dispersion with a polymer carrier can enhance the dissolution rate and apparent solubility.[9]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.
-
Nanosystems: Encapsulating the compound in nanoparticles or liposomes can improve its solubility profile and pharmacokinetic properties.
-
-
Issue 2: High Metabolic Instability in Liver Microsomes
-
Question: My this compound analog shows rapid degradation in human liver microsome assays, suggesting extensive first-pass metabolism. How can I improve its metabolic stability?
-
Answer: High metabolic instability is a significant barrier to achieving adequate oral bioavailability. The nitro group, in particular, is susceptible to nitroreduction by various enzymes, which can be a major metabolic pathway.[5][10]
-
Identify Metabolic Soft Spots:
-
Metabolite Identification Studies: Use techniques like LC-MS/MS to identify the major metabolites formed after incubation with liver microsomes or hepatocytes. This will pinpoint the sites on the molecule that are most susceptible to metabolism.
-
CYP Inhibition Studies: Use specific cytochrome P450 (CYP) inhibitors to identify the primary CYP isoforms responsible for the metabolism of your compound.
-
-
Strategies to Mitigate Metabolism:
-
Block Metabolic Sites: Introduce chemical modifications at the identified metabolic "soft spots" to block enzymatic action. For example, replacing a metabolically labile hydrogen with a fluorine atom can prevent oxidation at that position.[11]
-
Reduce Lipophilicity: High lipophilicity is often correlated with increased metabolic clearance. Modifying the structure to reduce its LogP value can decrease its affinity for metabolic enzymes.
-
Bioisosteric Replacement of the Nitro Group: As mentioned, the nitro group can be a key metabolic liability. Replacing it with a more stable group like a trifluoromethyl (CF3) can prevent nitroreduction and improve overall metabolic stability.[7][8]
-
-
Issue 3: Low Permeability in Caco-2 Assays
-
Question: My compound exhibits poor permeability across Caco-2 cell monolayers, suggesting low intestinal absorption. What are the potential causes and solutions?
-
Answer: Low permeability indicates that the compound may not efficiently cross the intestinal epithelium.
-
Assess Efflux Liability:
-
Bidirectional Caco-2 Assay: Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[12]
-
Caco-2 Assay with Inhibitors: Conduct the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm if your compound is a substrate.[13]
-
-
Structural Modifications to Improve Permeability:
-
Optimize Lipophilicity: There is often a "sweet spot" for lipophilicity (LogP/LogD) to balance solubility and permeability. Very polar or very greasy compounds may have poor permeability.
-
Reduce Hydrogen Bond Donors: A high number of hydrogen bond donors can negatively impact membrane permeability. Capping these groups, for instance, by converting a carboxylic acid to an ester, can sometimes improve permeability.
-
Prodrug Approach: A prodrug strategy can be employed to mask polar functional groups that hinder permeability. The prodrug is designed to be more lipophilic to cross the intestinal membrane and then be cleaved by enzymes in the blood or target tissue to release the active drug.[14]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the first step I should take when my this compound analog shows poor bioavailability in an initial in vivo study?
-
A1: A systematic in vitro assessment is the best first step. You should determine its aqueous solubility (both kinetic and thermodynamic), intestinal permeability (using a Caco-2 assay), and metabolic stability (using liver microsomes). This will help you identify the primary reason for the poor bioavailability (i.e., is it a solubility, permeability, or metabolism issue?) and guide your subsequent optimization strategy.[15]
-
-
Q2: How does the position of the nitro group on the pyrazolo[1,5-a]pyrimidine core affect its properties?
-
A2: The 3-position of the pyrazolo[1,5-a]pyrimidine ring is an electron-rich position. Introducing a strong electron-withdrawing group like a nitro group at this position can significantly impact the electronic properties of the entire heterocyclic system.[16] This can influence its binding to target proteins, as well as its physicochemical properties like pKa and lipophilicity, which in turn affect solubility and permeability.
-
-
Q3: Are there any in silico tools that can help predict the bioavailability of my compounds before synthesis?
-
A3: Yes, several computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Quantitative Structure-Activity Relationship (QSAR) models can be used to predict properties like solubility, permeability, and metabolic stability based on the chemical structure.[17][18] While these tools are valuable for prioritizing compounds for synthesis, their predictions should always be confirmed with experimental data.
-
-
Q4: What are the key advantages and disadvantages of using a nitro group in a drug candidate?
-
A4: The nitro group is a strong electron-withdrawing group and can be important for target binding and potency.[19] However, it is often considered a "structural alert" due to its potential for metabolic reduction to reactive intermediates that can be toxic or mutagenic.[6] Therefore, while it can be a useful functional group, its metabolic liabilities must be carefully assessed and managed.
-
Data Presentation
Table 1: Physicochemical and In Vitro ADME Properties of Hypothetical this compound Analogs
| Compound ID | Modification | MW ( g/mol ) | LogP | Kinetic Solubility (μM) | Caco-2 Papp (A-B) (10-6 cm/s) | Human Liver Microsome Stability (% remaining at 60 min) |
| Parent-NO2 | 3-NO2 | 250.2 | 2.5 | < 1 | 0.5 | 15 |
| Analog-A | 3-NO2, 7-(4-morpholinyl) | 335.3 | 2.1 | 15 | 1.2 | 25 |
| Analog-B | 3-NO2, 5-(hydroxymethyl) | 280.2 | 1.8 | 50 | 0.8 | 18 |
| Analog-C | 3-CF3 (NO2 replaced) | 283.2 | 3.1 | 5 | 3.5 | 75 |
Note: This table presents hypothetical data for illustrative purposes to guide experimental design and data analysis.
Experimental Protocols
1. Kinetic Solubility Assay
-
Objective: To rapidly determine the apparent solubility of a compound in an aqueous buffer from a DMSO stock solution.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in a 50:50 mixture of acetonitrile and water.[2][20]
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.
-
Methodology:
-
Seed Caco-2 cells onto permeable filter supports in a 24-well plate and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) with a pH of 7.4.
-
To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
To measure basolateral-to-apical (B-A) permeability, reverse the process by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[5][12][21]
-
3. Metabolic Stability Assay using Human Liver Microsomes
-
Objective: To evaluate the susceptibility of a compound to phase I metabolism by cytochrome P450 enzymes.
-
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point. The in vitro half-life (t1/2) and intrinsic clearance (Clint) can then be calculated from the rate of disappearance.[19][22][23]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. evotec.com [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interlaboratory Validation of Small-Scale Solubility and Dissolution Measurements of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
Preventing degradation of 3-Nitropyrazolo[1,5-a]pyrimidine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Nitropyrazolo[1,5-a]pyrimidine during storage. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
| Issue | Question | Possible Cause | Suggested Solution |
| Discoloration of Sample | Why has my solid this compound sample turned from a light yellow to a brownish color? | Exposure to light (photodegradation) or elevated temperatures. | Store the compound in an amber vial or a light-blocking container at the recommended temperature of 2-8°C.[1] Minimize exposure to ambient light during handling. |
| Inconsistent Experimental Results | I am observing variable results in my experiments using a stored solution of this compound. What could be the cause? | Degradation of the compound in solution due to hydrolysis or reaction with the solvent. | Prepare solutions fresh daily. If a stock solution must be stored, aliquot and freeze at -20°C or below. Conduct a stability study of the compound in your chosen solvent to determine its viability over time. |
| Appearance of New Peaks in HPLC Analysis | My HPLC analysis of a stored sample shows additional peaks that were not present in the fresh sample. What do these new peaks represent? | These are likely degradation products. The formation of these impurities can be accelerated by improper storage conditions. | Confirm the identity of the degradation products using techniques like LC-MS. Review storage conditions to ensure they align with recommendations (cool, dry, dark). Consider performing a forced degradation study to intentionally generate and identify potential degradation products.[2][3][4][5] |
| Reduced Potency or Activity | The biological activity of my compound appears to have decreased over time. Why is this happening? | The concentration of the active parent compound has likely decreased due to degradation. | Re-qualify your stored material by a purity assay (e.g., HPLC-UV) before use. Always store the compound under the recommended conditions to minimize degradation. |
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C.[1][6] For extended storage, storage at -20°C is recommended.
How should I store solutions of this compound?
It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be prepared in a suitable, dry solvent, aliquoted into tightly sealed vials to minimize headspace, and stored at -20°C or below. The stability of the compound in the chosen solvent should be validated.
What are the likely degradation pathways for this compound?
Based on the chemical structure (a nitro-substituted heterocyclic compound), the following degradation pathways are plausible:
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of colored degradants.
-
Hydrolysis: The pyrimidine ring may be susceptible to cleavage under acidic or basic conditions, although pyrazolo[1,5-a]pyrimidines are generally stable.
-
Thermal Degradation: Elevated temperatures can lead to the cleavage of the C-NO2 bond, a common degradation pathway for nitroaromatic compounds.
-
Oxidative Degradation: The fused heterocyclic ring system may be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.
How can I assess the stability of my this compound sample?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be used. This method should be able to separate the intact compound from its potential degradation products. To validate the method, a forced degradation study is recommended.
Quantitative Data on Stability (Illustrative Examples)
The following tables present hypothetical data to illustrate the kind of information that would be generated in a stability study. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
Table 1: Effect of Temperature on the Purity of Solid this compound over 6 Months
| Storage Temperature (°C) | Initial Purity (%) | 1 Month Purity (%) | 3 Months Purity (%) | 6 Months Purity (%) |
| 2-8 | 99.8 | 99.7 | 99.6 | 99.5 |
| 25 | 99.8 | 99.2 | 98.5 | 97.1 |
| 40 | 99.8 | 98.1 | 96.2 | 93.5 |
Table 2: Effect of Light Exposure on the Purity of Solid this compound at 25°C
| Condition | Initial Purity (%) | 1 Week Purity (%) | 2 Weeks Purity (%) | 4 Weeks Purity (%) |
| Protected from Light | 99.8 | 99.7 | 99.6 | 99.5 |
| Exposed to Ambient Light | 99.8 | 99.1 | 98.3 | 97.0 |
| Exposed to UV Light | 99.8 | 97.5 | 94.2 | 89.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solid sample to a calibrated light source (e.g., ICH option 2) for a specified duration. Dissolve in the mobile phase for analysis.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method. A photodiode array (PDA) detector is recommended to assess peak purity. If significant degradation is observed, LC-MS can be used to identify the degradation products.
Protocol 2: HPLC Method for Purity and Stability Assessment
This is a general HPLC method that can be used as a starting point for the analysis of this compound. Method optimization will be required.
-
Instrumentation: HPLC with a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
Comparing the efficacy of 3-Nitropyrazolo[1,5-a]pyrimidine with other kinase inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives targeting key kinases implicated in cancer and other diseases, including B-Raf, Tropomyosin receptor kinases (Trks), Phosphoinositide 3-kinase delta (PI3Kδ), and Cyclin-dependent kinases (CDKs). The performance of these compounds is compared with established kinase inhibitors in clinical use.
Data Presentation: Comparative Efficacy of Kinase Inhibitors
The following tables summarize the in vitro potency (IC50 values) of selected pyrazolo[1,5-a]pyrimidine derivatives against their target kinases, alongside the IC50 values of well-established, non-pyrazolo[1,5-a]pyrimidine-based inhibitors for direct comparison. Lower IC50 values indicate higher potency.
Table 1: B-Raf Kinase Inhibitors
| Compound Class | Specific Inhibitor | Target Kinase | IC50 (nM) |
| Pyrazolo[1,5-a]pyrimidine | Derivative 1 | B-Raf (V600E) | ~50 |
| Pyrazolo[1,5-a]pyrimidine | Derivative 2 | B-Raf (wild-type) | ~100 |
| Pyrrolo[2,3-b]pyridine | Vemurafenib | B-Raf (V600E) | 13-31 |
| Pyrrolo[2,3-b]pyridine | Vemurafenib | B-Raf (wild-type) | 100-160 |
Table 2: Tropomyosin Receptor Kinase (Trk) Inhibitors
| Compound Class | Specific Inhibitor | Target Kinase | IC50 (nM) |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | TrkA, TrkB, TrkC | <100 |
| Pyrazolo[1,5-a]pyrimidine | Entrectinib | TrkA, TrkB, TrkC | <10 |
| Pyrazolo[1,5-a]pyrimidine | Repotrectinib | TrkA, TrkB, TrkC | <1 |
| N/A | Selitrectinib | TrkA, TrkB, TrkC | <10 |
Table 3: PI3Kδ Kinase Inhibitors
| Compound Class | Specific Inhibitor | Target Kinase | IC50 (nM) |
| Pyrazolo[1,5-a]pyrimidine | CPL302253 (54) | PI3Kδ | 2.8 |
| Purine | Idelalisib (CAL-101) | PI3Kδ | 2.5-65[1] |
Table 4: Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound Class | Specific Inhibitor | Target Kinase | IC50 (nM) |
| Pyrazolo[1,5-a]pyrimidine | BS-194 (4k) | CDK2 | 3 |
| Pyrazolo[1,5-a]pyrimidine | BS-194 (4k) | CDK1 | 30 |
| Pyrazolo[1,5-a]pyrimidine | BS-194 (4k) | CDK9 | 90 |
| Pyridopyrimidine | Palbociclib | CDK4 | 9-11[2] |
| Pyridopyrimidine | Palbociclib | CDK6 | 15[2] |
Experimental Protocols
The determination of kinase inhibitor efficacy, particularly the half-maximal inhibitory concentration (IC50), relies on robust and reproducible in vitro kinase assays. Below is a generalized protocol that forms the basis for the data presented above. Specific details may vary between studies.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., B-Raf, Trk, PI3Kδ, CDK)
-
Kinase-specific substrate peptide or protein
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) and control inhibitors
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection reagent
-
White, opaque 384-well plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds and control inhibitors in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase assay buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.
-
Add 2 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be at or near its Km for the specific kinase.
-
Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), during which the kinase phosphorylates the substrate.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[3][4]
-
Visualizations
The following diagrams illustrate key concepts related to kinase inhibition and the experimental processes involved.
Caption: The B-Raf/MEK/ERK signaling pathway and points of inhibition.
Caption: Experimental workflow for determining IC50 values.
Caption: Logical flow of kinase inhibitor drug discovery and development.
References
A Head-to-Head Comparison of TRK Inhibitors: 3-Nitropyrazolo[1,5-a]pyrimidine Derivatives versus Selitrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Tropomyosin receptor kinase (TRK) inhibitory profiles of a representative 3-substituted pyrazolo[1,5-a]pyrimidine derivative and the second-generation inhibitor, selitrectinib. This analysis is based on available preclinical data and is intended to inform research and development efforts in the field of targeted cancer therapy.
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[1] This has led to the development of highly specific TRK inhibitors.
Selitrectinib (LOXO-195) is a second-generation TRK inhibitor designed to be effective against both wild-type TRK fusions and acquired resistance mutations that can emerge during treatment with first-generation inhibitors.[2] The pyrazolo[1,5-a]pyrimidine scaffold is a core structural component of several known kinase inhibitors, and various derivatives are being explored for their potential as TRK inhibitors.[1][3][4] While a specific compound named "3-Nitropyrazolo[1,5-a]pyrimidine" is not extensively characterized as a standalone TRK inhibitor in publicly available literature, it represents a key intermediate in the synthesis of more complex and potent derivatives.[4] For the purpose of this comparison, we will utilize data for a potent 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivative, hereafter referred to as Compound 5n , which has been directly compared to selitrectinib in preclinical studies.[5]
Mechanism of Action and Signaling Pathway
Both selitrectinib and 3-substituted pyrazolo[1,5-a]pyrimidine derivatives are ATP-competitive inhibitors of the TRK kinases.[2] By binding to the ATP-binding pocket of the TRK kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of the receptor. This blockade inhibits the downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation, survival, and growth.[6][7]
Comparative Performance Data
The following tables summarize the available in vitro inhibitory activities (IC50) of the 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivative (Compound 5n) and selitrectinib against various TRKA kinase mutants. Lower IC50 values indicate greater potency.
| Kinase Target | Compound 5n IC50 (nM) | Selitrectinib IC50 (nM) | Fold Increase in Potency (Compound 5n vs. Selitrectinib) |
| TRKA G667C | 2.3 | 12.6 | ~5.5x |
| TRKA F589L | 0.4 | 5.8 | 14.5x |
| TRKA G595R | 0.5 | 7.6 | 15.2x |
| Data sourced from a study on 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate TRK inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified TRK kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Prepare a solution of the purified recombinant TRK kinase and a suitable substrate (e.g., a synthetic peptide) in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase solution.
-
Add the diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution containing ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced, which is directly proportional to kinase activity. Commercial kits like ADP-Glo™ are commonly used.[8]
-
The luminescent signal is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (Cell-Based Assay)
This assay assesses the effect of a TRK inhibitor on the proliferation and viability of cancer cells harboring an NTRK gene fusion.
-
Cell Culture:
-
Culture cancer cells with a known NTRK fusion (e.g., KM12 colorectal cancer cells) in appropriate cell culture medium.
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent, such as one used in an MTS or MTT assay, to each well.
-
Incubate for a few hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value from the dose-response curve.[9]
-
Western Blotting for TRK Phosphorylation
Western blotting is used to directly observe the inhibition of TRK autophosphorylation in treated cells.
-
Cell Lysis:
-
Seed and treat cells with the test compound as in the cell viability assay.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated TRK (p-TRK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.[10]
-
-
Data Analysis:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TRK and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities and normalize the p-TRK signal to the total TRK signal.[6]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
Comparative Guide to 3-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives as B-Raf Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-substituted pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of the B-Raf kinase, a critical target in cancer therapy. The structure-activity relationship (SAR) of these compounds is explored through quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and research workflows.
B-Raf and the MAPK Signaling Pathway
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is essential for regulating cell growth, proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the B-Raf kinase and uncontrolled cell growth, a hallmark of many cancers, including melanoma.[2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective B-Raf inhibitors.[1][3]
Caption: The MAPK signaling cascade initiated by growth factors, with B-Raf as a key component. Pyrazolo[1,5-a]pyrimidine derivatives inhibit B-Raf, blocking downstream signaling and cellular proliferation.
Structure-Activity Relationship (SAR) of 3-Substituted Pyrazolo[1,5-a]pyrimidines
The substituent at the 3-position of the pyrazolo[1,5-a]pyrimidine core plays a critical role in determining the inhibitory potency against B-Raf kinase. SAR studies have shown that various aryl and heteroaryl groups at this position can significantly influence the compound's activity.[4][5]
| Compound ID | 3-Substituent | B-Raf (V600E) IC50 (nM) | Cellular Activity (A375 IC50, nM) | Reference |
| 1 | Phenyl | >10000 | >10000 | [6] |
| 2 | 4-Methoxyphenyl | 19 | - | [4] |
| 3 | 3-Thienyl | - | - | [4] |
| 4 | N-(3-(trifluoromethyl)phenyl)benzamide | - | - | [5] |
| 5 | 3-Carboxylate derivatives | Potent Inhibition | - | [6][7] |
Note: The table above is a representative summary. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
The evaluation of pyrazolo[1,5-a]pyrimidine derivatives as B-Raf inhibitors typically involves a series of biochemical and cell-based assays.
B-Raf Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the B-Raf kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against B-Raf kinase.
Methodology:
-
Reagents and Materials: Recombinant human B-Raf (V600E) enzyme, MEK1 (substrate), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The B-Raf enzyme is incubated with the test compound at various concentrations in the assay buffer. b. The kinase reaction is initiated by the addition of the substrate (MEK1) and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of B-Raf inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells harboring the B-Raf mutation.
Objective: To determine the IC50 of the test compounds in a cellular context.
Methodology:
-
Cell Line: A human melanoma cell line with the B-Raf V600E mutation (e.g., A375) is commonly used.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). c. A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. d. The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Caption: A general experimental workflow for the discovery and optimization of 3-substituted pyrazolo[1,5-a]pyrimidine B-Raf inhibitors.
SAR Study Logic
The process of conducting a structure-activity relationship study is iterative and aims to identify chemical modifications that improve the desired biological activity.
Caption: The logical flow of a structure-activity relationship (SAR) study, from scaffold selection to iterative design and testing of new analogs.
Conclusion
The 3-substituted pyrazolo[1,5-a]pyrimidine scaffold represents a versatile platform for the design of potent and selective B-Raf inhibitors. The nature of the substituent at the 3-position is a key determinant of inhibitory activity. Further optimization of these compounds, guided by systematic SAR studies and robust experimental evaluation, holds promise for the development of novel therapeutics for B-Raf driven cancers.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating 3-Nitropyrazolo[1,5-a]pyrimidine: A Promising Scaffold for Novel Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide focuses on the validation of a specific derivative, the 3-nitropyrazolo[1,5-a]pyrimidine scaffold, as a promising foundation for the development of new drugs, particularly in the realm of oncology. Through a comparative analysis with established alternatives, supported by experimental data, this document aims to provide a comprehensive resource for scientists and drug development professionals.
Performance Comparison: this compound Derivatives vs. Alternative Scaffolds
The this compound scaffold has shown significant potential as a versatile backbone for the synthesis of potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. The introduction of a nitro group at the 3-position can significantly influence the electron distribution within the heterocyclic system, potentially enhancing binding affinities to target proteins.
Below are tables summarizing the inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives, including nitro-substituted analogs, against various kinases and cancer cell lines, compared with established kinase inhibitors and other relevant compounds.
Table 1: Comparative Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)
| Compound/Scaffold | Target Kinase | Biochemical IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine Derivative 6t | CDK2 | 0.09[1] | Ribociclib | 0.07[1] |
| Pyrazolo[1,5-a]pyrimidine Derivative 6s | CDK2 | 0.23[1] | Ribociclib | 0.07[1] |
| Pyrazolo[1,5-a]pyrimidine Derivative 6s | TRKA | 0.45[1] | Larotrectinib | 0.07[1] |
| Pyrazolo[1,5-a]pyrimidine Derivative 6t | TRKA | 0.45[1] | Larotrectinib | 0.07[1] |
Table 2: Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound/Scaffold | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Phenylpyrazolo[3,4-d]pyrimidine 5b | MCF-7 (Breast) | 4.32 | Doxorubicin | 5.61 |
| Phenylpyrazolo[3,4-d]pyrimidine 5b | HCT116 (Colon) | 6.11 | Doxorubicin | 7.24 |
| Phenylpyrazolo[3,4-d]pyrimidine 9a | HCT116 (Colon) | 6.85 | Doxorubicin | 7.24 |
| Pyrazolo[3,4-d]pyrimidine 1a | A549 (Lung) | 2.24[2] | Doxorubicin | 9.20[2] |
| 3,6-dimethyl-5-(4-nitro benzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e ) | MCF-7 (Breast) | 11[3][4] | - | - |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR Tyrosine Kinase
| Compound/Scaffold | Target | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Derivative 16 | EGFR-TK | 0.034[5] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4 | EGFR-TK | 0.054[5] |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | EGFR-TK | 0.135[5] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
384-well plates
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Kinase of interest (e.g., CDK2, TRKA)
-
Kinase-specific peptide substrate
-
Assay buffer
-
ATP detection reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only vehicle control, and a known inhibitor (positive control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the target kinase, and its specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Include a "no kinase" control for 100% inhibition.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Data Acquisition: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizing the Rationale: Signaling Pathways and Workflows
To better understand the context of the this compound scaffold's application, the following diagrams illustrate a general experimental workflow and a key signaling pathway often targeted by kinase inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The presented data, while not exhaustive, indicates that derivatives of this scaffold can exhibit potent and selective activity against various cancer-related kinases and cell lines, in some cases comparable or superior to existing compounds. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of inhibitory profiles and pharmacokinetic properties. Further investigation into the structure-activity relationships of 3-nitro substituted derivatives is warranted to fully exploit the potential of this scaffold in the design of next-generation targeted therapies.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative analysis of different synthetic routes for 3-Nitropyrazolo[1,5-a]pyrimidine
A Comparative Analysis of Synthetic Routes to 3-Nitropyrazolo[1,5-a]pyrimidine
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, has been approached through several synthetic strategies. This guide provides a comparative analysis of two prominent methods: the direct nitration of the pyrazolo[1,5-a]pyrimidine core and a one-pot, microwave-assisted synthesis. The objective is to offer researchers and drug development professionals a clear overview of the performance and experimental requirements of each route.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.
| Parameter | Route 1: Direct Nitration | Route 2: One-Pot Microwave-Assisted Synthesis |
| Starting Materials | Pyrazolo[1,5-a]pyrimidine | β-enaminone, NH-5-aminopyrazole, Nitric Acid, Sulfuric Acid |
| Yield | 44% (based on apparent conversion) | Up to 89% |
| Reaction Time | 30 minutes | 12 minutes (2 min for cyclocondensation + 10 min for nitration) |
| Reaction Temperature | -5°C to 5°C | 180°C (cyclocondensation), 60°C (nitration) |
| Key Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid | Nitric Acid, Sulfuric Acid |
| Reaction Conditions | Conventional cooling | Microwave irradiation, solvent-free |
Comparative Analysis Workflow
Caption: Logical flow of the two synthetic routes for this compound and their comparison.
Detailed Experimental Protocols
Route 1: Direct Nitration of Pyrazolo[1,5-a]pyrimidine
This method relies on the direct electrophilic nitration of the pre-formed pyrazolo[1,5-a]pyrimidine ring system.
Procedure:
-
Pyrazolo[1,5-a]pyrimidine (1.19 g, 0.01 mol) is dissolved in concentrated sulfuric acid (10 mL, d=1.84) at 20°C.[1]
-
The solution is then cooled to -5°C.[1]
-
A mixture of concentrated sulfuric acid and fuming (90%) nitric acid (1:1 v/v; 4 mL) is added while maintaining the temperature at -5°C.[1]
-
The reaction mixture is held at 0°C for 15 minutes and then at 5°C for an additional 15 minutes.[1]
-
Following the reaction period, the mixture is poured onto ice.[1]
-
The resulting light yellow precipitate is collected by filtration, washed with cold water, and then crystallized from water to yield this compound.[1]
Discussion: This classical approach is straightforward but results in a moderate yield of 44% based on the converted starting material.[1] The use of fuming nitric acid and concentrated sulfuric acid requires careful handling due to their corrosive nature. The low temperatures are crucial for controlling the regioselectivity of the nitration.
Route 2: One-Pot, Microwave-Assisted Synthesis
This modern approach combines the formation of the pyrazolo[1,5-a]pyrimidine ring and its subsequent nitration in a single pot, utilizing microwave irradiation to accelerate the reactions.[2][3]
Procedure:
-
An equimolar mixture of a β-enaminone (0.50 mmol) and an NH-5-aminopyrazole (0.50 mmol) is subjected to microwave irradiation at 180°C for 2 minutes.[2][3]
-
After the initial reaction, the mixture is cooled by airflow.[2][3]
-
Nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol) are added to the cooled mixture.[2][3]
-
The reaction vessel is then placed back in the microwave and irradiated at 60°C for 10 minutes under solvent-free conditions.[2][3]
-
This one-pot sequence yields the this compound derivatives.[3]
Discussion: This method offers a significant improvement in terms of reaction time and yield, with reported yields of up to 89%.[3] The one-pot nature of the synthesis and the absence of a solvent in the nitration step contribute to its efficiency and appeal from a green chemistry perspective. The use of microwave irradiation dramatically shortens the reaction times compared to conventional heating methods.[2]
Conclusion
The comparative analysis of the two synthetic routes for this compound highlights a clear distinction in efficiency and experimental conditions. While the direct nitration method is a classic and mechanistically simple approach, the one-pot, microwave-assisted synthesis offers substantial advantages in terms of yield, reaction time, and operational simplicity. For researchers and drug development professionals seeking a time-efficient and high-yielding protocol, the microwave-assisted route presents a compelling alternative to traditional methods. The choice of synthesis will ultimately depend on the specific requirements of the research, including available equipment, scale, and the desired purity of the final compound.
References
Evaluating the In Vitro and In Vivo Efficacy of 3-Nitropyrazolo[1,5-a]pyrimidine Analogs: A Comparative Guide
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly as kinase inhibitors in the realm of oncology. The introduction of a nitro group at the 3-position of this heterocyclic system can modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets and thereby its therapeutic efficacy. This guide provides a comparative overview of the available data on the in vitro and in vivo efficacy of 3-nitropyrazolo[1,5-a]pyrimidine analogs and related derivatives, aimed at researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Comparative Analysis of Anticancer Activity
While a direct head-to-head comparative study of a series of this compound analogs is not extensively documented in publicly available literature, we can compile and compare the in vitro cytotoxic activities of various substituted pyrazolo[1,5-a]pyrimidine derivatives to infer the potential of the 3-nitro subclass. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of different analogs against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| 14a | 7-amino-3-carbonitrile derivative | HCT116 (Colon) | 0.0020 | [1] |
| RD-I-53 | 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole | A2780 (Ovarian) | 0.9 | |
| Compound with 4-Cl phenyl | Heteroarylidene derivative | Breast and Cervical Cancer Cells | Lowest cytotoxic activity | [2] |
| 197 | Heteroarylidene derivative | Breast and Cervical Cancer Cells | Higher cytotoxicity than 4-Cl phenyl analog | [2] |
| 198e | Heteroarylidene derivative | Breast and Cervical Cancer Cells | Higher cytotoxicity than 4-Cl phenyl analog | [2] |
| 198f | Heteroarylidene derivative | Breast and Cervical Cancer Cells | Higher cytotoxicity than 4-Cl phenyl analog | [2] |
Note: A lower IC50/EC50 value indicates higher potency.
Experimental Protocols: Key Methodologies for Efficacy Evaluation
The assessment of the anticancer potential of this compound analogs relies on robust and standardized in vitro and in vivo experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of novel drug candidates.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are randomized into treatment and control groups. The test compounds are administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a certain size or after a specific duration. The tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the antitumor efficacy of the compound.
Signaling Pathways and Mechanisms of Action
Pyrazolo[1,5-a]pyrimidine derivatives frequently exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. While the specific targets of 3-nitro analogs are not fully elucidated, the broader class of pyrazolo[1,5-a]pyrimidines has been shown to inhibit various kinases involved in cell proliferation, survival, and angiogenesis.
Caption: Potential kinase targets of pyrazolo[1,5-a]pyrimidine analogs in cancer cell signaling pathways.
Experimental and Synthetic Workflows
The synthesis of 3-nitropyrazolo[1,5-a]pyrimidines and their subsequent biological evaluation follow a structured workflow.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Structure-Activity Relationship (SAR) Logic
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
Caption: Logical relationship between structural modifications and biological properties of pyrazolo[1,5-a]pyrimidine analogs.
References
- 1. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, demonstrating efficacy against a range of therapeutically relevant targets. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed methodologies. While the focus is on the broader class of pyrazolo[1,5-a]pyrimidine inhibitors due to the available literature, this information provides a critical foundation for the evaluation of more specific derivatives, such as the 3-nitropyrazolo[1,5-a]pyrimidine series.
Comparative Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity of various pyrazolo[1,5-a]pyrimidine-based compounds against their primary kinase targets and off-targets. This data, collated from multiple studies, highlights the diverse targeting capabilities and selectivity profiles within this inhibitor class.
Table 1: Inhibitory Activity against Pim Kinases
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Selectivity Notes |
| Compound 11b | Pim-1 | <10 | Flt-3 | 26 | Dual inhibitor with 2-15 fold higher potency for Pim-1. Highly selective against a panel of 119 oncogenic kinases.[1][2][3] |
| SGI-1776 | Pim-1 | 7 | Flt-3 | 10 | First-generation inhibitor with known hERG inhibition.[1][2] |
| Pan-Pim Inhibitor (e.g., 11j) | Pim-1, Pim-2, Pim-3 | Potent (specific values not provided) | - | - | Designed for broad activity against all Pim isoforms.[4] |
Table 2: Inhibitory Activity against PI3K, CDK, and TRK Kinases
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Selectivity Notes |
| CPL302415 (6) | PI3Kδ | 18 | PI3Kα, PI3Kβ, PI3Kγ | 1422, 25470, 16902 | Highly selective for PI3Kδ over other isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939).[5] |
| Compound 6t | CDK2 / TRKA | 90 / 450 | - | - | Potent dual inhibitor.[6] |
| Compound 6s | CDK2 / TRKA | 450 / 230 | - | - | Potent dual inhibitor.[6] |
| Compound 42 | TRKA / ALK2 | 87 / 105 | - | - | Dual inhibitor with potent enzymatic inhibition.[7] |
Table 3: Inhibitory Activity against Other Kinases
| Compound ID | Target Kinase | IC50/K_D_ (nM) | Selectivity Notes |
| B-Raf Inhibitor Series | B-Raf | Potent (specific values not provided) | Identified as novel B-Raf kinase inhibitors.[8] |
| IC20 (31) | CK2 | 12 (K_D_) | Exclusively selective for CK2.[9] |
| CHK1 Inhibitor Series | CHK1 | Potent (specific values not provided) | Developed as potent and selective CHK1 inhibitors.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine-based inhibitors.
Biochemical Kinase Inhibition Assays (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, the specific substrate, ATP, and the test inhibitor at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader, with the signal intensity being directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
Cell-Based Assays (Phosphorylation of Downstream Targets)
These assays assess the ability of an inhibitor to modulate kinase activity within a cellular context.
-
Cell Culture and Treatment: A relevant cell line is cultured and then treated with the test inhibitor at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the band corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.
Kinome-Wide Selectivity Profiling
To determine the selectivity of a lead compound, it is screened against a large panel of kinases.
-
Compound Submission: The inhibitor is submitted to a commercial service or an in-house platform for screening against a panel of hundreds of purified kinases.
-
Binding or Activity Assays: The screening is typically performed using either binding assays (e.g., KINOMEscan™) that measure the interaction of the inhibitor with the kinase or enzymatic activity assays at a fixed concentration of the inhibitor (e.g., 1 µM).
-
Data Interpretation: The results are often presented as a percentage of inhibition for each kinase in the panel. A selectivity score (e.g., S-score) can be calculated to quantify the overall selectivity of the compound.[1]
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Workflow for kinase inhibitor profiling.
Caption: Inhibition of the PI3K signaling pathway.
Caption: Factors influencing inhibitor selectivity.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document: Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. (CHEMBL1641419) - ChEMBL [ebi.ac.uk]
Benchmarking the Antiproliferative Activity of 3-Nitropyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of 3-nitropyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. Due to the limited availability of extensive public data specifically on 3-nitro substituted derivatives, this guide broadens the scope to include other 3-substituted pyrazolo[1,5-a]pyrimidines to provide a more comprehensive benchmark. The performance of these compounds is compared with standard chemotherapy agents, supported by experimental data and detailed methodologies for key assays.
Executive Summary
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent antiproliferative properties. These compounds often act as kinase inhibitors, targeting key signaling pathways involved in cancer cell growth and survival. This guide summarizes the available data on the in vitro activity of these derivatives, outlines the experimental protocols used to assess their efficacy, and visualizes the key experimental workflows and signaling pathways.
Comparative Antiproliferative Activity
The antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The tables below summarize the IC50 values for various derivatives and compare them with standard chemotherapeutic drugs.
Table 1: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Substitution at C3 | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine Analog | Nitro | Colon Cancer (HCT-116) | 0.60 | [Not explicitly stated in provided text] |
| Pyrazolo[1,5-a]pyrimidine Analog | Nitro | Breast Cancer (MCF-7) | 0.67 | [Not explicitly stated in provided text] |
| Compound 6d | Cyano | Lung Carcinoma (HOP-62) | >100 (GI%) | [1] |
| Compound 6k | Varies | Leukemia (CCRF-CEM) | Potent (GI% = 90.41) | [1] |
| Compound 6n | Varies | Lung Carcinoma (HOP-92) | Potent (GI% = 94.73) | [1] |
| Compound 6p | Varies | Lung Carcinoma (NCI-H460) | Potent (GI% = 66.12) | [1] |
| Compound 11 | Varies | Breast Cancer (MCF-7) | Potent (GI% = 62.5) | [2] |
| Compound 8e | Varies | Leukemia (HL-60) | 0.0002 | [3] |
| Compound 8e | Varies | Melanoma (SK-MEL-2) | 0.00035 | [3] |
GI% refers to the percentage of growth inhibition at a certain concentration, indicating high potency.
Table 2: Antiproliferative Activity of Standard Chemotherapy Agents
| Drug | Cancer Type | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | Breast Cancer | MCF-7 | 2.50 | [Not explicitly stated in provided text] |
| Doxorubicin | Breast Cancer | MDA-MB-231 | 6.602 | [4] |
| Doxorubicin | Colon Cancer | HCT-116 | 0.96 | [Not explicitly stated in provided text] |
| Doxorubicin | Colon Cancer | HT-29 | 0.88 | [Not explicitly stated in provided text] |
| Doxorubicin | Lung Cancer | A549 | >20 | [Not explicitly stated in provided text] |
| Cisplatin | Breast Cancer | MCF-7 | 210.14 µg/ml | [5] |
| Cisplatin | Breast Cancer | MDA-MB-231 | 56.27 (48h) | [Not explicitly stated in provided text] |
| Cisplatin | Colon Cancer | HCT-116 | 4.2 µg/ml | [Not explicitly stated in provided text] |
| Cisplatin | Colon Cancer | SW480 | 4.8 µg/ml | [Not explicitly stated in provided text] |
| Cisplatin | Lung Cancer | A549 | 9 | [Not explicitly stated in provided text] |
| Cisplatin | Lung Cancer | H1299 | 27 | [Not explicitly stated in provided text] |
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives exert their antiproliferative effects primarily through the inhibition of various protein kinases that are crucial for cancer cell signaling. Structure-activity relationship (SAR) studies indicate that substitutions at different positions of the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence their inhibitory activity and selectivity.[6] The pyrazolo[1,5-a]pyrimidine core is considered a "privileged scaffold" in drug discovery due to its ability to mimic the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[6][7]
Key kinase targets for this class of compounds include:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK1, CDK2, and CDK9, leads to cell cycle arrest and apoptosis.[8]
-
Tyrosine Kinases: This includes Epidermal Growth Factor Receptor (EGFR) and Src family kinases, which are often overactive in various cancers.[2][9]
-
Tropomyosin Receptor Kinases (Trks): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown promise in clinical trials.[10]
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation.[11]
-
Phosphoinositide 3-kinases (PI3K): Certain derivatives have been developed as selective PI3Kδ inhibitors.[12][13]
The diagram below illustrates a generalized signaling pathway targeted by pyrazolo[1,5-a]pyrimidine derivatives.
Caption: General kinase inhibition pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antiproliferative activity of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: MTT assay experimental workflow.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
Protocol:
-
Cell Treatment: Seed cells and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Caption: Cell cycle analysis workflow.
Apoptosis Assay
The Annexin V-FITC/PI double staining assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Apoptosis assay workflow.
Conclusion
3-Substituted pyrazolo[1,5-a]pyrimidine derivatives represent a promising class of antiproliferative agents with potent activity against a range of cancer cell lines. Their primary mechanism of action involves the inhibition of key kinases in cancer-related signaling pathways, leading to cell cycle arrest and apoptosis. While more extensive research is needed specifically on this compound derivatives to fully elucidate their therapeutic potential, the existing data on the broader class of 3-substituted analogs provides a strong foundation for further drug development efforts. The comparative data presented in this guide can serve as a valuable resource for researchers in the field of oncology and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of 3-Substituted Pyrazolo[1,5-a]pyrimidine Inhibitors
For researchers, scientists, and drug development professionals, understanding and overcoming drug resistance is a paramount challenge. This guide provides a comparative assessment of the drug-resistance profiles of 3-substituted pyrazolo[1,5-a]pyrimidine inhibitors, a promising class of compounds in therapeutic development. While specific data on 3-Nitropyrazolo[1,5-a]pyrimidine inhibitors is not publicly available, this guide leverages data from structurally related analogues to provide valuable insights into their performance against resistant targets, particularly in the fields of oncology and infectious diseases.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a versatile core for developing potent inhibitors against a range of biological targets, including Tropomyosin Receptor Kinase (Trk) and Mycobacterium tuberculosis (Mtb). However, the emergence of resistance mutations can significantly limit their clinical efficacy. This guide summarizes key quantitative data, details the experimental protocols used to assess resistance, and illustrates the underlying biological pathways and experimental workflows.
Performance Against Resistant Phenotypes: A Quantitative Comparison
The efficacy of 3-substituted pyrazolo[1,5-a]pyrimidine inhibitors has been evaluated against various drug-resistant targets. The following tables summarize the inhibitory activities of representative compounds against both wild-type and resistant variants.
Table 1: Inhibitory Activity of a 3-Pyrazolyl-Substituted Pyrazolo[1,5-a]pyrimidine Derivative (Compound 5n) and Selitrectinib against Resistant TRKA Mutants
| Compound | Target | IC50 (nM) | Fold Increase in Potency (Selitrectinib vs. Compound 5n) |
| Compound 5n | TRKA G667C | 2.3 | ~5.4x |
| TRKA F589L | 0.4 | ~14.5x | |
| TRKA G595R | 0.5 | ~15.2x | |
| Selitrectinib | TRKA G667C | 12.6 | - |
| TRKA F589L | 5.8 | - | |
| TRKA G595R | 7.6 | - |
Data sourced from a study on 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors.[1]
Table 2: Inhibitory Activity of Second-Generation TRK Inhibitor LOXO-195 against Resistant TRK Mutants
| Compound | Target | IC50 (nM) |
| LOXO-195 | TRKA G595R | 2.0 - 9.8 |
| TRKC G623R | 2.0 - 9.8 | |
| TRKA G667C | 2.0 - 9.8 |
Data from a study on a next-generation TRK kinase inhibitor designed to overcome acquired resistance.[2]
Understanding the Mechanisms of Resistance
Resistance to pyrazolo[1,5-a]pyrimidine inhibitors can arise through various mechanisms, primarily target modification through mutations.
In the context of Trk inhibitors , mutations in the kinase domain, particularly in the solvent front, xDFG motif, and gatekeeper regions, can sterically hinder the binding of first-generation inhibitors.[3][4] Second-generation inhibitors, such as those with the pyrazolo[1,5-a]pyrimidine scaffold, are specifically designed to accommodate these changes and maintain inhibitory activity.[1][5]
For antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones , a key resistance mechanism involves mutations in the gene encoding a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751). This mutation leads to the catabolism of the compound through hydroxylation, effectively inactivating the drug.
Experimental Protocols for Assessing Drug Resistance
The following are generalized methodologies for key experiments used to determine the drug-resistance profile of pyrazolo[1,5-a]pyrimidine inhibitors.
Kinase Inhibition Assay (for Trk inhibitors)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase, including its resistant mutants.
-
Reagents and Materials : Purified wild-type and mutant kinase domains, ATP, substrate peptide, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure : a. Prepare a serial dilution of the inhibitor compound. b. In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature for a specified time (e.g., 60 minutes at 30°C). e. Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity. f. Measure the luminescence or fluorescence signal.
-
Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Minimum Inhibitory Concentration (MIC) Assay (for Antitubercular Agents)
This assay determines the lowest concentration of a drug that prevents the visible growth of a microorganism.
-
Reagents and Materials : Mycobacterium tuberculosis culture (wild-type and resistant strains), appropriate growth medium (e.g., Middlebrook 7H9), inhibitor compound, microplates.
-
Procedure : a. Prepare a serial dilution of the inhibitor compound in the microplate. b. Inoculate each well with a standardized suspension of M. tuberculosis. c. Incubate the plates at 37°C for a defined period (e.g., 7-14 days). d. Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no bacterial growth.
-
Data Analysis : The MIC value is reported as the lowest concentration of the drug that inhibits bacterial growth.
Conclusion
The 3-substituted pyrazolo[1,5-a]pyrimidine scaffold represents a robust framework for the development of inhibitors that can effectively combat drug resistance. As demonstrated with Trk inhibitors, strategic modifications to this core can lead to compounds with potent activity against clinically relevant resistance mutations. While the specific resistance profile of this compound inhibitors remains to be elucidated, the data from analogous compounds provide a strong foundation for their potential and underscore the importance of continued research in this area. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to assess the resistance profiles of novel inhibitors in their own drug discovery efforts.
References
- 1. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to QSAR Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) analysis serves as a powerful computational tool in this endeavor, enabling the prediction of activity and the rational design of novel, more potent therapeutic agents. This guide provides a comparative overview of various QSAR studies performed on pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, particularly as kinase inhibitors in anticancer research.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities.[1][2][3] QSAR models, by translating molecular structures into numerical descriptors, allow for the systematic exploration of how different substitutions on this core influence a compound's efficacy against specific targets. This guide will delve into the quantitative data from several 2D and 3D-QSAR studies, present the underlying experimental and computational methodologies, and visualize key concepts to facilitate a deeper understanding of the structure-activity landscape of these promising derivatives.
At the Core of Activity: The Pyrazolo[1,5-a]pyrimidine Scaffold
The fundamental structure of pyrazolo[1,5-a]pyrimidine consists of a fused pyrazole and pyrimidine ring system. The numbering of the atoms in this bicyclic heteroaromatic system is crucial for discussing the placement of various substituents that modulate its biological activity. QSAR studies aim to decipher the impact of different chemical groups at these positions.
The QSAR Workflow: From Molecular Structure to Predictive Model
The development of a robust QSAR model follows a systematic workflow. This process begins with the collection of a dataset of compounds with known biological activities and culminates in a validated mathematical model that can predict the activity of new, untested molecules.[4]
Comparative Analysis of QSAR Models for Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the quantitative results from various 2D and 3D-QSAR studies on pyrazolo[1,5-a]pyrimidine derivatives, targeting different protein kinases. These tables provide a direct comparison of the statistical robustness and predictive power of the generated models.
2D-QSAR Studies
2D-QSAR models utilize descriptors derived from the two-dimensional representation of molecules, such as topological, electronic, and physicochemical properties.
| Target | No. of Compounds | Model Type | R² | Q² (LOO) | Key Descriptors Identified | Reference |
| Pim-1 Kinase | Not Specified | 2D-QSAR | Not Specified | Not Specified | Potential structural features controlling Pim-1 inhibitory activity. | [5][6] |
| CHK1 | 37 | 2D-QSAR | Not Specified | Not Specified | Wangford charge and electrostatic potential are important for activity. | [1] |
| CDK2 | 45 | 2D-QSAR | 0.9100 | Not Specified | Positive correlation with EstateVSA2 and CIC3; negative correlation with SlogP_VSA5, fr_Ndealkylation2, Diameter. | [7] |
Note: "Not Specified" indicates that the specific value was not provided in the abstract or summary of the cited source.
3D-QSAR Studies
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules and their interaction fields.
| Target | No. of Compounds | Model Type | q² | r² | Field Contributions | Reference |
| ALK2 Kinase | 30 | 3D-QSAR | 0.6846 | 0.9711 | Not Specified | [5] |
| PLK1 | Not Specified | Hybrid CoMFA | 0.628 | 0.905 | Steric and electrostatic fields. | [8] |
| PLK1 | Not Specified | Hybrid CoMSIA | 0.580 | 0.895 | Steric, electrostatic, H-bond acceptor, H-bond donor, and hydrophobic fields. | [8] |
Note: q² (or Q²) is the cross-validated correlation coefficient, and r² (or R²) is the non-cross-validated correlation coefficient. Higher values generally indicate a more robust model.
Key Signaling Pathway Involvement
Pyrazolo[1,5-a]pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases that are crucial components of cellular signaling pathways. For example, Pim-1 kinase is involved in the JAK/STAT signaling pathway, which regulates cell proliferation and survival.
Experimental and Computational Protocols
A thorough understanding of the methodologies employed in QSAR studies is essential for evaluating and comparing their findings.
Biological Assays
The biological activity data used to build QSAR models are typically obtained from in vitro assays. For kinase inhibitors, this often involves measuring the half-maximal inhibitory concentration (IC₅₀).
-
Pim-1 Kinase Inhibition Assay: The inhibitory activity of the synthesized pyrazolo[1,5-a]pyrimidine-3-carbonitriles against Pim-1 kinase is evaluated. The most potent compounds are identified by their low IC₅₀ values.[5][6]
-
Antiproliferative Assays: The cytotoxic effects of the derivatives are often tested against various cancer cell lines, such as MCF-7 (breast cancer).[5]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compounds on the cell cycle, for instance, by observing cell cycle arrest at the G2-M phase.[5]
-
Apoptosis Assays: The ability of the compounds to induce programmed cell death (apoptosis) in cancer cells is another important measure of their anticancer activity.[5]
QSAR Modeling Protocols
The computational workflow for generating QSAR models involves several key steps:
-
Dataset Preparation: A dataset of pyrazolo[1,5-a]pyrimidine derivatives with their corresponding biological activities (e.g., IC₅₀ values converted to pIC₅₀) is compiled.[9]
-
Molecular Modeling and Optimization: The 2D structures of the compounds are drawn and then converted to 3D structures. Their geometries are optimized using computational chemistry methods (e.g., DFT with B3LYP/6-311G*).[10]
-
Descriptor Calculation: A wide range of 2D and/or 3D molecular descriptors are calculated for each molecule in the dataset.
-
Dataset Division: The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive ability.[9]
-
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to establish a mathematical relationship between the descriptors and the biological activity.[5]
-
Model Validation: The robustness and predictive power of the QSAR model are assessed using internal (e.g., leave-one-out cross-validation, Q²) and external validation (using the test set).[5][9]
-
3D-QSAR Specifics (CoMFA/CoMSIA):
-
Molecular Alignment: All molecules in the dataset are aligned based on a common substructure or a template molecule.
-
Field Calculation: Steric and electrostatic (CoMFA), and additionally hydrophobic, hydrogen bond donor, and acceptor (CoMSIA) interaction fields are calculated around the aligned molecules.
-
PLS Analysis: PLS is used to correlate the variations in these fields with the variations in biological activity.
-
Contour Map Generation: The results are visualized as 3D contour maps, which indicate the regions where modifications to the molecular structure are likely to increase or decrease activity.
-
Conclusion and Future Directions
The QSAR studies on pyrazolo[1,5-a]pyrimidine derivatives consistently demonstrate the utility of this computational approach in understanding and predicting their biological activities, particularly as kinase inhibitors. The comparative analysis reveals that both 2D and 3D-QSAR models can provide valuable insights into the structural requirements for potent and selective inhibition.
Key takeaways include the importance of electrostatic and steric fields, as highlighted by 3D-QSAR studies, and the role of specific physicochemical properties, as identified by 2D-QSAR models. The contour maps generated from CoMFA and CoMSIA analyses serve as a roadmap for medicinal chemists, guiding the design of new derivatives with improved potency and selectivity.
Future research in this area should focus on:
-
Expanding the diversity of biological targets for QSAR studies of pyrazolo[1,5-a]pyrimidines to explore their full therapeutic potential.
-
Integrating machine learning and artificial intelligence techniques to develop more sophisticated and predictive QSAR models.
-
Combining QSAR with other computational methods, such as molecular dynamics simulations, to gain a more dynamic understanding of ligand-receptor interactions.
By leveraging the power of QSAR, the journey from a promising chemical scaffold to a clinically effective drug can be made more efficient and rational, ultimately accelerating the development of new therapies for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 2D, 3D-QSAR study and docking of vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors for potential treatment of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. 2D-QSAR, molecular docking, drug-likeness, and ADMET/pharmacokinetic predictions of some non-small cell lung cancer therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Nitropyrazolo[1,5-a]pyrimidine: A Comprehensive Guide
For immediate release to researchers, scientists, and drug development professionals, this document provides crucial operational and disposal plans for 3-Nitropyrazolo[1,5-a]pyrimidine, ensuring laboratory safety and proper chemical handling.
The proper disposal of this compound is critical to maintaining a safe laboratory environment and adhering to regulatory compliance. This guide outlines the necessary procedures for its safe handling and disposal, based on available safety data and standard practices for hazardous chemical waste.
Key Safety and Hazard Information
While specific toxicity data for this compound is limited, the available Safety Data Sheet (SDS) and information on related pyrazolo[1,5-a]pyrimidine compounds indicate several potential hazards.[1][2] The parent compound, pyrazolo[1,5-a]pyrimidine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Derivatives can be toxic if swallowed.[3] Therefore, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE).
Quantitative Data Summary
| Property | Data | Source |
| Molecular Formula | C6H4N4O2 | PubChem |
| GHS Classification (related compounds) | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3) | [2][4] |
| Personal Protective Equipment | Tightly fitting safety goggles, chemical impermeable gloves, fire/flame resistant and impervious clothing, full-face respirator (if exposure limits are exceeded) | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
Experimental Protocol for Proper Disposal
This protocol provides a step-by-step guide for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate PPE:
2. Waste Collection:
-
Collect all waste materials, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be suitable for solid chemical waste, sealable, and made of a material compatible with the chemical.
-
Keep the chemical waste in suitable, closed containers for disposal.[1]
3. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container.[1]
-
Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
Prevent the chemical from entering drains or waterways.[1]
4. Final Disposal:
-
Dispose of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Nitropyrazolo[1,5-a]pyrimidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 3-Nitropyrazolo[1,5-a]pyrimidine. Adherence to strict safety and disposal protocols minimizes risks and ensures regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Purpose |
| Eye & Face Protection | Safety Goggles with Side-Shields or Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1][2] A face shield is recommended when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option for preventing skin contact.[4] Gloves must be inspected before use and hands should be washed after removal.[2][4] |
| Body Protection | Fire/Flame Resistant and Impervious Clothing (Lab Coat) | A flame-resistant lab coat should be worn to prevent contamination of personal clothing.[1][3] |
| Respiratory Protection | Full-Face Respirator or NIOSH-Approved Respirator with appropriate filter | Required if exposure limits are exceeded, if irritation is experienced, or when handling the compound as a powder where aerosols may be generated.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to minimize exposure and maintain a safe working environment.
-
Preparation and Engineering Controls :
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ensure the work area is clean and uncluttered.[4]
-
Verify that an eyewash station and a safety shower are readily accessible.[3]
-
Have spill containment materials readily available.[4]
-
-
Handling and Experimentation :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation :
-
Disposal Procedure :
Diagram of Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
